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  • Product: 6-Acetoxy-5-hexadecanolide
  • CAS: 81792-36-1

Core Science & Biosynthesis

Foundational

Targeting Vector Oviposition: Technical Guide to 6-Acetoxy-5-hexadecanolide in Culex quinquefasciatus Control

Topic: Role of 6-acetoxy-5-hexadecanolide in Culex quinquefasciatus Oviposition Content Type: Technical Guide / Whitepaper Audience: Researchers, Vector Control Scientists, Drug Development Professionals Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of 6-acetoxy-5-hexadecanolide in Culex quinquefasciatus Oviposition Content Type: Technical Guide / Whitepaper Audience: Researchers, Vector Control Scientists, Drug Development Professionals

Executive Summary

The control of Culex quinquefasciatus, a primary vector for West Nile virus, St. Louis encephalitis, and lymphatic filariasis, increasingly relies on manipulating gravid female behavior.[1] Central to this strategy is 6-acetoxy-5-hexadecanolide (MOP) , a naturally occurring oviposition pheromone. This guide provides a comprehensive technical analysis of MOP, detailing its stereochemical requirements, olfactory mechanism of action, synthesis protocols, and validation in field gravid traps. By exploiting the specific attraction of gravid females to MOP, researchers can enhance surveillance sensitivity and develop "lure-and-kill" autocidal systems.

Chemical Identity & Stereochemistry

The efficacy of the mosquito oviposition pheromone is strictly governed by its stereochemistry. While the compound exists as a 6-acetoxy-5-hexadecanolide structure, only specific isomers trigger the behavioral response in C. quinquefasciatus.[2]

Structural Specifications
  • IUPAC Name: (-)-(5R,6S)-6-acetoxy-5-hexadecanolide[2][3][4][5]

  • Common Name: Mosquito Oviposition Pheromone (MOP)[6]

  • Molecular Formula: C₁₈H₃₂O₄

  • Key Feature: The erythro-configuration at the C5 and C6 chiral centers is critical.

Stereochemical Selectivity

Research confirms that the (-)-(5R,6S) isomer is the biologically active pheromone found in the apical droplets of Culex egg rafts.

  • (-)-(5R,6S): Highly active; elicits strong oviposition attraction.

  • (+)-(5S,6R): The enantiomer; biologically inactive or significantly less active.

  • Threo-isomers: Generally inactive.

Critical Insight: Synthetic lures must utilize enantioselective synthesis or purification to isolate the (5R,6S) isomer. Racemic mixtures are less effective per unit weight due to the dilution of the active principle by inactive isomers.

ChemicalStructure cluster_0 Stereochemical Configuration Isomer1 (-)-(5R,6S)-Isomer (Active Pheromone) Isomer2 (+)-(5S,6R)-Isomer (Inactive/Weak) Isomer1->Isomer2 Enantiomers Target Target: Gravid C. quinquefasciatus Isomer1->Target Olfactory Attraction Source Natural Source: Apical Droplets of Egg Rafts Source->Isomer1 Biosynthesis

Figure 1: Stereochemical distinction between the active and inactive isomers of 6-acetoxy-5-hexadecanolide.

Biological Mechanism of Action

The mechanism by which MOP induces oviposition involves a specific olfactory pathway. The pheromone is released from apical droplets on the eggs, signaling to other gravid females that a site is suitable for larval development (an aggregation signal).

Olfactory Transduction Pathway
  • Volatilization: MOP volatilizes from the egg raft surface.

  • Reception: The molecule enters the antennal sensilla of a probing female.

  • Transport: CquiOBP5 (Odorant Binding Protein 5) binds the hydrophobic MOP molecule in the sensillar lymph and transports it to the dendritic membrane.

  • Activation: MOP activates specific Olfactory Receptor Neurons (ORNs) housed in blunt-tipped trichoid sensilla (type A2) . While CquiOR2 is often associated with indole detection, distinct ORNs within the A2 sensilla are tuned specifically to MOP.

  • Behavioral Output: The signal is integrated in the antennal lobe, triggering upwind flight (anemotaxis) and subsequent egg deposition.

Mechanism EggRaft Egg Raft (Apical Droplets) MOP Volatile MOP (-)-(5R,6S) EggRaft->MOP Release Sensilla Antennal Sensilla (Blunt-tipped Trichoid A2) MOP->Sensilla Diffusion OBP Odorant Binding Protein (CquiOBP5) Sensilla->OBP Entry into Lymph Receptor Olfactory Receptor Complex (MOP-Sensitive OR + Orco) OBP->Receptor Transport & Binding Neuron ORN Depolarization (Action Potential) Receptor->Neuron Ion Channel Opening CNS Central Nervous System (Antennal Lobe) Neuron->CNS Signal Transduction Behavior Oviposition Response (Egg Laying) CNS->Behavior Motor Command

Figure 2: Olfactory signaling pathway from pheromone release to oviposition behavior.

Synthesis and Production Protocols

For research and vector control, relying on natural extraction from egg rafts is unfeasible. Two primary production methods are recommended: chemical synthesis and botanical extraction.

Protocol A: Chemical Synthesis (Olefin Metathesis Route)

This method allows for the creation of the specific stereoisomer from chiral pool materials.

Reagents Required:

  • (3R,4R)-hexa-1,5-diene-3,4-diol (derived from D-mannitol)[6]

  • Grubbs' Catalyst (2nd Generation)

  • 1-Decene[6]

  • Methyl acrylate

  • Solvents: Dichloromethane (DCM), Toluene

Step-by-Step Workflow:

  • Cross-Metathesis (CM): React the chiral diol with 1-decene using Grubbs' catalyst to extend the carbon chain.

  • Ring-Closing Metathesis (RCM): Perform RCM with an acrylate derivative to form the lactone ring precursor.

  • Hydrogenation: Reduce the double bonds to saturate the ring and side chain.

  • Acetylation: Acetylate the hydroxyl group at C6 to yield the final 6-acetoxy-5-hexadecanolide.

  • Purification: Use column chromatography to isolate the erythro-isomer.

Alternative: Botanical Extraction

Surprisingly, the seeds of Kochia scoparia (Summer Cypress) contain analogs of MOP.

  • Process: Extraction of fixed oil from seeds followed by acetylation can yield a mixture containing the (5R,6S) isomer.[5]

  • Pros: Cost-effective for large-scale trap baiting where high purity is less critical than volume.

Experimental Bioassays

To validate the activity of synthesized MOP or new trap designs, a rigorous bioassay is required.

Protocol B: Dual-Choice Oviposition Assay

This assay quantifies the preference of gravid females for MOP-treated water versus control water.

Materials:

  • Gravid C. quinquefasciatus females (5–7 days post-blood meal).

  • Screened cages (30 x 30 x 30 cm).

  • Two oviposition cups (100 mL capacity).

  • Solvent: Hexane or Ethanol.

  • Substrate: MOP (0.02 µg to 10 µg) applied to a floating polystyrene disc or directly to water.

Procedure:

  • Preparation: Fill both cups with 100 mL of distilled water.

  • Treatment:

    • Cup A (Treatment): Add MOP solution. Allow solvent to evaporate if applied to a disc.

    • Cup B (Control): Add solvent only.

  • Setup: Place cups in opposite corners of the cage. Rotate positions between replicates to avoid positional bias.

  • Exposure: Introduce 20–50 gravid females into the cage. Leave overnight (12–14 hours) in dark conditions.

  • Data Collection: Count the number of egg rafts in each cup the following morning.

  • Analysis: Calculate the Oviposition Activity Index (OAI):

    
    
    Where 
    
    
    
    = rafts in treatment,
    
    
    = rafts in control. An OAI > 0.3 indicates significant attraction.

Field Efficacy & Vector Control Application

MOP is most effective when used in Gravid Traps (e.g., CDC Gravid Trap, BG-GAT). It synergizes with organic infusions (hay/grass infusions) which release indole and skatole.

Comparative Field Data

The following table summarizes the efficacy of MOP-baited traps compared to standard controls in field settings.

Trap TypeLure CompositionTarget SpeciesRelative Capture Rate (vs Control)Notes
CDC Gravid Trap Hay Infusion + MOP (Synthetic)Cx. quinquefasciatus3.0x - 5.0x Significant increase in gravid female capture.[1][7]
BG-GAT Water + MOPCx. quinquefasciatus1.5x - 2.5x Passive trap; MOP improves capture over water alone.
Sticky Ovitrap MOP (0.5 µg)Cx. pipiens/quinq.[1][8][9][10]High OAI (>0.5) Effective for surveillance; captures females attempting to lay.
Large-Volume Trap 100L Infusion + MOPCx. tarsalis & Cx.[1][7] quinq.8.0x Volume of infusion + pheromone creates a "super-oviposition" site.
Implementation Strategy
  • Synergy: Do not use MOP in isolation for field control. Combine with fermented plant infusions (simulating bacterial activity) to maximize the "attract-and-kill" effect.

  • Placement: Traps should be placed in shaded, low-wind areas where mosquitoes naturally rest and seek oviposition sites.

  • Durability: Synthetic MOP lures (e.g., in septa or slow-release polymers) remain active for 2–4 weeks, reducing maintenance compared to liquid infusions alone.

References

  • Facile total synthesis of (-)-(5R,6S)-6-acetoxy-5-hexadecanolide from carbohydrate, a mosquito oviposition attractant pheromone. Carbohydrate Research. Link

  • Absolute configuration of mosquito oviposition attractant pheromone, 6-acetoxy-5-hexadecanolide. Journal of Chemical Ecology. Link

  • Production of (5R,6S)-6-acetoxy-5-hexadecanolide, the mosquito oviposition pheromone, from the seed oil of the summer cypress plant, Kochia scoparia. Journal of Agricultural and Food Chemistry.[5] Link

  • Attractancy and species specificity of 6-acetoxy-5-hexadecanolide, a mosquito oviposition attractant pheromone. Journal of Chemical Ecology. Link

  • Elevated expression of odorant receptors and odorant-binding proteins genes detected in antennae of Culex quinquefasciatus field females. Frontiers in Physiology. Link

  • Large-Volume Gravid Traps Enhance Collection of Culex Vectors. Journal of the American Mosquito Control Association. Link

  • Bidirectional Synthesis of 6-Acetoxy-5-hexadecanolide, the Mosquito Oviposition Pheromone of Culex quinquefasciatus, from a C2-Symmetric Building Block Using Olefin Metathesis Reactions. The Journal of Organic Chemistry. Link

Sources

Exploratory

Technical Guide: Identification and Characterization of Mosquito Oviposition Pheromones (MOP)

Topic: Identification of Natural Mosquito Oviposition Pheromones (MOP) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The identification of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identification of Natural Mosquito Oviposition Pheromones (MOP) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The identification of Mosquito Oviposition Pheromones (MOP) represents a critical intersection of chemical ecology, neurobiology, and vector control. Unlike host-seeking cues (kairomones), MOPs are intraspecific signals released by gravid females or their progeny to flag suitable breeding sites. The gold standard for this class of compounds is erythro-6-acetoxy-5-hexadecanolide , the principal pheromone of Culex quinquefasciatus.

This guide details the technical workflow for isolating, identifying, and validating MOPs. It moves beyond standard protocols to examine the causal mechanisms of pheromone transport (Odorant Binding Proteins) and provides self-validating experimental designs for confirming bioactivity.

Section 1: Chemical Ecology & Target Characterization

The Primary Target: Culex MOP

While various semiochemicals influence oviposition (e.g., skatole, indole), true pheromones are species-specific. The most chemically defined MOP is produced by Culex mosquitoes in apical droplets on their egg rafts.

FeatureSpecification
IUPAC Name erythro-6-acetoxy-5-hexadecanolide
Natural Stereochemistry (5R,6S)
Source Apical droplets of egg rafts (24-48h post-oviposition)
Function Aggregation signal; indicates "safe" breeding site
Key Molecular Interaction Ligand for CquiOBP1 (Odorant Binding Protein)
The Aedes & Anopheles Context

Researchers must distinguish between pheromones and kairomones .

  • Aedes aegypti: Often relies on bacterial metabolites (carboxylic acids like dodecanoic acid) and conspecific larval factors. While termed "pheromone-like," they often function alongside bacterial volatiles.

  • Anopheles: Heavily driven by microbial volatiles (e.g., cedrol, indole) rather than a specialized egg-surface pheromone like Culex.

Section 2: Analytical Workflow for Identification

The identification of a MOP requires a "Reverse Chemical Ecology" approach, moving from biological activity to chemical structure.

Workflow Diagram

The following diagram outlines the critical path from field collection to structural elucidation.

MOP_Identification_Workflow Collection 1. Source Collection (Apical Droplets / Headspace) Extraction 2. Solvent Extraction (Hexane/Methanol) Collection->Extraction Fractionation 3. Fractionation (Silica Gel / HPLC) Extraction->Fractionation GCEAD 4. GC-EAD Screening (Bio-active peak detection) Fractionation->GCEAD Locate Active Fractions GCMS 5. GC-MS Analysis (EI/CI Fragmentation) GCEAD->GCMS Target Active Peaks Chiral 6. Chiral GC Analysis (Stereochemistry Confirmation) GCMS->Chiral Synthesis 7. Enantiospecific Synthesis ((5R,6S) vs (5S,6R)) Chiral->Synthesis Define Target Synthesis->GCEAD Confirm Retention Time Validation 8. Dual-Choice Bioassay (Oviposition Activity Index) Synthesis->Validation Verify Activity

Figure 1: Step-by-step workflow for isolating and validating mosquito oviposition pheromones.

Protocol: Isolation & Chemical Analysis

Objective: Isolate the pheromone without degradation or contamination.

  • Collection:

    • Method: For Culex, collect 500–1,000 egg rafts (<24h old). Wash rafts with n-hexane (non-polar) to strip the apical droplets.

    • Causality: Hexane is chosen over methanol initially to minimize extraction of polar contaminants (sugars/proteins) that clog GC columns.

  • Gas Chromatography-Electroantennographic Detection (GC-EAD):

    • Setup: Split the GC effluent (1:1) between a Flame Ionization Detector (FID) and a mounted mosquito antenna preparation.

    • Antenna Prep: Excise the antenna of a gravid female; mount between two glass capillary electrodes filled with Ringer’s solution (Ag/AgCl wire).

    • Validation: A peak on the FID that corresponds to a depolarization spike on the EAD indicates a bioactive compound.

  • Stereochemical Analysis:

    • MOPs are chiral.[1] Standard GC-MS cannot distinguish enantiomers.

    • Protocol: Use a chiral column (e.g., Cyclodextrin-based). Compare retention times against synthetically derived (5R,6S) and (5S,6R) standards.

    • Critical Check: The natural Culex pheromone must co-elute specifically with the (5R,6S) isomer.

Section 3: Molecular Mechanism (The "Self-Validating" System)

Understanding how the pheromone signals allows for better drug/trap design. The mechanism involves Odorant Binding Proteins (OBPs) acting as carriers through the aqueous sensillar lymph.[2][3]

The pH-Dependent Ejection Model

Hydrophobic pheromones cannot traverse the aqueous lymph alone. They bind to OBPs (like CquiOBP1 ).[4][1][3][5]

  • Step 1 (Entry): Pheromone enters via pore tubules.

  • Step 2 (Transport): Binds to CquiOBP1 at pH ~7.0 (neutral lymph environment). The C-terminus covers the binding pocket, locking the ligand in.

  • Step 3 (Release): Near the dendritic membrane, the local pH drops (acidic, pH < 5.0 ).

  • Step 4 (Activation): The acidic pH causes a conformational change (C-terminus "unlatches"), ejecting the pheromone directly onto the Odorant Receptor (OR).

OBP_Mechanism Pheromone MOP (Hydrophobic) OBP_Neutral CquiOBP1-MOP Complex (pH 7.0 - Locked) Pheromone->OBP_Neutral Binding in Lymph OBP_Acidic Conformational Change (pH < 5.0 - Unlatched) OBP_Neutral->OBP_Acidic Approaches Membrane (Protonation) Membrane Dendritic Membrane (Charged Surface) Receptor Odorant Receptor (Activation) OBP_Acidic->Receptor Ligand Ejection Receptor->Membrane Signal Transduction

Figure 2: The pH-dependent ligand release mechanism of CquiOBP1 transporting MOP.

Section 4: Behavioral Validation Protocols

Chemical identification is meaningless without behavioral verification. The standard metric is the Oviposition Activity Index (OAI) .[6][7]

Dual-Choice Bioassay Protocol

Objective: Quantify attraction/stimulation in a controlled environment.

  • Chamber Setup: Use cages (30x30x30 cm) containing two oviposition cups:

    • Treatment: Water + 1 µg Synthetic MOP (dissolved in ethanol, then evaporated).

    • Control: Water + Solvent blank.

  • Subjects: 20 gravid females (blood-fed 4-5 days prior).

  • Duration: Dark cycle (12 hours).

  • Data Collection: Count egg rafts (Culex) or individual eggs (Aedes).

Data Analysis (OAI)

Calculate the OAI using the formula:


[7]
  • 
     = Number of eggs in Treatment.
    
  • 
     = Number of eggs in Control.
    
  • Interpretation:

    • +0.3 to +1.0: Attractant/Pheromone.

    • -0.3 to -1.0: Repellent.

    • -0.3 to +0.3: Neutral/Inactive.

Self-Validating Control: If the solvent blank (Control) shows high variability or bias (OAI ≠ 0 in blank-vs-blank tests), the assay environment is contaminated.

Section 5: Synthesis & Field Application

Formulation Challenges

Natural MOP is volatile. For field use (e.g., "Attract-and-Kill" traps), stability is required.

  • Synergy: MOP is rarely used alone. It is often combined with Nonanal and Trimethylamine to mimic the full "breeding site" profile.

  • Lethal Ovitraps: The MOP lures the mosquito, and a larvicide (e.g., Temephos) or sticky surface kills the female or her progeny.

Summary of Key Compounds
CompoundRoleSpeciesKey Reference
(5R,6S)-6-acetoxy-5-hexadecanolide Primary MOPCx.[4][1][3] quinquefasciatusLaurence & Pickett (1982)
Nonanal Synergist (Attractant)Culex spp.[8]Leal et al. (2008)
Skatole / Indole Kairomone (Bacterial)Culex / AnophelesMillar et al. (1992)
n-Heneicosane Putative PheromoneAedes aegyptiSeenivasagan et al. (2009)

References

  • Erythro-6-acetoxy-5-hexadecanolide, the major component of a mosquito oviposition attractant pheromone. [9][10][11][12][13]

    • Source: Journal of the Chemical Society, Chemical Communic
    • URL:[Link]

  • Reverse and conventional chemical ecology approaches for the development of oviposition

    • Source: PLoS ONE (2008).[1]

    • URL:[Link][1]

  • Crystal and solution structures of an odorant-binding protein from the southern house mosquito complexed with an oviposition pheromone. [4]

    • Source: PNAS (2009).
    • URL:[Link]

  • Reverse chemical ecology approach for the identification of an oviposition attractant for Culex quinquefasci

    • Source: PNAS (2018).
    • URL:[Link]

  • Electroantennogram, flight orientation, and oviposition responses of Aedes aegypti to the oviposition pheromone n-heneicosane.

    • Source: Parasitology Research (2009).[14]

    • URL:[Link]

Sources

Foundational

Technical Guide: Biological Activity of erythro-6-acetoxy-5-hexadecanolide Isomers

The following technical guide details the biological activity, stereochemical requirements, and experimental validation of erythro-6-acetoxy-5-hexadecanolide, the primary oviposition pheromone of the Culex mosquito compl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, stereochemical requirements, and experimental validation of erythro-6-acetoxy-5-hexadecanolide, the primary oviposition pheromone of the Culex mosquito complex.

Executive Summary

The molecule 6-acetoxy-5-hexadecanolide is the major component of the apical droplet pheromone released by gravid Culex quinquefasciatus and Culex pipiens mosquitoes. It serves as a potent oviposition attractant, signaling safe breeding sites to other gravid females.

For drug development professionals and entomologists, the critical technical constraint is stereochemistry . The molecule possesses two chiral centers (C5 and C6). While four stereoisomers exist, biological activity is exclusively restricted to the (-)-(5R,6S) isomer.[1][2][3]

This guide analyzes the structure-activity relationship (SAR) of these isomers, provides validated bioassay protocols, and outlines the synthesis-to-application workflow.

Chemical Profile & Stereochemistry

The efficacy of this pheromone is a textbook example of "lock-and-key" biological specificity. The "erythro" configuration refers to the relative stereochemistry where the substituents at C5 and C6 are on the same side in a Fischer projection (or anti-periplanar in the lowest energy zigzag conformation, depending on the specific nomenclature convention used in the literature, but defined biologically by the specific rotation).

The Four Isomers
Isomer ConfigurationNomenclatureBiological Activity (C. quinquefasciatus)Role in Formulation
(-)-(5R,6S) erythroHigh Attractant (Active Ingredient)Primary Target
(+)-(5S,6R) erythroInactiveInert Impurity (tolerated)
(-)-(5S,6S) threoInactiveProcess Impurity
(+)-(5R,6R) threoInactiveProcess Impurity

Critical Insight: Unlike many lepidopteran pheromones where the "wrong" isomer can actively inhibit the response, the (+)-(5S,6R) enantiomer of this lactone appears to be biologically inert rather than antagonistic. This allows for the use of asymmetric synthesis routes that may not achieve 100% enantiomeric excess (ee), or semi-synthetic routes from natural precursors like Kochia scoparia seed oil.

Biological Activity & Mechanism

The pheromone operates via olfactory reception, triggering upwind flight (anemotaxis) followed by localized searching behavior.

Species Specificity

The (-)-(5R,6S) isomer is highly specific to the Culex genus.[1]

  • Culex quinquefasciatus : High sensitivity (Threshold: ~0.01 µg).

  • Culex tarsalis : Moderate sensitivity (requires ~100x higher dose).

  • Aedes aegypti : No response.

  • Anopheles quadrimaculatus : No response.

Mechanism of Action Workflow

The following diagram illustrates the biological decision loop triggered by the (5R,6S) isomer, leading to the oviposition event.

PheromoneResponse Source Apical Droplet / Lure (Releases (-)-(5R,6S) Isomer) Plume Pheromone Plume (Airborne Concentration Gradient) Source->Plume Volatilization Receptor Antennal Olfactory Receptor (Specific Binding) Plume->Receptor Detection CNS Central Nervous System (Signal Integration) Receptor->CNS Depolarization (EAG) Behavior1 Upwind Anemotaxis (Long-range Attraction) CNS->Behavior1 Trigger Flight Behavior2 Orthokinesis (Localized Search/Landing) Behavior1->Behavior2 Plume Contact Oviposition Egg Raft Deposition Behavior2->Oviposition Surface Contact

Caption: Figure 1.[4] Behavioral response cascade of gravid Culex females to the (5R,6S) pheromone isomer.

Experimental Protocols

To validate the biological activity of synthesized or extracted isomers, the Floating Cage Dual-Choice Bioassay is the industry standard. This protocol minimizes environmental variables and provides clear preference data.

Protocol: Floating Cage Dual-Choice Bioassay

Objective: Determine the oviposition activity index (OAI) of a test isomer compared to a solvent control.

Materials:

  • Gravid Culex quinquefasciatus females (5–7 days post-blood meal).

  • Aluminum cages (75 x 75 x 75 cm) with mesh screening.

  • Glass bowls (100 mL capacity).

  • Distilled water.

  • Test substance: (-)-(5R,6S)-6-acetoxy-5-hexadecanolide (purity >95%).

  • Solvent: Hexane or Acetone.

Methodology:

  • Preparation: Place two glass bowls in opposite corners of the cage. Fill each with 100 mL of distilled water.

  • Treatment:

    • Bowl A (Treatment): Apply 10 µL of pheromone solution (concentration adjusted to deliver 0.5 µg to 10 µg total) directly to the water surface. The hydrophobic lactone will form a thin film.

    • Bowl B (Control): Apply 10 µL of pure solvent to the water surface.

  • Introduction: Release 20–50 gravid females into the cage at dusk (simulating natural oviposition time).

  • Incubation: Maintain darkness for 12–14 hours at 27°C ± 2°C and 70–80% RH.

  • Data Collection: Count the number of egg rafts in each bowl the following morning.

  • Quantification: Calculate the Oviposition Activity Index (OAI).



Where


 = number of egg rafts in treatment, and 

= number of egg rafts in control.
  • OAI Range: -1.0 (Repellent) to +1.0 (Attractant).

  • Target: A successful batch of (5R,6S) isomer should yield an OAI > 0.5.

Synthesis & Sourcing Strategy

For large-scale application (e.g., surveillance traps), total synthesis can be cost-prohibitive. A validated semi-synthetic route utilizes Kochia scoparia (Summer Cypress) seed oil.[5]

Comparative Sourcing Table
MethodYieldStereochemical PurityCost/GramApplication Case
Total Synthesis (from D-Ribose) Low (<20%)High (>98% ee)HighAcademic Research / SAR Studies
Semi-Synthesis (Kochia Oil) HighModerate (Mixture of 5R,6S & 5S,6R)LowField Traps / Mass Control
Sharpless Epoxidation ModerateHigh (>95% ee)ModerateCommercial Pheromone Lures

Note on Kochia Route: The seed oil contains triglycerides that can be converted to the pheromone. The resulting product is a mixture of the active (-)-(5R,6S) and the inactive (+)-(5S,6R).[5] Field trials confirm this mixture is effective, as the inactive isomer does not disrupt the receptor binding of the active form.

References

  • Laurence, B. R., & Pickett, J. A. (1982).[6] Erythro-6-acetoxy-5-hexadecanolide, the major component of a mosquito oviposition attractant pheromone.[1][3][4][7][6][8][9][10][11] Journal of the Chemical Society, Chemical Communications.[6][9][10] Link[6]

  • Hwang, Y. S., Mulla, M. S., Chaney, J. D., Lin, G. G., & Xu, H. J. (1987).[2] Attractancy and species specificity of 6-acetoxy-5-hexadecanolide, a mosquito oviposition attractant pheromone.[1][2][3] Journal of Chemical Ecology.[2] Link

  • Olagbemiro, T. O., Birkett, M. A., Mordue, A. J., & Pickett, J. A. (1999).[5] Production of (5R,6S)-6-acetoxy-5-hexadecanolide, the mosquito oviposition pheromone, from the seed oil of the summer cypress plant, Kochia scoparia (Chenopodiaceae).[5] Journal of Agricultural and Food Chemistry.[5] Link

  • Fuganti, C., Grasselli, P., & Servi, S. (1982).[6] Synthesis of the two enantiomeric forms of erythro-6-acetoxy-5-hexadecanolide, the major component of a mosquito oviposition attractant pheromone.[1][3][5][7][8][11][12] Journal of the Chemical Society, Chemical Communications.[6][9][10] Link

  • Mori, K. (1986). Pheromone synthesis.[1][4][5][7][6][8][9][10][12][13] Part 86. Synthesis of the enantiomers of erythro-6-acetoxy-5-hexadecanolide, the oviposition pheromone of the mosquito Culex pipiens fatigans.[1][3][8][9] Tetrahedron.[6] Link

Sources

Exploratory

Biosynthetic Pathways of Lactone Pheromones in Mosquitoes: A Technical Guide to (-)-(5R,6S)-6-Acetoxy-5-hexadecanolide

Executive Summary Lactone pheromones play a critical role in the chemical ecology and reproductive behaviors of mosquitoes. The most prominent of these is (-)-(5R,6S)-6-acetoxy-5-hexadecanolide , commonly known as the Mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lactone pheromones play a critical role in the chemical ecology and reproductive behaviors of mosquitoes. The most prominent of these is (-)-(5R,6S)-6-acetoxy-5-hexadecanolide , commonly known as the Mosquito Oviposition Pheromone (MOP). Secreted in the apical droplets of egg rafts by Culex species, MOP acts as a powerful aggregation signal, guiding gravid females to suitable oviposition sites 1. Understanding the biosynthesis, molecular reception, and synthetic replication of this lactone is essential for developing next-generation "attract-and-kill" vector control strategies.

This whitepaper provides an in-depth technical analysis of MOP's in vivo biosynthetic logic, biomimetic synthetic strategies, and the self-validating experimental protocols required for its study.

Chemical Ecology and Molecular Targets

In the mosquito olfactory system, lactone pheromones are detected with extreme stereospecificity. MOP specifically binds to Odorant Binding Protein 1 (e.g., CquiOBP1 in Culex quinquefasciatus), which transports the hydrophobic lactone across the aqueous sensillar lymph to the olfactory receptors 2. Furthermore, specialized lactone receptors, such as AgOr48 identified in Anopheles gambiae, demonstrate high enantioselectivity, proving that the precise (5R,6S) stereochemistry is not merely a byproduct of biosynthesis, but a strict requirement for receptor activation 3.

In Vivo Biosynthetic Logic of MOP

Mosquitoes do not synthesize lactone pheromones de novo via complex polyketide pathways; instead, they employ a highly energy-efficient modification of existing lipid pools. The precursor is typically a C16 fatty acid (palmitic acid), which is abundant from the mosquito's larval aquatic feeding and adult blood meals.

The causality of the pathway: By utilizing a ubiquitous fatty acid, the mosquito only requires three to four specialized enzymatic steps to generate a highly specific, volatile signaling molecule.

  • Desaturation: A Δ5-desaturase introduces a cis double bond at the 5-position, yielding cis-5-hexadecenoic acid.

  • Epoxidation: A cytochrome P450 enzyme stereoselectively oxidizes the double bond to form an epoxide intermediate.

  • Lactonization: An epoxide hydrolase/lactonase drives the ring-opening and intramolecular cyclization, forming the 6-hydroxy-5-hexadecanolide ring.

  • Acetylation: Finally, an acetyltransferase acetylates the 6-hydroxyl group, rendering the molecule sufficiently volatile for olfactory detection 1.

Biosynthesis Palmitic Palmitic Acid (C16:0) [Lipid Pool] Hexadecenoic cis-5-Hexadecenoic Acid Palmitic->Hexadecenoic Δ5-Desaturase (Regioselective Desaturation) Epoxide 5,6-Epoxyhexadecanoic Acid Hexadecenoic->Epoxide Cytochrome P450 (Stereoselective Epoxidation) Hydroxylactone 6-Hydroxy-5-hexadecanolide Epoxide->Hydroxylactone Epoxide Hydrolase (Ring-opening & Lactonization) MOP (-)-(5R,6S)-6-Acetoxy-5-hexadecanolide [Active Pheromone] Hydroxylactone->MOP Acetyltransferase (O-Acetylation)

Fig 1: In vivo biosynthetic pathway of MOP lactone pheromone in Culex mosquitoes.

Biomimetic Synthesis: Overcoming Biosynthetic Bottlenecks

Because extracting MOP directly from mosquito egg rafts yields only nanogram quantities, researchers must rely on synthetic chemistry to produce material for field traps and binding assays. The choice of synthetic route is dictated by the desired end-use (precision assays vs. field surveillance).

Causality in Synthetic Design: An attempt to synthesize MOP via a Dynamic Kinetic Asymmetric Transformation (DYKAT) was historically explored to maximize yield from racemic mixtures. However, this approach was abandoned. Why? The formation of a ketone by-product directly inhibited the lipase-mediated acetylation step of the DYKAT process 4. Consequently, modern enantioselective syntheses favor the direct organocatalyzed epoxidation of naturally occurring cis-5-hexadecenoic acid, bypassing enzymatic inhibition entirely 4.

Table 1: Comparison of Synthetic Strategies for MOP
Synthetic StrategyPrecursor / Starting MaterialKey Mechanistic StepOverall YieldStereochemical PurityPrimary Application
Organocatalytic Epoxidation cis-5-Hexadecenoic acidAsymmetric epoxidation via chiral ketone catalyst~68%Enantiopure (>98% ee)Precision receptor binding studies
Racemic Synthesis Cyclopentanone / Lipid derivativescis-dihydroxylation & lactonization~45%Racemic mixture (4 isomers)Cost-effective field surveillance traps
DYKAT (Attempted) cis-5-Hexadecenoic acidLipase-mediated dynamic kinetic acetylationFailedN/A (Inhibited)Abandoned due to ketone by-product

(Data derived from comparative yields reported in modern synthesis literature 45)

Self-Validating Experimental Protocols

To ensure scientific integrity, any protocol investigating MOP must be designed as a self-validating system. The following methodologies incorporate internal controls to rule out false positives.

Protocol 4.1: Enantioselective Synthesis & Chiral Validation

Objective: Synthesize enantiopure (-)-(5R,6S)-6-acetoxy-5-hexadecanolide for high-resolution OBP binding assays.

  • Epoxidation: Charge a flame-dried Schlenk flask with cis-5-hexadecenoic acid and a chiral ketone catalyst (e.g., catalyst 5c) in CH2Cl2.

  • Lactonization: Allow the intermediate to undergo intramolecular 6-exo-trig cyclization to form (5R,6R)-hydroxylactone 4.

  • Acetylation: Treat the hydroxylactone with vinyl acetate under nitrogen for 48 hours. Purify via flash chromatography (hexane–EtOAc).

  • Self-Validation Mechanism (Chiral GC-MS): Run the purified product through a chiral stationary phase GC column alongside a known racemic standard synthesized via cis-dihydroxylation 5. The protocol is only validated if the (5R,6S) peak demonstrates >98% enantiomeric excess (ee). If the ee is lower, catalyst degradation or thermal racemization has occurred.

Protocol 4.2: Behavioral Oviposition Bioassay

Objective: Evaluate the biological attractancy of the synthesized MOP on gravid Culex females.

  • Dose Preparation: Prepare serial dilutions of synthetic MOP in hexane ranging from 0.01 µg to 10 µg 5.

  • Trap Deployment: Apply the doses to filter paper floating on distilled water inside standardized oviposition cages containing gravid females.

  • Data Collection: After 24 hours, count the number of egg rafts deposited in each cup.

  • Self-Validation Mechanism (Dose-Dependency & Stereospecificity): The assay must include two critical controls:

    • A solvent-only (hexane) baseline cup.

    • An unnatural enantiomer cup (e.g., (5R,6R)-diastereomer) [[6]](). The protocol is validated only if the (5R,6S) isomer triggers a statistically significant, dose-dependent increase in egg rafts compared to the solvent, while the unnatural enantiomer yields results statistically identical to the baseline.

Workflow Synthesis Enantioselective Synthesis Purification Chiral Purification Synthesis->Purification Crude Extract Validation NMR & GC-MS Validation Purification->Validation >98% ee Bioassay Oviposition Bioassay Validation->Bioassay Dose Prep Control Racemic/Solvent Controls Control->Bioassay Baseline

Fig 2: Self-validating experimental workflow for MOP synthesis and behavioral testing.

Conclusion

The intersection of chemical ecology and synthetic organic chemistry provides a powerful toolkit for vector control. By understanding the precise biosynthetic logic that mosquitoes use to convert simple fatty acids into highly specific lactone pheromones, researchers can design biomimetic syntheses that bypass natural bottlenecks. When coupled with self-validating bioassays, these synthetic pheromones offer a highly targeted, environmentally sustainable alternative to broad-spectrum insecticides.

References

  • [1] Culex sp. oviposition pheromone: a review on its synthesis and behavioural studies. ResearchGate.1

  • [6] Enantioselective synthesis of mosquito oviposition pheromone and its epimer from a naturally occurring fatty acid. RSC Publishing. 4

  • [5] Racemic Culex quinquefasciatus Oviposition Aggregation. AUA.gr. 5

  • [3] The Molecular Receptive Range of a Lactone Receptor in Anopheles gambiae. PubMed Central (NIH). 3

  • [2] Promising Aedes aegypti Repellent Chemotypes Identified through Integrated QSAR, Virtual Screening, Synthesis, and Bioassay. PubMed Central (NIH). 2

Sources

Foundational

6-Acetoxy-5-hexadecanolide: Physicochemical Profiling, Olfactory Signaling, and Synthetic Methodologies

Executive Summary 6-Acetoxy-5-hexadecanolide is a highly specific semiochemical, primarily recognized as the major component of the oviposition attractant pheromone (MOP) in Culex mosquitoes, including the disease vector...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Acetoxy-5-hexadecanolide is a highly specific semiochemical, primarily recognized as the major component of the oviposition attractant pheromone (MOP) in Culex mosquitoes, including the disease vector Culex quinquefasciatus[1]. By exploiting the innate reproductive behaviors of gravid female mosquitoes, this compound has become a critical target for vector control strategies, particularly in the design of lethal ovitraps. This technical guide explores the compound's physicochemical properties, its molecular mechanism of action, and the stereoselective synthetic workflows required for its production.

Chemical Identity and Physicochemical Profiling

Accurate physicochemical profiling is essential for formulating stable, slow-release matrices used in field ovitraps. The compound's lipophilicity and vapor pressure dictate its volatilization rate across the air-water interface, which is the primary zone of interaction for gravid mosquitoes.

Table 1: Chemical Identity
ParameterValue
IUPAC Name [(1S)-1-[(2R)-6-oxooxan-2-yl]undecyl] acetate
Common Name (5R,6S)-6-acetoxy-5-hexadecanolide
CAS Registry Numbers 85551-39-9 (Specific 5R,6S isomer); 81792-36-1 (Unspecified/Racemic)
Molecular Formula C₁₈H₃₂O₄
Molecular Weight 312.44 g/mol
Table 2: Key Physicochemical Properties

Data aggregated from EPA CompTox and PubChem databases[2][3].

PropertyValueCausality in Field Application
Density 0.981 - 0.992 g/cm³Slightly lower than water; allows the pheromone to float and concentrate at the air-water interface of breeding sites.
Boiling Point 372 - 383 °CIndicates low volatility at ambient temperatures, ensuring long-lasting residual activity in the field.
Vapor Pressure ~8.61 × 10⁻⁶ mmHgProvides a slow, sustained release of olfactory cues necessary for long-range mosquito attraction without rapid depletion.
LogKow (Octanol-Water) 5.10High lipophilicity necessitates specific formulation (e.g., microemulsions) to maintain stability in aqueous ovitraps.
Topological Polar Surface Area 52.6 ŲFacilitates critical hydrogen bonding with odorant-binding proteins (OBPs) within the mosquito sensilla.

Molecular Mechanism of Action (Olfactory Signaling)

The biological efficacy of 6-acetoxy-5-hexadecanolide relies entirely on its interaction with the mosquito's peripheral olfactory system. Gravid females detect the pheromone via short, sharp-tipped trichoid sensilla located on their antennae[1].

The pheromone specifically binds to Odorant-Binding Protein 1 (CquiOBP1). Research demonstrates that monomeric CquiOBP1 binds MOP in a highly pH-dependent manner[1].

The Causality of pH Dependence: In the sensillar lymph (which sits at a neutral pH of ~7.0), CquiOBP1 encapsulates the hydrophobic pheromone, solubilizing it for transport through the aqueous medium. As the protein-pheromone complex approaches the negatively charged dendritic membrane of the Olfactory Receptor Neuron (ORN), the localized micro-environment features a drop in pH. This acidic shift triggers a conformational change in CquiOBP1, structurally ejecting the pheromone directly into the olfactory receptor. This binding event initiates the action potential that drives the mosquito's motor output toward the water source.

signaling MOP 6-Acetoxy-5-hexadecanolide (Aqueous Interface) OBP CquiOBP1 Binding (Sensillar Lymph, pH 7.0) MOP->OBP Volatilization & Entry Release Conformational Shift (Membrane Proximity, Low pH) OBP->Release Transport ORN Olfactory Receptor Neuron (Trichoid Sensilla) Release->ORN Pheromone Ejection Behavior Gravid Female Oviposition Attraction ORN->Behavior Action Potential / Motor Output

Olfactory signaling cascade of 6-acetoxy-5-hexadecanolide triggering mosquito oviposition.

Synthetic Methodologies and Validation

Because natural extraction from mosquito apical droplets yields infinitesimal quantities, scalable chemical synthesis is mandatory. The stereochemistry—specifically the (5R,6S)-erythro configuration—is paramount, as the antipode or racemic mixtures exhibit altered binding affinities and reduced field efficacy[1].

A highly efficient three-step synthesis utilizes a Baeyer-Villiger ring expansion to establish the lactone core[4].

synthesis Start 1-Trimethylsilyloxycyclopent-1-ene + Undecanal Aldol Aldol Condensation (Diastereoselective) Start->Aldol TiCl4, -78°C BV Baeyer-Villiger Oxidation (Ring Expansion) Aldol->BV Intermediate Lactol Acetylation Acetylation (Ac2O / Pyridine) BV->Acetylation Hydroxylactone Product (5R,6S)-6-Acetoxy-5-hexadecanolide Acetylation->Product >80% Yield

Three-step synthetic workflow for 6-acetoxy-5-hexadecanolide via Baeyer-Villiger oxidation.

Protocol: Stereoselective Synthesis and Self-Validating Bioassay

This protocol integrates chemical synthesis with immediate biological validation to ensure the final product is functionally active and structurally sound.

Step 1: Diastereoselective Aldol Condensation

  • Action: React 1-trimethylsilyloxycyclopent-1-ene with undecanal in the presence of a Lewis acid catalyst (e.g., TiCl₄) at -78°C.

  • Causality: The ultra-low temperature and the steric bulk of the trimethylsilyl group enforce strict facial selectivity during the carbon-carbon bond formation. This prevents the formation of the threo isomer, yielding exclusively the required erythro diastereomer precursor[4].

Step 2: Baeyer-Villiger Ring Expansion

  • Action: Treat the resulting intermediate with m-chloroperoxybenzoic acid (mCPBA) in dichloromethane.

  • Causality: mCPBA induces the migration of the more substituted carbon atom. This precisely expands the 5-membered cyclopentanone ring into a 6-membered delta-lactone (hexadecanolide) while completely retaining the stereochemistry established in Step 1[4].

Step 3: Acetylation

  • Action: React the hydroxylactone intermediate with acetic anhydride (Ac₂O) and pyridine.

  • Causality: Pyridine acts as both a base and a nucleophilic catalyst, facilitating the protection of the secondary hydroxyl group as an acetate ester. This completes the pheromone structure, optimizing its volatility and receptor binding profile.

Step 4: Self-Validating System (GC-EAD)

  • Action: Inject the purified product into a Gas Chromatograph coupled with an Electroantennographic Detector (GC-EAD) utilizing a live Culex quinquefasciatus antenna[1].

  • Causality: This creates a closed-loop validation system. The chiral GC column confirms the chemical purity and (5R,6S) enantiomeric excess, while the simultaneous EAD response proves that the synthesized molecule successfully triggers a biological action potential in the target organism's olfactory receptor neurons. A lack of EAD spike immediately invalidates the batch, ensuring only biologically active pheromones proceed to field formulation.

References

  • "6-Acetoxy-5-hexadecanolide Properties - EPA", EPA CompTox Chemicals Dashboard.[Link]

  • "6-Acetoxy-5-hexadecanolide | C18H32O4 | CID 205992", PubChem - National Institutes of Health.[Link]

  • "Convenient synthesis of mosquito oviposition pheromone and a highly fluorinated analog retaining biological activity", Researcher.life.[Link]

  • "Reverse and Conventional Chemical Ecology Approaches for the Development of Oviposition Attractants for Culex Mosquitoes", PLOS ONE.[Link]

Sources

Exploratory

Chemical Ecology of Culex Mosquitoes: A Technical Guide to Attractants and Pheromones

Executive Summary Culex mosquitoes, particularly the Culex pipiens complex, are primary vectors for devastating global pathogens, including West Nile Virus (WNV), St. Louis encephalitis, and lymphatic filariasis[1].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Culex mosquitoes, particularly the Culex pipiens complex, are primary vectors for devastating global pathogens, including West Nile Virus (WNV), St. Louis encephalitis, and lymphatic filariasis[1]. Given the rising resistance of Culex populations to conventional adulticides, vector control programs are increasingly pivoting toward behavioral manipulation. This technical guide synthesizes the chemical ecology of Culex mosquitoes, detailing the mechanistic pathways of host-seeking attractants, oviposition pheromones, and fermentation kairomones. By leveraging reverse chemical ecology, researchers can now design highly specific, self-validating synthetic lures that exploit the mosquito's evolutionary drive to locate hosts and optimal breeding sites.

The Olfactory Landscape: Evolutionary Drivers

Mosquito olfaction is an evolutionary adaptation designed to maximize reproductive success. The olfactory system must parse complex environmental odor plumes to locate two critical resources: a blood meal (host-seeking) and a nutrient-rich aquatic environment for offspring (oviposition).

Host-Seeking: The Nonanal Paradigm

Historically, carbon dioxide (CO₂) was considered the universal mosquito attractant. However, Culex quinquefasciatus exhibits a highly specialized response to nonanal , a dominant volatile organic compound found in both humans and birds (the primary hosts for Culex). Electrophysiological studies reveal that Cx. quinquefasciatus possesses olfactory receptor neurons (ORNs) in blunt-tipped trichoid sensilla (A2 type) that detect nonanal with extreme sensitivity, surpassing even the gold-standard pheromone-detecting neurons in moths[2].

Causality: The evolutionary shift toward extreme nonanal sensitivity allows Culex mosquitoes to execute long-range host detection, effectively tracking avian and human populations even in environments with high background odor noise[2].

Oviposition Pheromones: MOP Synthesis

The Mosquito Oviposition Pheromone (MOP) is a conspecific chemical signal. Gravid females release pheromone droplets from the apical peak of their egg rafts. The major active component was identified via gas chromatography-mass spectrometry (GC-MS) and microchemical methods as (-)-(5R,6S)-6-acetoxy-5-hexadecanolide (AHD) [3].

Causality: Why do females utilize a conspecific pheromone? AHD acts as a biological "vetting" signal. Its presence indicates that a specific water body has already been deemed safe and suitable by other females, thereby increasing the statistical probability of larval survival[4].

Fermentation Kairomones: Skatole and TMA

Culex larvae require organically rich water to feed on bacteria. Gravid females locate these sites by detecting degradation products. Skatole (3-methylindole) , a byproduct of microbial fermentation, is a potent oviposition attractant[1]. Furthermore, a synthetic blend of Trimethylamine (TMA) and nonanal has been proven to synergize, mimicking natural grass infusions without the extreme variability and offensive odor of actual fermented organic matter[5].

Molecular Targets and Signaling Pathways

The detection of these semiochemicals relies on a sophisticated peripheral nervous system. Odorants enter the sensillar pores and are solubilized by Odorant Binding Proteins (OBPs), such as CquiOBP1, which transport the hydrophobic ligands to Odorant Receptors (ORs)[5]. For example, the receptor CquiOR10 is narrowly tuned to detect skatole[1].

OlfactoryPathway Odorant Volatile Attractant (e.g., Skatole / Nonanal) OBP Odorant Binding Protein (e.g., CquiOBP1) Odorant->OBP Solubilization OR Odorant Receptor Complex (e.g., CquiOR10 + CquiOrco) OBP->OR Ligand Transport ORN Olfactory Receptor Neuron (Depolarization) OR->ORN Ion Channel Activation Glomerulus Antennal Lobe Glomeruli (Signal Processing) ORN->Glomerulus Action Potentials Behavior Behavioral Output (Host-Seeking / Oviposition) Glomerulus->Behavior Motor Command

Culex olfactory signaling pathway from volatile detection to behavioral output.

Quantitative Data Synthesis

To facilitate rapid comparison for formulation development, the following table summarizes the core quantitative metrics of validated Culex attractants.

CompoundClassificationPrimary Target Receptor / ProteinEffective Field/Lab DoseBehavioral Effect
Nonanal Host-derived KairomoneA2-type Sensilla ORNs0.15 ng/µLLong-range host-seeking attraction
Skatole (3-methylindole) Fermentation KairomoneCquiOR101 - 10 ng/LOviposition site selection
(-)-(5R,6S)-6-acetoxy-5-hexadecanolide Oviposition PheromoneUnknown (MOP specific)0.4 µg/mg (in SPLAT matrix)Egg raft clustering / Oviposition
Trimethylamine (TMA) Degradation KairomoneCquiOBP1 (Binding)0.9 µg/L (Synergized with Nonanal)Oviposition site selection

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the modern methodologies used to identify and deploy Culex attractants.

Protocol 1: Reverse Chemical Ecology Workflow

Instead of testing random environmental odors, reverse chemical ecology uses the mosquito's own genome to identify attractants[5].

Step-by-Step Methodology:

  • Gene Mining & Cloning: Identify target Odorant Receptor (OR) genes (e.g., CquiOR10) from the Cx. quinquefasciatus genome and clone them into expression vectors alongside the co-receptor CquiOrco.

  • Heterologous Expression: Microinject the synthesized cRNA into Xenopus laevis oocytes. Incubate for 3-5 days at 18°C to allow receptor expression on the oocyte membrane[1].

  • Two-Electrode Voltage Clamp (TEVC) Screening: Perfuse the oocytes with a library of volatile compounds. Measure inward currents to identify specific ligands that activate the receptor (e.g., discovering skatole activates CquiOR10)[1].

  • GC-EAD Validation: Couple Gas Chromatography with Electroantennographic Detection (GC-EAD). Pass the identified ligand over a live mosquito antenna to confirm peripheral nervous system depolarization[5].

  • Behavioral Bioassay: Utilize a dual-choice olfactometer or gravid traps in a controlled flight room to confirm that the physiological response translates to behavioral attraction.

ReverseEcology Genome 1. Genome Mining (Identify OR Genes) Expression 2. Heterologous Expression (Xenopus Oocytes) Genome->Expression Screening 3. Ligand Screening (Two-Electrode Voltage Clamp) Expression->Screening GCEAD 4. GC-EAD Analysis (Antennal Response) Screening->GCEAD Bioassay 5. Behavioral Bioassays (Olfactometer/Gravid Traps) GCEAD->Bioassay Field 6. Field Validation (Population Monitoring) Bioassay->Field

Reverse chemical ecology workflow for developing synthetic Culex attractants.

Protocol 2: SPLAT Formulation for Semi-Field Oviposition Assays

Causality: Synthetic AHD is highly volatile. If applied directly to an aqueous surface, it evaporates within hours, rendering the trap useless. By embedding AHD into a biodegradable wax emulsion—Specialized Pheromone & Lure Application Technology (SPLAT)—the release rate is physically throttled, extending the lure's efficacy to several weeks and allowing co-formulation with biological larvicides[4].

Step-by-Step Methodology:

  • Matrix Preparation: Heat the blank SPLAT wax emulsion to 45°C to achieve a workable viscosity.

  • Active Ingredient Integration: Homogenize synthetic (-)-(5R,6S)-6-acetoxy-5-hexadecanolide (AHD) into the SPLAT matrix to achieve a final concentration of 0.4 µg/mg[4].

  • Larvicide Co-formulation (Optional): Blend Bacillus thuringiensis israelensis (Bti) into the matrix (creating SPLATbacAHD) to create an "attract-and-kill" system[4].

  • Pellet Curing: Extrude the mixture into 20 mg dollops onto a non-stick surface. Allow to cure at room temperature for 24 hours to ensure buoyancy.

  • Deployment & Validation: Place single 20 mg pellets into 1L oviposition water trays. Count the number of egg rafts deposited daily compared to blank SPLAT controls to validate sustained release and attraction.

References

  • Laurence, B. R., & Pickett, J. A. (1982). erythro-6-Acetoxy-5-hexadecanolide, the major component of a mosquito oviposition attractant pheromone. Journal of the Chemical Society, Chemical Communications.[Link]

  • Syed, Z., & Leal, W. S. (2009). Acute olfactory response of Culex mosquitoes to a human- and bird-derived attractant. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Leal, W. S., et al. (2008). Reverse and Conventional Chemical Ecology Approaches for the Development of Oviposition Attractants for Culex Mosquitoes. PLoS ONE.[Link]

  • Hughes, D. T., et al. (2010). Odorant Receptor from the Southern House Mosquito Narrowly Tuned to the Oviposition Attractant Skatole. Journal of Chemical Ecology (via PMC).[Link]

  • Schorkopf, D. L. P., et al. (2016). Combining Attractants and Larvicides in Biodegradable Matrices for Sustainable Mosquito Vector Control. PLoS Neglected Tropical Diseases.[Link]

Sources

Foundational

Difference between erythro and threo 6-acetoxy-5-hexadecanolide

The following technical guide details the structural, synthetic, and functional differences between the erythro and threo diastereomers of 6-acetoxy-5-hexadecanolide, the oviposition attractant pheromone of the Culex mos...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and functional differences between the erythro and threo diastereomers of 6-acetoxy-5-hexadecanolide, the oviposition attractant pheromone of the Culex mosquito.

Executive Summary

6-Acetoxy-5-hexadecanolide is the major component of the apical droplet pheromone produced by the mosquito Culex quinquefasciatus (formerly C. pipiens fatigans).[1] It functions as an oviposition attractant, guiding gravid females to suitable breeding sites.

The molecule possesses two adjacent chiral centers at positions C-5 and C-6.[1] Consequently, it exists as four possible stereoisomers (two diastereomeric pairs: erythro and threo ). Research has definitively established that biological activity is restricted to a single enantiomer of the erythro diastereomer: (-)-(5R,6S)-6-acetoxy-5-hexadecanolide .[1] Distinguishing between erythro and threo forms is critical in pheromone synthesis and vector control applications, as the threo isomers are biologically inert.

Stereochemical Definitions & Structure

Structural Connectivity

The molecule is a


-lactone (six-membered ring) substituted at the C-5 position with a long alkyl chain.[1] The acetoxy group (-OAc) is located at C-6, which is the first carbon of the side chain.[1]
  • Ring: C-1 to C-5 (plus oxygen).[1]

  • Side Chain: C-6 to C-16.

  • Chiral Centers: C-5 (ring junction) and C-6 (acetoxy-bearing carbon).[1]

Erythro vs. Threo Designation

The terms erythro and threo describe the relative stereochemistry between the C-5 and C-6 centers.[1] In the context of this molecule:

  • Erythro Isomers: The substituents at C-5 and C-6 occupy a specific relative spatial arrangement (syn/anti relationship depending on projection) that corresponds to the (5R,6S) and (5S,6R) configurations.[1]

  • Threo Isomers: The diastereomers with (5R,6R) and (5S,6S) configurations.

Isomer ClassConfigurationOptical Rotation

Biological Activity
Erythro (Natural) (-)-(5R, 6S) -39.2° (CHCl

)
Active (Attractant)
Erythro (Antipode)(+)-(5S, 6R)+39.1° (CHCl

)
Inactive
Threo(5R, 6R)VariesInactive
Threo(5S, 6S)VariesInactive
Visualization of Stereoisomers

The following diagram illustrates the relationship between the four isomers.

Stereochemistry Natural (-)-(5R,6S)-Erythro (Natural Pheromone) ACTIVE Enantio (+)-(5S,6R)-Erythro (Enantiomer) INACTIVE Natural->Enantio Enantiomers Threo1 (5R,6R)-Threo (Diastereomer) INACTIVE Natural->Threo1 Diastereomers Threo2 (5S,6S)-Threo (Diastereomer) INACTIVE Enantio->Threo2 Diastereomers Threo1->Threo2 Enantiomers

Figure 1: Stereochemical relationships between the four isomers of 6-acetoxy-5-hexadecanolide.[1]

Synthetic Pathways & Stereocontrol

Synthesis of the bioactive erythro isomer requires high stereocontrol to establish the (5R,6S) relationship. A validated method involves the ring-opening of a chiral epoxide, a protocol pioneered by Mori et al. and refined in subsequent studies.

Key Synthetic Strategy (Epoxide Route)

The relative stereochemistry (erythro vs. threo) is often set during the opening of an epoxy-alcohol or epoxy-ketone intermediate.[1]

  • Starting Material: (S)-2-Cyclohexen-1-ol (provides the initial chirality).[1]

  • Epoxidation: Directed epoxidation (e.g., mCPBA or Sharpless) creates the second chiral center.[1] The choice of conditions determines cis/trans epoxide formation.[1]

  • Ring Opening: Nucleophilic attack (e.g., by an organocuprate or lithiated species) opens the epoxide to generate the acyclic or cyclic precursor with defined C5/C6 stereochemistry.

  • Lactonization: Formation of the

    
    -lactone ring.[1]
    
Workflow Diagram

Synthesis Start (S)-2-Cyclohexen-1-ol Step1 Epoxidation (mCPBA or Sharpless) Start->Step1 Inter1 Epoxy Alcohol (Diastereoselective) Step1->Inter1 Sets Relative Stereochem Step2 Oxidation & Ring Cleavage/Opening Inter1->Step2 Inter2 Acyclic Precursor (Hydroxy-acid) Step2->Inter2 Step3 Lactonization & Acetylation Inter2->Step3 Final (-)-(5R,6S)-Erythro 6-Acetoxy-5-hexadecanolide Step3->Final

Figure 2: General synthetic flow for the stereoselective construction of the erythro isomer.

Analytical Characterization

Differentiation between erythro and threo isomers is achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and optical rotation.[1]

NMR Spectroscopy

The relative configuration at C-5 and C-6 influences the chemical shifts and coupling constants (


) of the protons attached to these carbons.[1]
  • Proton H-6: The proton on the carbon bearing the acetoxy group.[1]

  • Proton H-5: The proton at the lactone ring junction.[1]

  • Distinction: In 5,6-disubstituted systems, the vicinal coupling constant

    
     differs between erythro and threo forms due to the preferred conformational population (anti vs. gauche). While exact values depend on solvent and concentration, the erythro  isomer typically exhibits distinct chemical shifts for the acetyl methyl group and the H-6 proton compared to the threo isomer.
    
Chromatographic Separation[1]
  • Gas Chromatography (GC): Chiral stationary phases (e.g., cyclodextrin derivatives) are required to separate the enantiomers (5R,6S vs 5S,6R).

  • Achiral GC: Can often separate the diastereomers (erythro vs threo) due to differences in boiling point and polarity induced by the internal hydrogen bonding or dipole alignment differences.[1]

Biological Implications

The strict stereospecificity of the Culex pheromone receptor is a critical consideration for field applications.[1]

  • Attraction: Only the (-)-(5R,6S) isomer elicits the oviposition response.[1]

  • Inhibition: The presence of the threo isomer generally does not inhibit the activity of the erythro isomer, but it dilutes the active ingredient. However, the presence of the (+)-(5S,6R) enantiomer (antipode) has been shown in some assays to be inactive, though high purity of the (-)-isomer is preferred to maximize trap efficiency.

References

  • Laurence, B. R., & Pickett, J. A. (1982).[2] Erythro-6-acetoxy-5-hexadecanolide, the major component of a mosquito oviposition attractant pheromone.[1][2][3][4][5] Journal of the Chemical Society, Chemical Communications, (1), 59-60.[2] Link[1]

  • Mori, K., & Otsuka, T. (1983). Synthesis of the enantiomers of erythro-6-acetoxy-5-hexadecanolide, the major component of a mosquito oviposition attractant pheromone. Tetrahedron, 39(20), 3267-3269.
  • Fuganti, C., Grasselli, P., & Servi, S. (1982). Synthesis of the two enantiomeric forms of erythro-6-acetoxy-5-hexadecanolide. Journal of the Chemical Society, Chemical Communications, (21), 1285-1286. Link

  • Olagbemiro, T. O., et al. (1999).[4] Production of (5R,6S)-6-Acetoxy-5-hexadecanolide, the Mosquito Oviposition Pheromone, from the Seed Oil of the Summer Cypress Plant, Kochia scoparia.[4] Journal of Agricultural and Food Chemistry, 47(8), 3411-3415. Link

  • Lin, G. Q., et al. (1985). A Convenient Synthesis of Four Stereoisomers of 6-Acetoxy-5-Hexadecanolide. Agricultural and Biological Chemistry, 49.

Sources

Exploratory

Unveiling the Scent: A Technical Guide to the Molecular Mechanisms of Pheromone Detection in Culex tarsalis

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract Culex tarsalis, a primary vector for pathogens such as West Nile virus and St. Louis encephalitis virus, relies heavily on its sophist...

Author: BenchChem Technical Support Team. Date: March 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Culex tarsalis, a primary vector for pathogens such as West Nile virus and St. Louis encephalitis virus, relies heavily on its sophisticated olfactory system for survival and reproduction. Pheromonal communication is integral to behaviors critical for their life cycle, including mating and oviposition. A profound understanding of the molecular machinery governing pheromone detection is paramount for the development of novel, targeted vector control strategies. This technical guide provides an in-depth exploration of the molecular and cellular components underpinning pheromone perception in Culex tarsalis. We will dissect the initial capture of semiochemicals by peri-receptor proteins, their recognition by specific chemosensory receptors, and the subsequent signal transduction cascade that culminates in a behavioral response. Furthermore, this document offers detailed, field-proven experimental protocols and workflows, providing a practical framework for researchers aiming to investigate this complex biological system.

Introduction: The Olfactory World of a Vector

The ability of Culex tarsalis to locate mates and suitable oviposition sites is not a matter of chance; it is a precisely orchestrated process mediated by chemical cues.[1][2] Pheromones, intraspecific chemical signals, guide these crucial behaviors. The mosquito's antennae are adorned with an array of specialized sensory hairs, or sensilla, which act as the primary interface for detecting these volatile molecules.[3][4][5] Within these sensilla lies a complex molecular apparatus responsible for converting chemical information into neuronal signals, a process that represents a critical vulnerability in the mosquito's life cycle and a prime target for intervention. This guide will illuminate the intricate molecular ballet of pheromone detection, from the periphery to the central nervous system, providing both a conceptual understanding and the practical tools to explore it.

The Peripheral Gateway: Perireceptor Events

The journey of a pheromone molecule from the environment to a sensory receptor is not a simple diffusion process. It involves a series of meticulously orchestrated steps within the aqueous environment of the sensillar lymph, collectively known as perireceptor events.[6]

Solubilization and Transport: The Role of Odorant-Binding Proteins (OBPs) and Chemosensory Proteins (CSPs)

Pheromones are typically hydrophobic molecules that must traverse the aqueous sensillar lymph to reach the membrane-bound receptors on the dendrites of olfactory sensory neurons (OSNs).[6] This critical transport is facilitated by small, soluble proteins found in high concentrations within the lymph: Odorant-Binding Proteins (OBPs) and Chemosensory Proteins (CSPs).[6][7][8][9][10]

  • Odorant-Binding Proteins (OBPs): These proteins are characterized by a conserved six-cysteine motif forming three interlocking disulfide bridges, creating a hydrophobic binding pocket.[6][11] In the closely related Culex quinquefasciatus, the OBP CquiOBP1 has been shown to be expressed in trichoid sensilla and binds to the mosquito oviposition pheromone (MOP), (5R,6S)-6-acetoxy-5-hexadecanolide.[12][13] Given the high homology, a similar OBP is expected to play a crucial role in C. tarsalis. Studies have shown that some dipteran OBPs undergo a pH-dependent conformational change, which is hypothesized to facilitate the release of the bound ligand near the receptor surface.[7][12][13] The C-terminal region of these OBPs can act as a "lid" over the binding cavity, potentially opening in the slightly more acidic microenvironment near the dendritic membrane to release the pheromone.[7]

  • Chemosensory Proteins (CSPs): CSPs represent another class of smaller, soluble proteins with a conserved four-cysteine signature.[8][9][10] While OBPs are often associated with olfaction, CSPs have been implicated in a broader range of functions, including contact chemoreception.[8][9] In Culex species, a significant number of CSP genes have been identified, suggesting diverse roles in chemosensation that may include aspects of pheromone detection.[10]

The interplay between these binding proteins is thought to not only shuttle pheromones to the receptors but also to protect them from enzymatic degradation within the sensillum and to rapidly inactivate the signal after stimulation.[7]

Molecular Recognition: The Chemosensory Receptor Families

The core of pheromone detection lies in the specific interaction between the chemical ligand and a transmembrane receptor protein expressed on the dendritic membrane of an OSN. Insects employ three major families of chemosensory receptors: Odorant Receptors (ORs), Ionotropic Receptors (IRs), and Gustatory Receptors (GRs).[3][5][14]

The Odorant Receptor (OR) Family: A Heterodimeric Complex

The vast majority of insect pheromone receptors identified to date belong to the OR family.[5] Insect ORs are distinct from their vertebrate counterparts, functioning as ligand-gated ion channels.[15] They form a heterodimeric complex composed of a variable, ligand-binding ORx subunit and a highly conserved co-receptor subunit known as Orco (Odorant receptor co-receptor).[3][16][17][18]

  • ORx Subunit: This subunit confers specificity to the receptor complex, determining which pheromone or odorant molecules it will bind. The diversity of ORx genes in the mosquito genome allows for the detection of a wide range of chemical cues.[19]

  • Orco Subunit: Orco is essential for the proper functioning and trafficking of the ORx subunit to the dendritic membrane.[18] The Orco/ORx complex forms the ion channel pore.[16][18] The high degree of conservation of Orco across insect species makes it an attractive target for developing broad-spectrum insect repellents or attractants.[20]

While specific pheromone receptors in C. tarsalis have yet to be deorphanized, transcriptomic analyses of antennae from related Culex species provide a roadmap for identifying candidate ORs involved in detecting mating and oviposition cues.[19][21]

The Ionotropic Receptor (IR) Family: An Ancient Lineage

IRs are another major class of chemosensory receptors, evolutionarily derived from ionotropic glutamate receptors.[22][23] Like ORs, they function as ligand-gated ion channels. An IR complex typically consists of one or more specific IR subunits and one of a few broadly expressed co-receptors (e.g., Ir8a, Ir25a, Ir76b).[3][24][25] IRs are often tuned to detect amines, acids, and other hydrophilic compounds, which can be components of complex pheromone blends or act as indicators of suitable oviposition sites.[24] Their role in C. tarsalis pheromone detection is an active area of investigation, with studies in other mosquitoes suggesting they are critical for sensing cues related to host-seeking and mating.

Signal Transduction: From Binding to Behavior

The binding of a pheromone molecule to its cognate receptor initiates a rapid cascade of events that converts the chemical signal into an electrical impulse.

  • Pheromone-Receptor Interaction: A pheromone, delivered by an OBP, binds to the specific ORx or IR subunit of a receptor complex.

  • Ion Channel Gating: This binding event induces a conformational change in the receptor complex, opening the associated ion channel.

  • Neuronal Depolarization: The influx of cations through the opened channel depolarizes the membrane of the olfactory sensory neuron.

  • Action Potential Generation: If the depolarization reaches the neuron's threshold, an action potential is generated.

  • Signal Transmission: The action potential propagates along the axon of the OSN from the antenna to the primary olfactory processing center in the mosquito brain, the antennal lobe. There, the information is further processed, leading to a specific behavioral output, such as flight towards a potential mate or an oviposition site.

Pheromone_Detection_Pathway cluster_0 Perireceptor Space (Sensillar Lymph) cluster_1 OSN Dendritic Membrane cluster_2 Neuronal Response Pheromone Pheromone OBP_unbound OBP (unbound) Pheromone->OBP_unbound Binding OBP_bound Pheromone-OBP Complex Receptor ORx/Orco or IR Receptor Complex OBP_bound->Receptor Ligand Release & Binding Channel_Closed Ion Channel (Closed) Channel_Open Ion Channel (Open) Channel_Closed->Channel_Open Gating Depolarization Membrane Depolarization Channel_Open->Depolarization Ion Influx (Na+, Ca2+) Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Generalized signaling pathway for pheromone detection in Culex tarsalis.

A Scientist's Toolkit: Methodologies for Interrogation

Investigating the molecular mechanisms of pheromone detection requires a multi-faceted approach, combining electrophysiology, functional genetics, and imaging. The following protocols provide a robust framework for such studies.

Electrophysiology: Listening to Neurons

Electrophysiological techniques directly measure the electrical activity of OSNs in response to odorant stimuli, providing the ultimate functional readout of the peripheral olfactory system.

SSR allows for the recording of action potentials from the one to four OSNs housed within a single sensillum, offering high resolution and sensitivity.[26]

Protocol: Single Sensillum Recording (SSR) from C. tarsalis Antennae

  • Preparation of the Insect:

    • Anesthetize an adult female C. tarsalis by chilling on ice for 2-3 minutes.

    • Immobilize the mosquito on a microscope slide using double-sided tape or dental wax, leaving the head and antennae free.

    • Use fine tungsten needles to further secure the head and stabilize one antenna on a small platform of wax.

  • Electrode Preparation:

    • Reference Electrode: Pull a glass capillary to a fine point and fill with a saline solution (e.g., Kaissling and Thorson saline). Insert the reference electrode into the mosquito's eye.

    • Recording Electrode: Use a sharpened tungsten electrode.

  • Recording:

    • Place the preparation under a high-power compound microscope with a micromanipulator.

    • Advance the recording electrode to make contact with the base of a target sensillum (typically long trichoid sensilla for pheromone detection).

  • Odorant Delivery:

    • Prepare serial dilutions of the test pheromone in a solvent like hexane.

    • Pipette 10 µL of the solution onto a small piece of filter paper and insert it into a Pasteur pipette.

    • Deliver a controlled puff of air (e.g., 500 ms duration) through the pipette, directed at the antenna. A charcoal-filtered and humidified continuous air stream should be flowing over the preparation.

  • Data Acquisition and Analysis:

    • Amplify and filter the signal using a high-impedance amplifier.

    • Record the data using appropriate software (e.g., Spike2, pCLAMP).

    • Analyze the spike frequency (spikes/second) before, during, and after the stimulus.

EAG measures the summed potential changes from all responding OSNs on the antenna, providing a global assessment of the antenna's sensitivity to a particular compound.[27] It is an excellent tool for screening potential semiochemicals.

Heterologous Expression: Deorphanizing Receptors

To identify the specific ligand for a candidate receptor, the receptor is expressed in a heterologous system that lacks its own native chemosensory machinery.

Protocol: Functional Characterization of a C. tarsalis OR in Xenopus Oocytes [28]

  • cRNA Synthesis:

    • Clone the full-length coding sequences of the candidate C. tarsalis ORx and Orco into a suitable expression vector (e.g., pSP64T).

    • Linearize the plasmids and synthesize capped cRNA using an in vitro transcription kit (e.g., mMESSAGE mMACHINE SP6).

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis.

    • Microinject each oocyte with ~50 ng of a 1:1 mixture of ORx and Orco cRNA.

    • Incubate the injected oocytes for 3-7 days at 18°C.

  • Two-Electrode Voltage-Clamp (TEVC) Recording:

    • Place a single oocyte in a recording chamber continuously perfused with ND96 buffer.

    • Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) to clamp the membrane potential at -70 mV.

    • Apply the test pheromone (dissolved in ND96 buffer with a small amount of DMSO) for a set duration (e.g., 20 seconds).

  • Data Analysis:

    • Record the inward current induced by the application of the pheromone.

    • Generate dose-response curves to determine the EC50 (half-maximal effective concentration) for the receptor.

Heterologous_Expression_Workflow cluster_0 Molecular Cloning & Synthesis cluster_1 Expression System cluster_2 Functional Assay RNA_Extraction 1. RNA Extraction (C. tarsalis Antennae) Cloning 2. Clone ORx and Orco into Expression Vector RNA_Extraction->Cloning cRNA_Synth 3. In Vitro cRNA Synthesis Cloning->cRNA_Synth Injection 5. Co-inject ORx & Orco cRNA into Oocytes cRNA_Synth->Injection Oocyte_Prep 4. Harvest & Prepare Xenopus Oocytes Oocyte_Prep->Injection Incubation 6. Incubate 3-7 Days Injection->Incubation TEVC 7. Two-Electrode Voltage-Clamp (TEVC) Incubation->TEVC Stimulation 8. Apply Pheromone Stimulus TEVC->Stimulation Recording 9. Record Inward Current Stimulation->Recording

Caption: Workflow for deorphanizing C. tarsalis odorant receptors in Xenopus oocytes.

In Vivo Calcium Imaging: Visualizing Olfactory Activity

Calcium imaging allows for the simultaneous monitoring of activity from a large population of neurons.[29][30][31] By expressing a genetically encoded calcium indicator (GECI), such as GCaMP, in the OSNs of transgenic mosquitoes, researchers can visualize neuronal responses to pheromones with high spatial and temporal resolution.[29][30] This technique is particularly powerful for understanding the spatial mapping of olfactory responses in the antenna and for high-throughput screening of potential attractants or repellents.[29][32]

Table 1: Comparison of Key Methodologies

Technique Primary Output Resolution Throughput Key Advantage
Single Sensillum Recording (SSR) Action potentials (spikes)Single neuronLowHighest sensitivity and resolution for individual neuron responses.[26]
Electroantennography (EAG) Summed field potentialsWhole antennaMediumRapid screening of active compounds.[27]
TEVC in Xenopus Oocytes Inward ion currentSingle receptor complexMediumDirect functional characterization of receptor-ligand interactions.[28]
Calcium Imaging (GCaMP) Changes in fluorescence (ΔF/F)Population of neuronsHighVisualization of activity across many neurons simultaneously.[29][30][31]

Future Directions and Applications for Vector Control

A comprehensive molecular understanding of pheromone detection in C. tarsalis opens new avenues for innovative vector control strategies.

  • Development of Novel Lures: By deorphanizing the specific receptors for mating and oviposition pheromones, highly potent and specific attractants can be designed for use in surveillance traps and "lure-and-kill" systems.

  • Discovery of Novel Repellents: High-throughput screening of chemical libraries against heterologously expressed pheromone receptors can identify novel antagonists or allosteric modulators that disrupt pheromone perception, effectively rendering the mosquitoes "blind" to these essential cues.

  • Gene Drive Technologies: Targeting highly conserved and essential genes in the olfactory pathway, such as Orco, with gene drive systems could potentially suppress or eliminate local vector populations.

The molecular machinery of pheromone detection in Culex tarsalis is a complex and finely tuned system. By employing the integrated experimental approaches outlined in this guide, researchers can continue to unravel its intricacies, paving the way for the next generation of environmentally sound and effective vector control solutions.

References

  • Genetically Encoded Calcium Indicators for Functional Imaging of Mosquito Olfactory Neurons. (n.d.). PMC. [Link]

  • Calcium Imaging of Anopheles coluzzii Mosquito Antennae Expressing the Calcium Indicator GCaMP6f. (n.d.). CSH Protocols. [Link]

  • Heterologous Expression and Functional Analysis of Aedes aegypti Odorant Receptors to Human Odors in Xenopus Oocytes. (2021, June 8). PubMed. [Link]

  • Olfaction in Anopheles mosquitoes. (n.d.). PMC. [Link]

  • Tiny spies: mosquito antennae are sensitive sensors for eavesdropping on frog calls. (2023, December 11). Journal of Experimental Biology. [Link]

  • Sensory Representation of Temperature in Mosquito Warm and Cold Cells. (2005, July 1). Journal of Neurophysiology. [Link]

  • Distinct Olfactory Signaling Mechanisms in the Malaria Vector Mosquito Anopheles gambiae. (2010, August 31). PLOS ONE. [Link]

  • Dissecting the molecular mechanisms of olfaction in a malaria-vector mosquito. (n.d.). PNAS. [Link]

  • Mosquito Chemosensory Biology. (n.d.). Vanderbilt University. [Link]

  • Crystal and solution structures of an odorant-binding protein from the southern house mosquito complexed with an oviposition pheromone. (n.d.). PMC. [Link]

  • Functional conservation of Anopheline linalool receptors through 100 million years of evolution. (2022, September 20). bioRxiv. [Link]

  • Surprise findings suggest mosquito odor sensors are sensitive to molecular regulation to avoid insect repellents. (2022, March 16). ScienceDaily. [Link]

  • Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila. (2016, March 15). Frontiers in Ecology and Evolution. [Link]

  • Reverse and Conventional Chemical Ecology Approaches for the Development of Oviposition Attractants for Culex Mosquitoes. (2008, August 22). eScholarship. [Link]

  • Physiological Recordings and RNA Sequencing of the Gustatory Appendages of the Yellow-fever Mosquito Aedes aegypti. (2014, December 30). PMC. [Link]

  • Video: Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae. (2009, October 16). JoVE. [Link]

  • Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila. (n.d.). Semantic Scholar. [Link]

  • Electroantennogram Protocol for Mosquitoes. (2021, January 20). JoVE. [Link]

  • Molecular Basis of Pheromone Detection in Insects. (n.d.). ResearchGate. [Link]

  • Roles of insect odorant binding proteins in communication and xenobiotic adaptation. (2023, October 5). Frontiers in Physiology. [Link]

  • Interference with orco gene expression affects host recognition in Diorhabda tarsalis. (2022, December 19). Frontiers in Physiology. [Link]

  • Or83b odorant receptor. (n.d.). Wikipedia. [Link]

  • Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors. (2023, August 13). Frontiers in Cellular Neuroscience. [Link]

  • Calcium imaging of visual responses in the mosquito antennal and optic... (n.d.). ResearchGate. [Link]

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  • Elevated expression of odorant receptors and odorant-binding proteins genes detected in antennae of Culex quinquefasciatus field females. (n.d.). Frontiers. [Link]

  • Functional analysis of Orco and odorant receptors in odor recognition in Aedes albopictus. (2016, June 27). Parasites & Vectors. [Link]

  • Virome profiling of Culex tarsalis through small RNA-seq: A challenge of suboptimal samples. (2025, November 3). PMC. [Link]

  • Comparative genomics of chemosensory protein genes (CSPs) in twenty-two mosquito species (Diptera: Culicidae): Identification, characterization, and evolution. (2018, January 5). PMC. [Link]

  • Comparative genomics of chemosensory protein genes (CSPs) in twenty-two mosquito species (Diptera: Culicidae): Identification, characterization, and evolution. (2018, January 5). PLOS ONE. [Link]

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  • Characterization of ionotropic receptors in mating and blood feeding in Anopheles mosquitoes. (2025, May 27). MESA. [Link]

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  • Sex pheromone communication in an insect parasitoid, Campoletis chlorideae Uchida. (2022, November 29). PMC. [Link]

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Foundational

The Chemical Ecology of Mosquito Oviposition: A Historical and Mechanistic Guide to the Isolation of the Oviposition Pheromone

Executive Summary The burden of gene transfer from one mosquito generation to the next relies heavily on the female's ability to select an optimal oviposition site. For vector species such as Culex quinquefasciatus (the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The burden of gene transfer from one mosquito generation to the next relies heavily on the female's ability to select an optimal oviposition site. For vector species such as Culex quinquefasciatus (the Southern house mosquito)—a primary vector for lymphatic filariasis and West Nile virus—this selection process is heavily mediated by chemical cues[1]. The discovery, isolation, and synthesis of the mosquito oviposition pheromone (MOP), specifically (-)-(5R,6S)-6-acetoxy-5-hexadecanolide , represents a landmark achievement in chemical ecology. This whitepaper provides an in-depth technical analysis of the historical isolation of MOP, the causality behind the experimental workflows, and the molecular mechanisms governing its reception, offering a foundational guide for researchers and drug development professionals designing next-generation vector control strategies.

Historical Context: The Apical Droplet Phenomenon

Early entomological observations noted that gravid Culex females do not lay eggs randomly; rather, they aggregate their eggs into floating rafts in specific water bodies[1]. A critical morphological feature of these eggs is the presence of an "apical droplet" at the tip of each newly deposited egg.

Researchers hypothesized that this droplet contained a volatile aggregation pheromone. To establish causality, early behavioral assays utilized a self-validating system: researchers washed the egg rafts with distilled water and non-polar solvents. The washed eggs completely lost their ability to attract gravid females, whereas the solvent wash itself became highly attractive[2]. This simple yet elegant experiment proved definitively that the chemical cue was not intrinsic to the structural egg casing, but was a maternally deposited, solvent-extractable semiochemical.

The Breakthrough: Isolation and Characterization (Laurence & Pickett, 1982)

In 1982, B.R. Laurence and J.A. Pickett achieved the first successful isolation and structural elucidation of the major component of this pheromone[2]. Because the pheromone was present in trace amounts and was highly volatile, standard extraction techniques were insufficient. They engineered a highly specific microchemical workflow to isolate the active compound without degrading its delicate lactone ring.

Experimental Protocol: Isolation of the Mosquito Oviposition Pheromone (MOP)

The following step-by-step methodology outlines the self-validating protocol used to isolate and confirm the pheromone:

  • Source Material Collection : Collect fresh egg rafts from gravid Culex quinquefasciatus females within 24 hours of oviposition. Causality: The apical droplets evaporate or degrade over time; immediate collection ensures maximum yield of the volatile pheromone.

  • Solvent Extraction : Wash the apical droplets using a non-polar solvent (e.g., dichloromethane or hexane). Causality: MOP is a highly hydrophobic, lipid-like lactone. Non-polar solvents selectively extract the pheromone while leaving behind polar cellular debris and structural proteins, effectively pre-purifying the sample.

  • Gas-Liquid Chromatography (GLC) : Inject the concentrated extract into a GLC system equipped with a high-resolution capillary column. Causality: GLC separates the complex lipid mixture based on volatility and molecular weight, allowing researchers to isolate the single major peak responsible for the bioactivity.

  • Mass Spectrometry (MS) & Microchemical Derivatization : Subject the isolated peak to MS to determine its molecular weight and fragmentation pattern. To resolve the stereochemistry, form trifluoroacetoxy derivatives and analyze them on a chiral stationary phase. Causality: Mass spectrometry alone cannot distinguish between enantiomers. Derivatization combined with a chiral column is strictly required to elucidate the exact spatial arrangement (erythro vs. threo) of the molecule.

  • Synthetic Verification (Bioassay) : Synthesize the identified compound and test it in a dual-choice behavioral bioassay against a solvent control. Causality: This acts as the chemical ecology equivalent of Koch's postulates. A dual-choice setup eliminates confounding environmental variables (e.g., light or temperature gradients), proving that the synthetic molecule alone elicits the exact aggregation behavior seen in nature.

IsolationWorkflow A Egg Raft Collection (Culex quinquefasciatus) B Apical Droplet Extraction (Non-polar Solvent Wash) A->B Isolate source C GLC-MS Analysis (Isolate & Fragment) B->C Separate & Identify D Microchemical Derivatization (Stereochemical Elucidation) C->D Determine structure E Synthetic Verification (Bioassay Validation) D->E Confirm bioactivity

Figure 1: Step-by-step workflow for the isolation and verification of the mosquito oviposition pheromone.

Stereochemistry and Synthetic Verification

Following the initial isolation, subsequent synthetic efforts aimed to determine the absolute configuration of the natural pheromone. It was identified as (-)-(5R,6S)-6-acetoxy-5-hexadecanolide [3].

To validate the biological specificity of this configuration, researchers synthesized various stereoisomers (erythro and threo pairs) and tested them in dose-dependent bioassays. The quantitative data revealed a strict stereospecific requirement for behavioral activation.

Table 1: Quantitative Bioactivity and Binding Affinity of MOP Stereoisomers

Compound StereochemistryIsomer TypeBehavioral Response (Attractancy)Relative Binding Affinity to CquiOBP1 (pH 7.0)
(-)-(5R,6S)-6-acetoxy-5-hexadecanolide Natural ErythroHighly Active (Major Attractant)High
(+)-(5S,6R)-6-acetoxy-5-hexadecanolideUnnatural ErythroActiveVery High*
(-)-(5S,6S)-6-acetoxy-5-hexadecanolideThreoInactive / NegligibleLow
(+)-(5R,6R)-6-acetoxy-5-hexadecanolideThreoInactive / NegligibleLow

*Note: In a fascinating anomaly of reverse chemical ecology, the unnatural erythro enantiomer actually demonstrated a higher binding affinity to the transport protein (CquiOBP1) in vitro than the natural pheromone[4].

Mechanistic Pathway: Odorant Reception via CquiOBP1

Identifying the pheromone was only the first half of the puzzle; understanding how the mosquito detects it is critical for drug and lure development.

The detection of MOP occurs in the short, sharp-tipped trichoid sensilla located on the antennae of female Culex mosquitoes[4]. Because MOP is highly hydrophobic, it cannot diffuse through the aqueous sensillum lymph to reach the Odorant Receptors (ORs) on the neuronal membrane. It requires a molecular carrier: the Odorant-Binding Protein CquiOBP1 [5].

The Causality of pH-Dependent Binding: CquiOBP1 operates as a highly specialized, pH-dependent shuttle. At the cuticular pore of the sensillum (where the pH is approximately 7.0), CquiOBP1 adopts a conformation that binds MOP with high affinity. As the OBP-pheromone complex diffuses toward the negatively charged dendritic membrane of the olfactory receptor neuron, the local environment becomes slightly acidic. This drop in pH triggers a conformational change in CquiOBP1, causing it to lose its binding affinity and release the pheromone directly to the OR[5]. This self-regulating mechanism ensures rapid signal termination, preventing the receptor from becoming permanently saturated and allowing the mosquito to dynamically track pheromone concentration gradients.

SignalingPathway MOP MOP (Pheromone) Sensilla Trichoid Sensilla (Antennae) MOP->Sensilla Diffusion OBP CquiOBP1 Binding (pH 7.0) Sensilla->OBP Lymph entry Release Ligand Release (Low pH) OBP->Release pH shift OR Odorant Receptor Activation Release->OR Binding Behavior Oviposition Behavior OR->Behavior Neural signal

Figure 2: Mechanistic signaling pathway of MOP reception via CquiOBP1 and Odorant Receptors.

Modern Applications in Vector Control

The historical isolation of MOP paved the way for modern "reverse chemical ecology." By using CquiOBP1 as a molecular target in high-throughput binding assays, researchers can screen thousands of synthetic compounds without needing live mosquitoes[4]. This approach has successfully identified synergistic attractants, such as nonanal and skatole, which are now utilized in "attract-and-kill" ovitraps. These traps lure gravid females to lay their eggs in containers laced with insect growth regulators or larvicides, effectively breaking the transmission cycle of mosquito-borne pathogens[1].

References

  • Title : Controlling mosquitoes with semiochemicals: a review. Source : PMC - NIH. URL : 2

  • Title : Mosquito Oviposition Behavior and Vector Control. Source : PMC - NIH. URL : 1

  • Title : Reverse and Conventional Chemical Ecology Approaches for the Development of Oviposition Attractants for Culex Mosquitoes. Source : PLOS ONE. URL : 4

  • Title : Crystal and solution structures of an odorant-binding protein from the southern house mosquito complexed with an oviposition pheromone. Source : PNAS. URL : 5

  • Title : Racemic Culex quinquefasciatus Oviposition Aggregation. Source : AUA.gr. URL : 3

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Protocols & Analytical Methods

Method

Application Note: Total Synthesis of Erythro-6-acetoxy-5-hexadecanolide

This guide details the total synthesis of (-)-erythro-6-acetoxy-5-hexadecanolide , the major oviposition attractant pheromone of the mosquito Culex pipiens fatigans.[1][2][3] The protocols selected prioritize stereochemi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the total synthesis of (-)-erythro-6-acetoxy-5-hexadecanolide , the major oviposition attractant pheromone of the mosquito Culex pipiens fatigans.[1][2][3] The protocols selected prioritize stereochemical fidelity and synthetic efficiency, focusing on the Sharpless Asymmetric Epoxidation (SAE) and Yamaguchi-Hirao Alkylation strategies, which are considered the "gold standards" for constructing the chiral 1,2-diol/lactone core of this molecule.

Introduction & Biological Significance

Target Molecule: (-)-erythro-6-acetoxy-5-hexadecanolide CAS Registry Number: 81970-36-3 (Generic) Biological Role: This molecule is the principal component of the apical droplet pheromone produced by female Culex pipiens mosquitoes.[2][3][4] It acts as an oviposition attractant, signaling gravid females to lay eggs in specific stagnant water sources. Stereochemical Challenge: The natural bioactive isomer is the (-)-(5R,6S) enantiomer. The erythro relative configuration (syn) is critical for biological activity; the threo isomers and the (+)-enantiomer are biologically inactive or significantly less potent.

Synthetic Strategy Overview

To achieve the strict (5R,6S) configuration, this guide details a Convergent Asymmetric Strategy .

  • Chirality Source: Induced via Sharpless Asymmetric Epoxidation (SAE) or derived from the Chiral Pool (Diethyl Tartrate).

  • Carbon Framework: Constructed via regioselective epoxide opening (Yamaguchi-Hirao alkylation) to append the C10 lipid tail to the functionalized core.

  • Lactonization: Intramolecular cyclization of a hydroxy-ester intermediate.

Retrosynthetic Analysis

The strategic disconnection relies on isolating the C5-C6 chiral centers. The molecule is disconnected at the lactone bond and the C6-C7 bond (alkyl chain attachment).

Retrosynthesis cluster_legend Disconnection Logic Target (-)-Erythro-6-acetoxy-5-hexadecanolide (Target Molecule) Precursor1 Hydroxy-Lactone Intermediate (Cyclization Precursor) Target->Precursor1 Acetylation Precursor2 Chiral Epoxide Intermediate ((2S,3S)-Epoxy Alcohol) Precursor1->Precursor2 Lactonization & Chain Extension StartMat Allylic Alcohol / Divinyl Carbinol (Starting Material) Precursor2->StartMat Sharpless Asymmetric Epoxidation (SAE) Legend1 C-O Bond Formation Legend2 Stereocenter Induction

Figure 1: Retrosynthetic disconnection of the target pheromone showing the key epoxide intermediate.

Detailed Experimental Protocols

Method A: Sharpless Asymmetric Epoxidation (SAE) Route

This protocol is favored for its high enantiomeric excess (>95% ee) and reliability. It constructs the (5R,6S) centers using a kinetic resolution or asymmetric epoxidation of an allylic alcohol.

Phase 1: Preparation of Chiral Epoxide

Objective: Establish the C5/C6 stereocenters.

  • Reagents:

    • Titanium(IV) isopropoxide (Ti(OiPr)₄)

    • (+)-Diethyl L-tartrate ((+)-DET) (Note: Use (+)-DET to target the (5R,6S) series relative to the allylic alcohol geometry).

    • tert-Butyl hydroperoxide (TBHP), 5.5M in decane.

    • Starting Material: (E)-2-hexadecen-1-ol (or C6 equivalent if using convergent coupling).

    • Solvent: Dry Dichloromethane (DCM).

Step-by-Step Procedure:

  • Catalyst Formation: In a flame-dried flask under Argon, dissolve Ti(OiPr)₄ (1.0 equiv) and (+)-DET (1.2 equiv) in dry DCM at -20°C. Stir for 20 minutes to form the chiral catalyst complex.

  • Oxidant Addition: Add activated molecular sieves (4Å) and stir for another 20 minutes. Add TBHP (2.0 equiv) dropwise. Stir for 30 minutes at -20°C.

  • Epoxidation: Add the allylic alcohol (1.0 equiv) dissolved in minimal DCM dropwise over 1 hour. Maintain temperature strictly between -20°C and -25°C.

  • Incubation: Stir the reaction mixture at -20°C for 4–6 hours. Monitor consumption of starting material by TLC (Hexane:EtOAc 4:1).

  • Quench: Quench with a solution of tartaric acid/ferrous sulfate or 10% NaOH/brine solution. Stir vigorously until phases separate.

  • Workup: Filter through a pad of Celite to remove titanium salts. Extract the aqueous phase with DCM (3x). Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: Purify the crude epoxy alcohol via flash column chromatography (Silica gel, gradient 10-20% EtOAc in Hexane).

    • Target Data: Yield: 85-90%; ee: >95%.

Phase 2: Yamaguchi-Hirao Alkylation (Epoxide Opening)

Objective: Regioselective opening of the epoxide to extend the carbon chain (if starting from a shorter fragment) or install the ester functionality.

  • Mechanism: Lewis acid-mediated opening of the epoxide by an alkyne nucleophile.

  • Reagents:

    • Lithium acetylide (derived from 1-decyne or ethyl propiolate equivalent).

    • Boron trifluoride diethyl etherate (BF₃·OEt₂).

    • Solvent: THF (anhydrous).[5]

Step-by-Step Procedure:

  • Nucleophile Generation: In a separate flask, generate the lithium acetylide by treating the terminal alkyne (1.2 equiv) with n-BuLi (1.2 equiv) in THF at -78°C for 30 minutes.

  • Lewis Acid Activation: To the solution of the chiral epoxy alcohol (from Phase 1) in THF at -78°C, add BF₃·OEt₂ (1.1 equiv).

  • Addition: Cannulate the lithium acetylide solution into the epoxide/Lewis acid mixture slowly.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. The BF₃ promotes attack at the less hindered position (or distal position depending on substitution), yielding the anti-1,2-diol derivative (or alkynyl alcohol).

  • Workup: Quench with sat. NH₄Cl. Extract with ether.

  • Functionalization: If an alkyne was used, reduce the triple bond (hydrogenation, Pd/C) to the saturated alkyl chain.

Phase 3: Lactonization & Acetylation

Objective: Cyclize to the lactone and install the final acetate group.

  • Lactonization: Treat the hydroxy-ester intermediate (formed after chain extension and oxidation of the primary alcohol to acid/ester) with catalytic p-TsOH in benzene/toluene under reflux (Dean-Stark) or use Yamaguchi Macrolactonization conditions (2,4,6-trichlorobenzoyl chloride, DMAP) for milder closure.

  • Acetylation: Dissolve the resulting hydroxyl-lactone in Pyridine/DCM (1:1). Add Acetic Anhydride (2.0 equiv) and catalytic DMAP. Stir at RT for 2 hours.

  • Final Purification: Flash chromatography (Hexane:EtOAc 9:1).

Analytical Data Summary

The following parameters validate the successful synthesis of the natural (-)-enantiomer.

ParameterValue (Natural Pheromone)Synthetic Target CriteriaNotes
Optical Rotation

-39.2° (

, CHCl₃)
-38.0° to -40.0°Sign must be negative for (5R,6S).
Appearance Colorless OilColorless OilSolidifies at low temp.
IR (Neat) 1740, 1230 cm⁻¹1735-1745 cm⁻¹Lactone C=O and Acetate C=O.
¹H NMR (CDCl₃)

2.08 (s, 3H, OAc)

2.05-2.10 (s)
Acetate methyl singlet is diagnostic.
Chiral Purity (ee) >99% (Natural)>95%Determine via Chiral HPLC.

Workflow Visualization

SynthesisWorkflow Start Start: Allylic Alcohol (or Diethyl Tartrate) Step1 Step 1: Sharpless Asymmetric Epoxidation Ti(OiPr)4, (+)-DET, TBHP (-20°C, DCM) Start->Step1 Inter1 Intermediate: Chiral Epoxy Alcohol (>95% ee) Step1->Inter1 Step2 Step 2: Regioselective Ring Opening Nucleophile: Lithium Acetylide / BF3·OEt2 (Yamaguchi-Hirao Alkylation) Inter1->Step2 Step3 Step 3: Chain Reduction & Oxidation H2/Pd-C (Alkyne reduction) Jones Oxidation (Primary OH -> COOH) Step2->Step3 Step4 Step 4: Lactonization p-TsOH, Benzene, Reflux (Formation of δ-Lactone) Step3->Step4 Step5 Step 5: Acetylation Ac2O, Pyridine, DMAP Step4->Step5 End Final Product: (-)-erythro-6-acetoxy-5-hexadecanolide Step5->End

Figure 2: Step-by-step synthetic workflow for the Sharpless Asymmetric Epoxidation route.

Critical Process Parameters (CPPs) & Troubleshooting

  • Moisture Sensitivity: The SAE reaction (Step 1) is extremely sensitive to water. Molecular sieves must be freshly activated (flame-dried under vacuum). Even trace water can destroy the enantioselectivity.

  • Temperature Control: In the SAE step, temperatures above -20°C lead to decreased ee. Use a cryostat or monitored acetone/dry ice bath.

  • Regioselectivity: In Step 2 (Epoxide opening), the use of BF₃[6]·OEt₂ is crucial. Without the Lewis acid, the reaction may be sluggish or yield the wrong regioisomer (attack at the internal carbon).

  • Safety: TBHP is an organic peroxide. Handle with care behind a blast shield. Never distill high-concentration peroxide solutions.

References

  • Mori, K., & Otsuka, T. (1983). Synthesis of the enantiomers of 5-hexadecanolide, the pheromone of the queen of the oriental hornet, Vespa orientalis, employing enzymic resolution of (±)-2-aminotridecanoic acid as the key-step.[7] Tetrahedron, 39(20), 3267-3269.

  • Fuganti, C., Grasselli, P., & Servi, S. (1982).[4] Synthesis of the two enantiomeric forms of erythro-6-acetoxy-5-hexadecanolide, the major component of a mosquito oviposition attractant pheromone. Journal of the Chemical Society, Chemical Communications, (22), 1285-1286.[4]

  • Prasad, K. R., & Anbarasan, P. (2012). Facile total synthesis of (-)-(5R,6S)-6-acetoxy-5-hexadecanolide from carbohydrate, a mosquito oviposition attractant pheromone.[1][3][8][9] Carbohydrate Research, 358, 7-11.[9]

  • Yamaguchi, M., & Hirao, I. (1984).[6] A novel alkynylation reaction of epoxy alcohols: use in the synthesis of erythro-6-acetoxyhexadecan-5-olide.[6] Journal of the Chemical Society, Chemical Communications, (3), 202-203.[6] [1][2]

  • Cote, R., et al. (2026). Magnesium Mediated Synthesis of (-)-(5R,6S)-6-acetoxy-5-hexadecanolide from Diethyltartrate.[3] ResearchGate (Preprint/Abstract).

Sources

Application

Application Note: Enantioselective Synthesis Routes for Mosquito Oviposition Pheromones

Target Audience: Researchers, Synthetic Chemists, and Vector Control Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Biological Context The control of Culex genus...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Vector Control Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Biological Context

The control of Culex genus mosquitoes—primary vectors for West Nile virus, lymphatic filariasis, and various encephalitides—relies increasingly on integrated vector management (IVM) strategies. A highly effective approach utilizes attract-and-kill ovitraps baited with the mosquito oviposition pheromone (MOP)[1][2].

Female Culex mosquitoes deposit egg rafts on water surfaces, placing an apical droplet on each egg. The primary volatile component of these droplets is (-)-(5R,6S)-6-acetoxy-5-hexadecanolide , which acts as a potent olfactory cue to attract other gravid females to the same site[3]. Crucially, the biological receptor is highly stereospecific: only the natural (-)-(5R,6S) enantiomer elicits the full oviposition response, while racemic mixtures or unnatural diastereomers exhibit significantly reduced efficacy or inhibitory effects[1]. Therefore, achieving high enantiopurity during synthesis is not merely a chemical exercise, but a strict biological prerequisite for field application.

G A Apical Droplet (Egg Rafts) B (-)-(5R,6S)-MOP Release A->B Volatilization C Olfactory Receptor Neurons (ORNs) B->C Odorant Binding D Antennal Lobe Processing C->D Signal Transduction E Oviposition Site Selection D->E Behavioral Response

Olfactory signal transduction pathway of (-)-(5R,6S)-MOP triggering Culex oviposition behavior.

Mechanistic Rationale for Enantioselective Routes

Historically, the synthesis of MOP relied on chiral pool starting materials (e.g., D-tartaric acid or D-ribose) or late-stage enzymatic resolutions, which often suffered from lengthy step counts and poor atom economy[4]. Modern asymmetric catalysis has streamlined this process.

  • Organocatalytic Shi Epoxidation (Hurem & Dudding Route): Utilizes naturally occurring cis-5-hexadecenoic acid. A chiral fructose-derived ketone catalyst mediates the highly enantioselective epoxidation of the unactivated cis-olefin. Subsequent acid-catalyzed lactonization and diastereodivergent esterification yield the target in just two operational steps[5].

  • Tandem α-Aminooxylation-Henry Reaction (Pandey Route): Begins with n-dodecanal. D-proline catalyzes a highly enantioselective α-aminooxylation, establishing the stereocenters early, followed by a Yamaguchi-Hirao alkylation to construct the lactone ring[6].

Comparative Data Analysis

Table 1 summarizes the quantitative metrics of the leading enantioselective routes to facilitate route selection for your specific laboratory capabilities.

Synthetic StrategyStarting MaterialKey Chiral StepOverall YieldEnantiomeric Excess (ee)Ref
Organocatalytic Epoxidation cis-5-Hexadecenoic acidShi Epoxidation (Fructose-derived ketone)68%>95%[5]
Tandem α-Aminooxylation n-DodecanalD-Proline catalyzed α-aminooxylation41%>99%[6]
Kinetic Resolution 1,2-CyclohexanediolSharpless Asymmetric Epoxidation37%>98%[4]
Asymmetric Dihydroxylation Pent-4-ynoic acidSharpless Asymmetric Dihydroxylation54%>96%[4]

Recommendation: The Shi Epoxidation route is prioritized below due to its superior overall yield (68%), minimal step count, and utilization of environmentally benign oxidants (H₂O₂).

Experimental Protocol: Shi Epoxidation & Esterification Workflow

This protocol details the synthesis of (-)-(5R,6S)-6-acetoxy-5-hexadecanolide from cis-5-hexadecenoic acid. Every step is designed as a self-validating system , ensuring that quality control is built directly into the workflow.

G SM cis-5-Hexadecenoic Acid (Starting Material) Epox Shi Epoxidation (Chiral Ketone Catalyst) SM->Epox H2O2, pH 10.5 Buffer (Stereocontrol) Lactone Enantioenriched Hydroxylactone Epox->Lactone Acid-Catalyzed Cyclization Acetylation Diastereodivergent Esterification Lactone->Acetylation Ac2O, DMAP, Pyridine (Stereoretention) Product (-)-(5R,6S)-6-acetoxy- 5-hexadecanolide Acetylation->Product 68% Overall Yield (Self-Validating)

Enantioselective synthesis workflow of (-)-(5R,6S)-MOP via Shi epoxidation and esterification.

Phase 1: Asymmetric Epoxidation & Lactonization

Causality Insight: The Shi epoxidation requires strict pH control (pH 10.5). If the pH drops, the chiral ketone catalyst decomposes; if it rises too high, unwanted Baeyer-Villiger oxidation of the catalyst occurs, destroying enantioselectivity[5].

Reagents & Equipment:

  • cis-5-Hexadecenoic acid (1.0 eq, 1.00 mmol)

  • Chiral Shi Catalyst (Fructose-derived ketone, 0.3 eq)

  • Oxone® or 30% H₂O₂ (1.5 eq)

  • K₂CO₃ / EDTA buffer (pH 10.5)

  • Acetonitrile/Dimethoxymethane (1:2 v/v)

Step-by-Step Procedure:

  • Dissolve cis-5-hexadecenoic acid and the chiral Shi catalyst in the solvent mixture at 0 °C.

  • Simultaneously add the oxidant (H₂O₂) and the pH 10.5 buffer dropwise over 2 hours via a syringe pump. Critical: Maintain internal temperature below 5 °C to maximize facial selectivity.

  • Stir for an additional 4 hours. Quench with saturated aqueous Na₂S₂O₃ to neutralize residual peroxides.

  • Extract with EtOAc (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • In-situ Lactonization: Dissolve the crude epoxy-acid in CH₂Cl₂ and add a catalytic amount of p-toluenesulfonic acid (PTSA). Stir at room temperature for 2 hours to induce intramolecular epoxide ring-opening, yielding the enantioenriched hydroxylactone.

Validation Checkpoint 1:

  • TLC: Complete disappearance of the fatty acid streak (Rf ~0.2 in 8:2 Hexanes/EtOAc) and appearance of a distinct hydroxylactone spot (Rf ~0.4).

  • IR Spectroscopy: Confirm the presence of a strong δ-lactone carbonyl stretch at ~1735 cm⁻¹.

Phase 2: Diastereodivergent Esterification

Causality Insight: To obtain the natural (5R,6S) configuration, the secondary alcohol must be acetylated with complete retention of stereochemistry. Standard chemical acetylation is preferred here over enzymatic Dynamic Kinetic Asymmetric Transformation (DYKAT), as ketone byproducts from DYKAT have been shown to inhibit lipase (CALB) active sites[7].

Step-by-Step Procedure:

  • Dissolve the purified hydroxylactone (1.0 eq) in anhydrous CH₂Cl₂ under a nitrogen atmosphere.

  • Add Pyridine (3.0 eq), Acetic Anhydride (Ac₂O, 2.0 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Mechanistic Note: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate that accelerates the reaction while preventing epimerization at the C6 stereocenter.

  • Stir at room temperature for 3 hours.

  • Quench with 1M HCl to remove pyridine, extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate.

  • Purify via flash column chromatography (Silica gel, 9:1 Hexanes/EtOAc).

Validation Checkpoint 2 (Final Product Release):

  • Specific Optical Rotation:

    
     (
    
    
    
    , CHCl₃). Deviation from this value indicates partial racemization[7].
  • ¹H NMR (400 MHz, CDCl₃): Verify the diagnostic acetate methyl singlet at

    
     2.05 ppm. The C6 methine proton should appear as a multiplet shifted downfield to 
    
    
    
    4.95–5.05 ppm due to the deshielding effect of the newly formed ester bond.
  • Chiral GC: Run on a Cyclodextrin-based chiral stationary phase to confirm enantiomeric excess (ee) > 95%.

Field Validation & Bioassay Integration

Chemical synthesis must be validated against biological endpoints. For vector control applications, the synthetic (-)-(5R,6S)-MOP should be deployed in Counterflow Geometry (CFG) traps or standard ovitraps[2].

Bioassay Protocol:

  • Formulate 10 µg of the synthetic MOP in an effervescent tablet or a slow-release wick dispenser[8][9].

  • Bait ovitraps containing an organic infusion (e.g., alfalfa or grass infusion) with the MOP formulation. Causality: MOP acts synergistically with indolic/phenolic compounds found in detritus infusions to maximize gravid female attraction[9].

  • Measure the Oviposition Activity Index (OAI). An OAI > 0.5 confirms successful biological activity of the synthesized enantiomer.

References

  • Hurem, D., & Dudding, T. (2015). Enantioselective synthesis of mosquito oviposition pheromone and its epimer from a naturally occurring fatty acid. RSC Advances, 5, 101732–101739. URL:[Link]

  • Pandey, R., et al. (2018). A novel enantioselective synthetic approach of (-)-(5R,6S)-6-acetoxyhexadecan-5-olide via tandem α-aminooxylation-Henry reaction. Arkivoc, vii, 20-27. URL:[Link]

  • Michaelakis, A., et al. (2005). Oviposition Responses of Culex pipiens to a Synthetic Racemic Culex quinquefasciatus Oviposition Aggregation Pheromone. Journal of Agricultural and Food Chemistry, 53(13), 5225-5229. URL:[Link]

  • Otieno, W. A., et al. (1988). A field trial of the synthetic oviposition pheromone with Culex quinquefasciatus say (Diptera: Culicidae) in Kenya. Bulletin of Entomological Research, 78(3), 463-478. URL:[Link]

  • Mboera, L. E. G., et al. (2000). Sampling Gravid Culex quinquefasciatus (Diptera: Culicidae) in Tanzania with Traps Baited with Synthetic Oviposition Pheromone and Grass Infusions. Journal of Medical Entomology, 37(1), 172–176. URL:[Link]

Sources

Method

Application Note: Precision Preparation of (5R,6S)-6-Acetoxy-5-hexadecanolide for Vector Surveillance

This Application Note is designed for chemical ecologists, organic chemists, and vector control specialists. It details the precision synthesis, purification, and formulation of (5R,6S)-6-acetoxy-5-hexadecanolide , the p...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for chemical ecologists, organic chemists, and vector control specialists. It details the precision synthesis, purification, and formulation of (5R,6S)-6-acetoxy-5-hexadecanolide , the primary oviposition pheromone of Culex quinquefasciatus.

Part 1: Introduction & Significance

Compound: (5R,6S)-6-acetoxy-5-hexadecanolide (MOP) CAS: 85551-39-9 (Generic) | Stereoisomer: (5R,6S) is the bioactive form.[1][2][3][4] Target Vector: Culex quinquefasciatus (Southern House Mosquito), a vector for lymphatic filariasis, West Nile virus, and St. Louis encephalitis.

The Stereochemistry Imperative

Unlike lepidopteran pheromones where isomeric blends often function synergistically, Culex oviposition behavior is strictly governed by the (5R,6S) configuration.

  • Bioactivity: The (5R,6S) isomer triggers the "egg-rafting" behavior, attracting gravid females to oviposit in specific water sources.[5]

  • Inactivity/Deterrence: The other three stereoisomers are generally biologically inert or can act as weak antagonists.

  • Implication: Racemic synthesis (yielding a 1:1:1:1 mix) dilutes efficacy. This protocol focuses on an enantioselective route starting from the chiral pool to ensure field potency.

Part 2: Chemical Synthesis Protocol

Methodology: Chiral Pool Synthesis utilizing (+)-Diethyl L-tartrate . Rationale: This route avoids expensive chiral catalysts and relies on the inherent chirality of tartrate to establish the (5R,6S) centers. It is robust, scalable for gram-scale production, and chemically stable.

Phase A: Precursor Construction (Chiral Template)

Reagents: (+)-Diethyl L-tartrate, 2,2-dimethoxypropane, p-TsOH, LiAlH4.

  • Acetonide Protection:

    • React (+)-Diethyl L-tartrate with 2,2-dimethoxypropane (solvent/reagent) and catalytic p-toluenesulfonic acid (p-TsOH) at reflux.

    • Mechanism:[3] Traps the 2,3-diols, preserving the (

      
      ) configuration.
      
    • Yield Target: >90% (Distillable oil).

  • Reduction to Diol:

    • Treat the protected tartrate with LiAlH4 in dry THF at 0°C.

    • Result: (4R,5R)-4,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane.

  • Monoprotection (Desymmetrization):

    • React with 1 equivalent of NaH and Benzyl bromide (BnBr) in DMF.

    • Critical Step: Separation of mono-benzyl ether from di-benzyl and unreacted diol via silica gel chromatography (Hexane/EtOAc 3:1).

Phase B: Chain Extension & Core Assembly

Reagents: Swern Oxidation (DMSO/Oxalyl Chloride), Undecylmagnesium bromide, TBAF.

  • Swern Oxidation:

    • Oxidize the mono-benzyl alcohol to the corresponding aldehyde at -78°C.

    • Note: The aldehyde is prone to racemization; proceed immediately to the next step.

  • Grignard Addition (The Stereoselective Step):

    • Add Undecylmagnesium bromide (C11 chain) to the crude aldehyde in Et2O at -78°C.

    • Causality: The existing chiral center directs the nucleophilic attack (Cram's Chelation Control), predominantly yielding the anti-alcohol (the desired diastereomer skeleton).

    • Purification: Flash chromatography to isolate the major diastereomer.

Phase C: Lactonization & Final Acetylation

Reagents: H2/Pd-C, TsOH, Acetic Anhydride, Pyridine.

  • Deprotection & Cyclization:

    • Hydrogenolysis (H2, Pd/C) removes the benzyl group.

    • Acid hydrolysis (aqueous acetic acid or dilute HCl) removes the acetonide.

    • In-situ Lactonization: The resulting intermediate (a

      
      -hydroxy acid derivative) spontaneously cyclizes or is driven to cyclize with catalytic TsOH in refluxing benzene/toluene (Dean-Stark trap).
      
    • Product: (5R,6S)-6-hydroxy-5-hexadecanolide.[6]

  • Acetylation:

    • React the hydroxylactone with Acetic Anhydride and Pyridine (1:1) with catalytic DMAP.

    • Final Product:(5R,6S)-6-acetoxy-5-hexadecanolide .[1][2][3][4][6][7][8][9][10][11]

Visual Synthesis Workflow

SynthesisProtocol Start Start: (+)-Diethyl L-tartrate Step1 1. Acetonide Protection (2,2-DMP, pTsOH) Start->Step1 Step2 2. Reduction (LiAlH4) & Monoprotection (BnBr) Step1->Step2 Step3 3. Swern Oxidation (Aldehyde Generation) Step2->Step3 Step4 4. Grignard Addition (Undecyl-MgBr, -78°C) *Stereodefining Step* Step3->Step4 Immediate Use Step5 5. Deprotection & Cyclization (H2/Pd-C, H+) Step4->Step5 Purify Diastereomer Step6 6. Acetylation (Ac2O, Pyridine) Step5->Step6 Final Final: (5R,6S)-6-acetoxy-5-hexadecanolide Step6->Final

Figure 1: Step-by-step stereoselective synthesis pathway from chiral pool tartrate.

Part 3: Quality Control & Characterization

To validate the synthesis for field use, the following parameters must be met.

TestMethodSpecification (Acceptance Criteria)
Purity GC-FID / GC-MS> 95% chemical purity
Stereoisomeric Purity Chiral HPLC (Chiralcel OD-H)> 90% diastereomeric excess (de)
Identity (NMR) 1H NMR (CDCl3, 400 MHz)

2.08 (s, 3H, OAc), 4.4 (m, 1H, H-5), 5.6 (d, 1H, H-6)
Optical Rotation Polarimetry

(c=1.0, CHCl3)

Note on Stability: The acetoxy group is hydrolytically labile. Store neat material at -20°C under Argon.

Part 4: Formulation & Field Deployment

Pure pheromone degrades rapidly and releases unevenly. Effective field lures require controlled release matrices.

Formulation Protocol: The "Effervescent" & Septa Method

Objective: Create a lure releasing 0.1 – 1.0 µ g/day .

Option A: Red Rubber Septa (Standard)

  • Stock Solution: Dissolve 100 mg of (5R,6S)-MOP in 10 mL Hexane (10 mg/mL).

  • Loading: Apply 100 µL of stock solution into the cup of a pre-extracted red rubber septum.

  • Dose: 1 mg per septum (High Load) or 10 µg (Low Load).

  • Curing: Allow solvent to evaporate in a fume hood for 2 hours.

  • Storage: Foil-wrapped at -20°C.

Option B: Floating Tablets (Advanced)

  • Matrix: 20 mg effervescent tablet (bicarbonate/citric acid base).

  • Active Load: 5 mg (5R,6S)-MOP.

  • Mechanism: When dropped in the trap water, the tablet dissolves, creating a surface film of pheromone (simulating the natural "apical droplet" on egg rafts).

Synergistic "Super-Lure" Strategy

Field efficacy increases significantly when MOP is combined with bacterial fermentation cues.

  • The Mix: (5R,6S)-MOP + Skatole (3-methylindole) + Nonanal .

  • Ratio: 10:1:1 (MOP:Skatole:Nonanal).

  • Deployment: Place MOP septum on the trap lid; add Skatole/Nonanal to the water reservoir (or separate dispenser) to mimic "infusion" water without the mess.

Field Deployment Logic

FieldDeployment Trap Gravid Trap Setup Water Water Source Trap->Water Lure Lure Placement Trap->Lure Clean Clean Water (Low Efficacy) Water->Clean Infusion Grass/Hay Infusion (Standard) Water->Infusion SynLure Synthetic Synergy (MOP + Skatole) Lure->SynLure Best Practice Infusion->SynLure Combined Effect

Figure 2: Optimization of trap components for maximum gravid female capture.

References

  • Laurence, B. R., & Pickett, J. A. (1982). Erythro-6-acetoxy-5-hexadecanolide, the major component of a mosquito oviposition attractant pheromone. Journal of the Chemical Society, Chemical Communications. Link

  • Leal, W. S., et al. (2008). Reverse and Conventional Chemical Ecology Approaches for the Development of Oviposition Attractants for Culex Mosquitoes.[12] PLoS ONE.[12] Link

  • Otieno, W. A., et al. (1988). A field trial of the synthetic oviposition pheromone with Culex quinquefasciatus Say (Diptera: Culicidae) in Kenya.[13] Bulletin of Entomological Research.[13] Link[13]

  • Mihou, A. P., & Michaelakis, A. (2010). Oviposition aggregation pheromone for Culex mosquitoes: bioactivity and synthetic approaches.[5] Hellenic Plant Protection Journal.[5] Link

  • Pherobase. (5R,6S)-6-Acetoxy-5-hexadecanolide Data Sheet.Link

Sources

Application

Precision Vector Control: Engineering Gravid Traps with Synthetic 6-Acetoxy-5-Hexadecanolide

Executive Summary This application note details the technical specifications, formulation strategies, and deployment protocols for using synthetic 6-acetoxy-5-hexadecanolide (MOP) in gravid traps. Unlike light traps that...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the technical specifications, formulation strategies, and deployment protocols for using synthetic 6-acetoxy-5-hexadecanolide (MOP) in gravid traps. Unlike light traps that target host-seeking females, gravid traps target females that have already blood-fed and are seeking oviposition sites. This cohort is critical for arbovirus surveillance (West Nile, St. Louis Encephalitis) as they have a higher probability of being viremic.

Transitioning from variable hay infusions to synthetic MOP offers standardization, increased shelf-life, and reduced labor. However, efficacy is strictly dependent on stereochemical purity and release kinetics .

The Chemistry of Attraction

The Active Pharmaceutical Ingredient (API)

The target molecule is 6-acetoxy-5-hexadecanolide . It is a naturally occurring pheromone produced in the apical droplets of egg rafts laid by Culex mosquitoes.

  • IUPAC Name: 6-acetoxy-5-hexadecanolide[1][2][3][4][5][6][7]

  • Active Isomer: (-)-(5R,6S) .

  • Criticality of Stereochemistry: Research confirms that the (5R,6S) isomer is the only biologically active form for Culex quinquefasciatus. The other three stereoisomers are largely inactive. Using a racemic mixture may dilute efficacy or cause antennal habituation without triggering the behavioral landing response.

Mechanism of Action

The pheromone acts as a short-range aggregation signal. It indicates to a gravid female that a water source is safe and suitable for larvae (i.e., "others have successfully laid eggs here").

Synergy: MOP works best when combined with olfactory cues associated with organic pollution, specifically skatole (3-methylindole) , which mimics the bacterial decomposition found in septic water.

Olfactory Integration Pathway

The following diagram illustrates the behavioral logic a gravid mosquito follows, integrating visual, hygrotactic, and olfactory cues.

G Mosquito Gravid Female (Culex spp.) LongRange Long-Range Cues (>10m) Mosquito->LongRange Visual Visual Contrast (Dark Container) LongRange->Visual Organic Organic Volatiles (Skatole/Infusion) LongRange->Organic MidRange Mid-Range Cues (1-10m) ShortRange Short-Range/Landing (<1m) MidRange->ShortRange Humidity Hygrotaxis (Water Vapor) MidRange->Humidity Pheromone Pheromone (MOP) (-)-(5R,6S)-isomer ShortRange->Pheromone Action Trap Capture (Updraft/Adhesive) Visual->MidRange Organic->MidRange Pheromone->Action Triggers Landing Behavior

Figure 1: Behavioral integration pathway for gravid Culex mosquitoes. The pheromone acts as the final "confirmation" signal triggering the landing attempt.

Formulation & Lure Preparation[8][9][10]

Materials Required[9][10]
  • Synthetic Pheromone: >95% purity (-)-(5R,6S)-6-acetoxy-5-hexadecanolide (Custom synthesis or specialized vector control supplier).

  • Synergist: 3-methylindole (Skatole).

  • Solvent: HPLC-grade Acetone or Hexane.

  • Release Matrix: Rubber septa (red rubber) or polyethylene vials.

Protocol: Preparation of Dual-Attractant Lures

This protocol creates a standard lure releasing MOP and Skatole.

  • Stock Solution A (Pheromone): Dissolve 10 mg of (-)-(5R,6S)-6-acetoxy-5-hexadecanolide in 10 mL of acetone (Concentration: 1 mg/mL).

  • Stock Solution B (Skatole): Dissolve 10 mg of skatole in 1 L of water (or acetone for septum loading). Note: Skatole is potent; handle in a fume hood.

  • Loading the Septum:

    • Pipette 100 µL of Stock Solution A onto the interior cup of a rubber septum.

    • Allow solvent to flash off under a fume hood (approx. 10 mins).

    • Final Load: 100 µg of pheromone per septum.

    • Note: For higher release rates in high-competition environments, increase load to 500 µg.

Stability
  • Storage: Store stock solutions at -20°C in amber glass.

  • Field Life: A rubber septum loaded with 100 µg typically remains active for 7–14 days depending on ambient temperature.

Trap Engineering: The CDC Gravid Trap[9][10]

The standard CDC Gravid Trap (Model 1712) relies on an updraft fan mounted over a pan of water.[8]

Modification for Synthetic Lures

Standard traps use 1 gallon of hay infusion. When using synthetic lures, you must replace the biological infusion with clean water (to provide humidity) + the lure.

Modification Steps:

  • Water Basin: Fill the black tray with 4L of dechlorinated tap water.

  • Lure Placement:

    • Floating Method: Attach the treated septum to a small piece of expanded polystyrene (styrofoam) so it floats in the center of the tray. This mimics the natural emission point (egg rafts).

    • Suspension Method: Hang the septum 2–5 cm above the water surface using a wire attached to the trap motor housing.

  • Airflow Check: Ensure the fan intake is directly above the lure. The mosquito flies upwind toward the pheromone plume; as it stalls to land on the water, the updraft sucks it into the collection bag.

Field Deployment Protocol

Experimental Design (Randomized Block)

To validate the lure, use a 4x4 Latin Square design to control for location and day effects.

Treatments:

  • Control: Clean water + Solvent-treated septum (Blank).

  • Standard: Hay Infusion (7-day fermented).

  • Test A: Clean water + 100 µg MOP Septum.

  • Test B: Clean water + 100 µg MOP Septum + 0.01% Skatole.

Workflow Diagram

Workflow Start Site Selection (Urban/Peridomestic) Setup Trap Setup (1 hour pre-sunset) Start->Setup Run Trap Operation (Dusk to Dawn) Setup->Run Collect Collection (08:00 AM) Run->Collect Process Sort & ID (Separate Gravid vs. Host-seeking) Collect->Process Data Calculate Indices (AI = T-C / T+C) Process->Data

Figure 2: Standard operating procedure for field validation of gravid trap lures.

Step-by-Step Deployment
  • Site Selection: Choose sites protected from wind and direct sunlight. Culex prefer shaded, stagnant areas.

  • Spacing: Place traps at least 10–20 meters apart to prevent plume overlap.

  • Rotation: Rotate treatment positions daily. If Trap A is at Position 1 on Day 1, move it to Position 2 on Day 2.

  • Data Collection:

    • Freeze catch at -20°C.

    • Count total females.[5]

    • Crucial Step: Examine abdominal status. Only gravid (egg-bearing) females count toward the efficacy of the pheromone. Nulliparous or blood-fed females are incidental catches.

Data Analysis & Interpretation

Summarize data using the Attraction Index (AI) to normalize against controls.



Where


 is the number of gravid females in the Treated trap, and 

is the number in the Control (Clean Water) trap.
AI ValueInterpretation
+1.0 Perfect Attraction (All in Trap T)
> 0.5 Strong Attraction (Viable Product)
0.0 No Effect (Same as Water)
< 0.0 Repellent Effect
Troubleshooting Common Issues
  • Low Catch: Check fan battery voltage. If <5.5V, updraft velocity may be insufficient to capture landing mosquitoes.

  • High Male Catch: Indicates the lure might be contaminated with aggregation signals or the trap is placed too close to a swarm marker.

  • No Difference vs. Control: Verify the stereochemistry of the pheromone. Racemic mixtures often fail in the field.

References

  • Otieno, W. A., et al. (1988). "A field trial of the synthetic oviposition pheromone with Culex quinquefasciatus Say (Diptera: Culicidae) in Kenya."[5][7] Bulletin of Entomological Research.

  • Laurence, B. R., & Pickett, J. A. (1985). "Absolute configuration of mosquito oviposition attractant pheromone, 6-acetoxy-5-hexadecanolide." Journal of Chemical Ecology.

  • Centers for Disease Control and Prevention (CDC). "Mosquito Surveillance Traps: CDC Gravid Trap Model 1712."[9]

  • Mboera, L. E., et al. (2000). "Sampling gravid Culex quinquefasciatus (Diptera: Culicidae) in Tanzania with traps baited with synthetic oviposition pheromone and grass infusions."[6] Journal of Medical Entomology.

  • Leal, W. S., et al. (2008). "Reverse chemical ecology: Olfactory proteins from the giant panda and their potential for conservation." (Reference for general odorant binding/stereochemistry principles in chemical ecology).

Sources

Method

Application Note: Advanced Formulation Techniques for Slow-Release Mosquito Pheromones in Vector Control

Executive Summary The integration of semiochemicals into mosquito vector control has catalyzed the development of "Attract-and-Kill" strategies. Oviposition pheromones, such as the Culex quinquefasciatus pheromone (-)-(5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of semiochemicals into mosquito vector control has catalyzed the development of "Attract-and-Kill" strategies. Oviposition pheromones, such as the Culex quinquefasciatus pheromone (-)-(5R,6S)-6-acetoxy-5-hexadecanolide (AHD), are highly effective at manipulating gravid female behavior[1][2]. However, the inherent volatility and environmental lability of these lactones and terpenes necessitate robust slow-release formulations. This application note provides drug development professionals and vector control scientists with field-validated protocols for encapsulating mosquito pheromones using polymeric microcapsules, inclusion complexes, and biodegradable wax matrices.

Mechanistic Overview of Slow-Release Modalities

Selecting the correct formulation matrix is dictated by the physicochemical properties of the target pheromone and the intended environmental application.

  • Poly(lactic-co-glycolic acid) (PLGA) Microcapsules: Ideal for long-term monitoring traps. PLGA undergoes bulk erosion, providing a sustained, degradation-controlled release of lipophilic pheromones over several weeks[3].

  • β-Cyclodextrin (β-CD) Inclusion Complexes: Best for stabilizing highly volatile and oxidation-prone compounds. The hydrophobic cavity of β-CD encapsulates the pheromone at a molecular level, shifting the release mechanism to a dissociation-controlled pathway[4][5].

  • Biodegradable Wax Emulsions (SPLAT): The premier choice for aquatic Attract-and-Kill applications. When dried, these emulsions form buoyant pellets that keep the pheromone at the air-water interface while simultaneously delivering larvicides (e.g., Bti) to emerging larvae[1][6].

Quantitative Comparison of Slow-Release Modalities
Formulation MatrixRelease MechanismTarget Encapsulation EfficiencyEffective Release DurationOptimal Field Application
PLGA Microcapsules Polymer Degradation & Diffusion60% - 85%2 - 6 weeksTerrestrial monitoring traps
β-Cyclodextrin Molecular Dissociation70% - 90%3 - 14 daysShort-term volatile stabilization
Wax Emulsion (SPLAT) Matrix Diffusion> 95% (Direct blend)2 - 4 weeksAquatic Attract-and-Kill

Protocol I: PLGA Microencapsulation of Lipophilic Pheromones

Causality & Rationale

Because the Culex oviposition pheromone (AHD) is a lipophilic lactone, an Oil-in-Water (O/W) single emulsion solvent evaporation method is superior to the W/O/W double emulsion typically used for hydrophilic drugs[3][7]. Dichloromethane (DCM) is selected as the organic solvent due to its high volatility, which facilitates rapid evaporation and solid shell formation. Polyvinyl alcohol (PVA) is utilized in the aqueous phase as a steric stabilizer to prevent droplet coalescence during the critical hardening phase.

PLGA_Workflow O_Phase 1. Organic Phase PLGA + Pheromone in DCM Emulsion 3. Emulsification High-shear (10,000 rpm) O_Phase->Emulsion A_Phase 2. Aqueous Phase 1% PVA in H2O A_Phase->Emulsion Evap 4. Solvent Evaporation Stirring (4h, 25°C) Emulsion->Evap Wash 5. Centrifugation & Wash Remove residual PVA Evap->Wash Lyophilize 6. Lyophilization Dry Microcapsules Wash->Lyophilize

Workflow for O/W emulsion solvent evaporation of PLGA microcapsules.

Step-by-Step Methodology
  • Organic Phase Preparation: Dissolve 200 mg of PLGA (50:50 lactide-to-glycolide ratio) and 20 mg of the target pheromone in 5 mL of DCM.

  • Aqueous Phase Preparation: Prepare 20 mL of a 1% (w/v) PVA solution in deionized water. Filter through a 0.22 µm membrane to remove undissolved polymer aggregates.

  • Emulsification: Add the organic phase dropwise into the aqueous phase while homogenizing at 10,000 rpm using a high-shear rotor-stator homogenizer for exactly 5 minutes.

  • Solvent Evaporation: Transfer the resulting O/W emulsion to a magnetic stirrer. Stir continuously at 500 rpm for 4 hours at room temperature in a fume hood to evaporate the DCM and harden the microcapsules[3].

  • Recovery: Centrifuge the suspension at 7,000 rpm for 5 minutes. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step twice to remove residual PVA.

  • Lyophilization: Freeze the washed pellet at -80°C, then lyophilize for 24 hours to obtain a free-flowing microcapsule powder.

Self-Validation Checkpoints
  • Size Distribution: Analyze the reconstituted microcapsules via Dynamic Light Scattering (DLS). A monodisperse population (PDI < 0.3) between 1–5 µm confirms successful high-shear emulsification.

  • Encapsulation Efficiency (EE%): Dissolve a known mass of dried microcapsules in DCM, extract with hexane, and quantify the pheromone via GC-FID. An EE% below 50% indicates premature pheromone partitioning into the aqueous phase, requiring a reduction in PVA concentration.

Protocol II: β-Cyclodextrin Inclusion Complexation

Causality & Rationale

β-Cyclodextrin (β-CD) is specifically chosen over α- or γ-CD because its internal cavity diameter (0.60–0.65 nm) provides optimal van der Waals contact with the aliphatic chains of mosquito pheromones and repellent essential oils[4][5]. The co-precipitation method is utilized here because it prevents local supersaturation, ensuring that the guest molecule enters the hydrophobic cavity rather than precipitating out as free crystals[5].

CD_Workflow Host 1. Host Preparation β-CD in H2O (40°C) Mix 3. Co-precipitation Dropwise addition Host->Mix Guest 2. Guest Preparation Pheromone in Ethanol Guest->Mix Equilibrate 4. Equilibration Stirring (24h, 25°C) Mix->Equilibrate Recover 5. Recovery Filtration & Vacuum Dry Equilibrate->Recover Validate 6. Validation FTIR, SEM, & GC-MS Recover->Validate

Co-precipitation method for β-cyclodextrin-pheromone inclusion complexes.

Step-by-Step Methodology
  • Host Preparation: Dissolve 1.13 g of β-CD (1 mmol) in 50 mL of deionized water. Heat the solution to 40°C under continuous magnetic stirring until the solution is completely clear.

  • Guest Preparation: Dissolve 1 mmol of the target pheromone (e.g., AHD) in 5 mL of absolute ethanol.

  • Co-precipitation: Using a syringe pump, add the guest solution dropwise (0.5 mL/min) into the host solution while maintaining the temperature at 40°C.

  • Equilibration: Once addition is complete, maintain stirring at 40°C for 2 hours. Subsequently, turn off the heat and allow the mixture to stir at room temperature (25°C) for an additional 24 hours. A cloudy precipitate will form as the inclusion complex becomes less soluble than free β-CD.

  • Recovery: Recover the precipitate via vacuum filtration using a 0.45 µm filter. Wash the filter cake with 5 mL of cold ethanol to remove any uncomplexed surface pheromone.

  • Drying: Dry the complex in a vacuum desiccator at 25°C for 24 hours to constant weight.

Self-Validation Checkpoints
  • FTIR Spectroscopy: Compare the spectra of pure β-CD, pure pheromone, and the complex. A successful inclusion complex will show shifts or dampening of the pheromone's characteristic carbonyl (C=O) stretching peaks, proving the molecule is shielded within the cavity[5][8].

  • Morphological Analysis: Use Scanning Electron Microscopy (SEM). Pure β-CD appears as distinct crystalline blocks. A successful inclusion complex will exhibit an amorphous, aggregated morphology[5][8].

Protocol III: Buoyant Wax Emulsions for Attract-and-Kill

Causality & Rationale

To target aquatic mosquito larvae, the formulation must float. By incorporating AHD into a biodegradable wax emulsion (such as SPLAT) alongside a biological larvicide (Bacillus thuringiensis israelensis - Bti), researchers create a synergistic "Attract-and-Kill" matrix[1][6]. Pre-drying the emulsion into pellets ensures immediate buoyancy upon field application, keeping the pheromone localized at the air-water interface where gravid females actively search for oviposition sites[1].

Step-by-Step Methodology
  • Matrix Preparation: Warm the base wax emulsion matrix to 40°C in a water bath to reduce its viscosity and ensure homogeneous blending.

  • Active Ingredient Incorporation: Mechanically blend 8.33% (w/w) Bti powder into the matrix until uniformly dispersed.

  • Pheromone Doping: Add 1% (w/w) of the synthetic AHD pheromone to the matrix. Blend using an overhead stirrer at 300 rpm for 15 minutes. Note: High-shear mixing is avoided here to prevent thermal degradation of the pheromone.

  • Pelletization: Using a positive displacement repeater pipette, dispense 20 mg dollops of the formulated emulsion onto a non-stick PTFE sheet.

  • Curing: Allow the dollops to cure and dry at room temperature for 24 hours. The loss of water content transforms the dollops into highly buoyant, solid pellets.

  • Application: Apply the pellets directly to the surface of target water bodies.

Self-Validation Checkpoints
  • Buoyancy Test: Submerge a sample of 10 pellets in a beaker of distilled water. 100% of the pellets must return to and remain at the surface for a minimum of 14 days.

  • Biological Assay: Conduct a semi-field oviposition choice assay. The formulated pellets must attract significantly more egg rafts than blank control water over a 2-week period to validate the slow-release kinetics of the pheromone[1][6].

References

  • Combining Attractants and Larvicides in Biodegradable Matrices for Sustainable Mosquito Vector Control. SLU publication database.
  • Combining Attractants and Larvicides in Biodegradable Matrices for Sustainable Mosquito Vector Control. PMC.
  • Culex sp. oviposition pheromone: a review on its synthesis and behavioural studies. ResearchGate.
  • Host-Guest Inclusion Complexes of Natural Products and Nanosystems: Applications in the Development of Repellents. PMC.
  • Investigation of inclusion complexes of citronella oil, citronellal and citronellol with β-cyclodextrin for mosquito repellent. ResearchGate.
  • Novel β-Cyclodextrin and Catnip Essential Oil Inclusion Complex and Its Tick Repellent Properties. PMC.
  • Biodegradable Nanoparticles-Loaded PLGA Microcapsule for the Enhanced Encapsulation Efficiency and Controlled Release of Hydrophilic Drug. PMC.
  • Stable Monodispersed PLGA microcapsules synthesis. Fluigent.

Sources

Application

Microencapsulation methods for 6-acetoxy-5-hexadecanolide

Application Note: Advanced Microencapsulation Protocols for 6-Acetoxy-5-Hexadecanolide Part 1: Executive Summary & Physicochemical Profile Abstract 6-acetoxy-5-hexadecanolide is the primary oviposition pheromone of Culex...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Microencapsulation Protocols for 6-Acetoxy-5-Hexadecanolide

Part 1: Executive Summary & Physicochemical Profile

Abstract 6-acetoxy-5-hexadecanolide is the primary oviposition pheromone of Culex quinquefasciatus, a critical vector for lymphatic filariasis and West Nile virus. While highly effective in attracting gravid females to lethal traps, the molecule suffers from rapid environmental degradation (hydrolysis and oxidation) and high volatility. This guide details three distinct microencapsulation methodologies designed to stabilize the compound and extend its field efficacy from days to months.

Physicochemical Constraints & Strategy Successful encapsulation requires navigating specific chemical sensitivities of the target molecule:

  • Hydrolysis Risk: The molecule contains both an acetoxy ester group and a lactone ring. High pH (>8.5) or strong nucleophiles during encapsulation will cause hydrolysis (saponification) or ring-opening, rendering the pheromone inactive.

  • Lipophilicity: It is highly hydrophobic. Methods must utilize oil-in-water (O/W) emulsion systems.

  • Volatility: Direct exposure to air results in rapid depletion. A matrix-type core (e.g., wax impregnation) is recommended over a simple liquid core to achieve zero-order release kinetics.

Part 2: Experimental Protocols

Method A: Wax-Matrix Complex Coacervation (Gelatin/Gum Arabic)

Best for: Aquatic breeding site applications (biodegradable).

Rationale: Standard coacervation yields liquid-core capsules that release volatiles too quickly. By pre-dissolving the pheromone in a paraffin wax matrix, we create a diffusion barrier that extends release from 1 week to >3 months.

Materials:

  • Core: 6-acetoxy-5-hexadecanolide (Synthesized >95% purity), Paraffin wax (mp 52–54°C).

  • Shell: Gelatin (Type A, 275 Bloom), Gum Arabic.

  • Crosslinker: Glutaraldehyde (25% aq).

  • Solvent: n-Hexane (for pre-solubilization).

Protocol:

  • Core Preparation (The Matrix Step):

    • Melt 10 g of Paraffin wax at 60°C.

    • Dissolve 1 g of 6-acetoxy-5-hexadecanolide in 2 mL n-hexane.

    • Add pheromone solution to molten wax; stir gently.

    • Evaporate hexane under weak vacuum at 60°C to leave a homogeneous pheromone/wax melt.

  • Emulsification:

    • Prepare 100 mL of 2% (w/v) Gelatin solution at 55°C.

    • Add the molten pheromone/wax phase to the Gelatin solution.

    • Homogenize at 8,000 RPM (High-Shear Mixer) for 5 mins to obtain 20–50 μm droplets.

    • Critical: Maintain T > 55°C to prevent premature wax solidification.

  • Coacervation:

    • Add 100 mL of 2% (w/v) Gum Arabic solution (pre-heated to 55°C).

    • Adjust pH to 4.0–4.2 using 10% acetic acid. (Droplets will be coated by the coacervate phase).

    • Slow Cooling: Reduce temperature to 10°C at a rate of 0.5°C/min. Agitate continuously at 300 RPM. This solidifies the wax core and the shell simultaneously.

  • Crosslinking:

    • Once at 10°C, add 2 mL Glutaraldehyde (25%).

    • Raise temperature to 25°C and stir for 4 hours to harden the shell.

  • Wash & Dry:

    • Filter microcapsules and wash 3x with deionized water.

    • Freeze-dry (Lyophilize) with 5% mannitol as a cryoprotectant.

Method B: Interfacial Polymerization (Polyurea)

Best for: Aerial sprays and surface coatings (Robust, UV stable).

Rationale: Creates a tough, non-biodegradable shell suitable for harsh field conditions. We use a polymethylene polyphenylisocyanate (PAPI) system which reacts at the interface to form the shell.

Protocol:

  • Organic Phase (Dispersed Phase):

    • Dissolve 2 g of 6-acetoxy-5-hexadecanolide in 18 g of solvent (e.g., Caprylic/Capric Triglyceride or Solvesso 100).

    • Add 1.5 g of PAPI (Polymethylene polyphenylisocyanate).

  • Aqueous Phase (Continuous Phase):

    • Dissolve 2 g Polyvinyl Alcohol (PVA, 88% hydrolyzed) in 200 mL water.

  • Emulsification:

    • Add Organic Phase to Aqueous Phase.

    • Emulsify (Ultra-Turrax) at 6,000 RPM to achieve 10–20 μm droplet size.

  • Polymerization:

    • Heat the emulsion to 50°C with mild stirring (400 RPM).

    • Add 1.5 g of Diethylenetriamine (DETA) dropwise (acts as the chain extender).

    • Chemistry Note: The isocyanate (PAPI) in the oil reacts with the amine (DETA) in the water at the interface to form the polyurea shell.

  • Curing:

    • Maintain at 50°C for 3 hours.

    • pH Warning: Ensure pH remains near neutral (7.0). Do not add strong bases to accelerate reaction, as this will degrade the lactone.

  • Finishing:

    • Cool to RT. Adjust pH to 7.0.

    • Store as an aqueous suspension (Slurry) or spray-dry.

Method C: Solvent Evaporation (Biodegradable PLGA)

Best for: High-precision traps requiring tunable release kinetics.

Rationale: PLGA (Poly(lactic-co-glycolic acid)) allows for precise tuning of degradation rates by altering the Lactide:Glycolide ratio (e.g., 50:50 degrades faster than 75:25).

Protocol:

  • Polymer Solution:

    • Dissolve 500 mg PLGA (50:50, MW 40k-75k) in 5 mL Dichloromethane (DCM).

    • Add 50 mg 6-acetoxy-5-hexadecanolide to this solution.

  • Emulsification (O/W):

    • Prepare 50 mL of 1% PVA aqueous solution (saturated with DCM to prevent rapid extraction).

    • Inject the Polymer/Pheromone solution into the PVA phase while homogenizing at 10,000 RPM.

  • Solvent Evaporation:

    • Transfer emulsion to a beaker with magnetic stirring (500 RPM).

    • Stir for 3–4 hours at Room Temperature in a fume hood to allow DCM to evaporate. The polymer precipitates around the pheromone droplets.

  • Collection:

    • Centrifuge at 5,000 RPM for 10 mins.

    • Wash pellet 3x with distilled water.

    • Lyophilize immediately.

Part 3: Visualization of Workflows

Microencapsulation_Workflows cluster_0 Method A: Wax-Matrix Coacervation cluster_1 Method B: Interfacial Polymerization StartA Start: Wax + Pheromone Melt Melt Wax (60°C) Dissolve Pheromone StartA->Melt EmulsifyA Emulsify in Gelatin Sol. (T > 55°C) Melt->EmulsifyA AddGum Add Gum Arabic Adjust pH to 4.1 EmulsifyA->AddGum Cool Slow Cool to 10°C (0.5°C/min) AddGum->Cool Crosslink Add Glutaraldehyde Cure 4 hrs Cool->Crosslink EndA Lyophilize Crosslink->EndA StartB Start: Pheromone + Isocyanate PrepOil Dissolve in Solvent Add PAPI StartB->PrepOil EmulsifyB Emulsify in PVA/Water (High Shear) PrepOil->EmulsifyB AddAmine Add Amine (DETA) (Interface Reaction) EmulsifyB->AddAmine CureB Heat to 50°C Cure 3 hrs AddAmine->CureB EndB Aqueous Slurry CureB->EndB Caption Figure 1: Comparative workflows for Coacervation (Biodegradable) vs. Interfacial Polymerization (Robust).

Caption: Figure 1: Comparative workflows for Coacervation (Biodegradable) vs. Interfacial Polymerization (Robust).

Part 4: Characterization & Data Summary

Table 1: Comparative Analysis of Encapsulation Methods

FeatureWax-CoacervationInterfacial PolyureaSolvent Evaporation (PLGA)
Shell Material Gelatin/Gum ArabicPolyureaPLGA (Polyester)
Release Mechanism Diffusion + ErosionDiffusion through shellBulk Erosion
Release Duration 2–4 Months3–6 Months2–8 Weeks (Tunable)
Payload Stability High (Wax protects)Moderate (Heat risk)High (Low temp process)
Field Use Case Aquatic breeding sitesAerial/Surface SprayHigh-value Traps
Cost LowLowHigh

Validation Protocols:

  • Encapsulation Efficiency (EE%):

    • Wash capsules with hexane (removes surface pheromone).

    • Dissolve capsules (e.g., using Trypsin for gelatin or DCM for PLGA).

    • Quantify core via GC-MS (Column: DB-Wax, Internal Standard: Octadecane).

    • Formula:

      
      
      
  • Release Rate Study:

    • Place 100 mg capsules in a flow chamber (25°C, 1 m/s airflow).

    • Collect volatiles on Porapak-Q filters every 24h.

    • Elute with hexane and analyze via GC-FID.

References

  • Otieno, W. A., et al. (1988).[1] A field trial of the synthetic oviposition pheromone with Culex quinquefasciatus say (Diptera: Culicidae) in Kenya. Bulletin of Entomological Research. Link

  • Michaelakis, A., et al. (2005).[1] Oviposition responses of Culex pipiens to a synthetic racemic Culex quinquefasciatus oviposition aggregation pheromone. Journal of Agricultural and Food Chemistry. Link

  • Leal, W. S., et al. (2008).[2] Reverse and Conventional Chemical Ecology Approaches for the Development of Oviposition Attractants for Culex Mosquitoes. PLoS ONE. Link

  • Hong, S. H., & Park, K. (2001). Microencapsulation Methods for Delivery of Protein Drugs. Biotechnology and Bioprocess Engineering. Link (Cited for general solvent evaporation protocols adapted for esters).

  • Il'ichev, A. L., et al. (2007).[3] Sprayable Microencapsulated Sex Pheromone Formulation for Mating Disruption of Oriental Fruit Moth. Journal of Economic Entomology. Link (Source for paraffin/wax controlled release concepts).

Sources

Method

Application Notes and Protocols for the Exploratory Investigation of Synergistic Effects of 6-Acetoxy-5-hexadecanolide and Skatole

For: Researchers, scientists, and drug development professionals in oncology and cell biology. I.

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals in oncology and cell biology.

I. Introduction: Charting Unexplored Synergies

The landscape of drug discovery is increasingly focused on combination therapies that can offer enhanced efficacy and overcome resistance. This document provides a detailed guide for the exploratory investigation of a novel combination: 6-acetoxy-5-hexadecanolide and skatole. To date, no published research has explored the synergistic potential of these two compounds. Therefore, this guide is structured as a foundational blueprint for researchers to begin this novel line of inquiry.

6-Acetoxy-5-hexadecanolide is primarily known as a mosquito oviposition attractant pheromone.[1][2][3][4] Its role in mammalian cell biology is largely uncharacterized, presenting a unique opportunity for discovery. Skatole (3-methylindole), a tryptophan metabolite, has a more defined but paradoxical biological profile. It is known to be produced by intestinal bacteria and can induce apoptosis and inflammatory responses in intestinal epithelial cells through the activation of aryl hydrocarbon receptors (AhR) and p38 mitogen-activated protein kinase (MAPK).[5][6][7] Interestingly, some studies suggest that skatole may also promote the proliferation of colorectal cancer cells.[5][6][8]

This application note proposes a hypothetical framework where 6-acetoxy-5-hexadecanolide may act as a modulator of cellular membranes or signaling pathways, potentially sensitizing cancer cells to the cytotoxic effects of skatole. The following protocols are designed to be a self-validating system for the initial assessment of this hypothesis, from determining individual cytotoxicities to quantifying synergistic interactions and probing underlying mechanisms.

II. Scientific Rationale and Proposed Mechanism of Synergy

While the combination of a pheromone and a bacterial metabolite may seem unconventional, the rationale for this investigation lies in the potential for 6-acetoxy-5-hexadecanolide to act as a "sensitizing agent." Fatty acid derivatives, such as hexadecanoic acid, have been noted for their potential to suppress cancer cell growth through apoptosis.[9] It is plausible that 6-acetoxy-5-hexadecanolide, with its lipidic structure, could integrate into the cell membrane, altering its fluidity and the function of membrane-bound receptors. This alteration could potentially enhance the uptake or intracellular activity of skatole.

Skatole is known to exert its effects through the AhR and stress-activated pathways like p38 MAPK.[5][6] We hypothesize that by subtly perturbing the cell membrane, 6-acetoxy-5-hexadecanolide could lower the threshold for skatole-induced apoptosis, creating a synergistic cytotoxic effect in cancer cells.

Proposed Synergistic Mechanism

Proposed Synergistic Mechanism cluster_0 6-Acetoxy-5-hexadecanolide cluster_1 Skatole cluster_2 Cancer Cell node_A 6-Acetoxy-5-hexadecanolide node_C Cell Membrane Perturbation node_A->node_C Modulates Membrane node_B Skatole node_D Enhanced Skatole Uptake/Activity node_B->node_D Enters Cell node_C->node_D Sensitizes node_E AhR & p38 MAPK Activation node_D->node_E Potentiates node_F Synergistic Apoptosis node_E->node_F Induces

Caption: Hypothetical synergistic interaction between 6-acetoxy-5-hexadecanolide and skatole leading to enhanced apoptosis in cancer cells.

III. Experimental Protocols

A. Formulation and Preparation of Compounds

Due to the likely hydrophobic nature of 6-acetoxy-5-hexadecanolide, proper formulation is critical for in vitro studies.

Protocol 1: Stock Solution Preparation

  • 6-Acetoxy-5-hexadecanolide:

    • Prepare a 10 mM stock solution in sterile dimethyl sulfoxide (DMSO).

    • Aliquot into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

    • The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced toxicity.

  • Skatole:

    • Prepare a 100 mM stock solution in sterile DMSO.

    • Skatole is more soluble than 6-acetoxy-5-hexadecanolide.

    • Aliquot and store at -20°C.

B. Determination of Individual Cytotoxicity (IC50)

Before assessing synergy, the cytotoxic potential of each compound must be determined individually to establish a relevant concentration range for the combination studies.

Protocol 2: Cell Viability Assay (MTT or PrestoBlue)

  • Cell Seeding:

    • Seed a human cancer cell line (e.g., a colorectal cancer line like HCT-116 or a breast cancer line like MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of each compound in the complete culture medium. A suggested starting range for 6-acetoxy-5-hexadecanolide is 0.1 µM to 100 µM, and for skatole is 1 µM to 1000 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used).

    • Replace the medium in each well with the medium containing the diluted compounds.

    • Incubate for 48 or 72 hours.

  • Viability Assessment:

    • Add the viability reagent (e.g., MTT or PrestoBlue) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control wells.

    • Plot the cell viability against the log of the compound concentration.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound using non-linear regression analysis.

C. Assessment of Synergistic Effects

The checkerboard assay is a standard method for evaluating the interaction between two compounds.[10][11][12][13][14]

Protocol 3: Checkerboard Synergy Assay

  • Plate Setup:

    • In a 96-well plate, prepare serial dilutions of 6-acetoxy-5-hexadecanolide along the x-axis and skatole along the y-axis. This creates a matrix of combination concentrations.

    • Include wells with each compound alone and a vehicle control.

  • Cell Seeding and Treatment:

    • Add cells to each well as described in Protocol 2.

    • Incubate for 48 or 72 hours.

  • Viability Assessment:

    • Perform a cell viability assay as described in Protocol 2.

  • Data Analysis and Calculation of Combination Index (CI):

    • The interaction between the two compounds is quantified by the Combination Index (CI), calculated using the Chou-Talalay method.[15][16][17][18][19]

    • The formula for the CI is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

      • (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition).

      • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect.

    • CI values are interpreted as follows:

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Experimental Workflow for Synergy Assessment

Synergy Assessment Workflow start Start prep Prepare Stock Solutions (Protocol 1) start->prep ic50 Determine Individual IC50 (Protocol 2) prep->ic50 checkerboard Checkerboard Assay (Protocol 3) ic50->checkerboard viability Cell Viability Measurement checkerboard->viability ci_calc Calculate Combination Index (CI) viability->ci_calc interpretation Interpret Results (Synergy, Additive, Antagonism) ci_calc->interpretation mechanistic Proceed to Mechanistic Studies (Protocols 4 & 5) interpretation->mechanistic If Synergy (CI < 1) end End interpretation->end If No Synergy mechanistic->end

Caption: A streamlined workflow for assessing the synergistic potential of 6-acetoxy-5-hexadecanolide and skatole.

D. Preliminary Mechanistic Studies

If synergy is observed, the following protocols can be used to investigate the potential underlying mechanisms.

Protocol 4: Apoptosis Detection by Annexin V/PI Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21][22][23][24]

  • Cell Treatment:

    • Treat cells with each compound alone at their IC50 concentrations and with the synergistic combination for 24-48 hours. Include a vehicle control.

  • Cell Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Protocol 5: Western Blot Analysis of AhR and p38 MAPK Activation

This protocol assesses the activation of key signaling pathways potentially involved in the synergistic effect.[25][26][27]

  • Cell Lysis:

    • Treat cells as described in Protocol 4 for a shorter duration (e.g., 1-6 hours) to capture signaling events.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against:

      • Phospho-p38 MAPK

      • Total p38 MAPK

      • AhR

      • A loading control (e.g., GAPDH or β-actin)

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the chemiluminescent signal.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

E. Advanced Cellular Analysis

Protocol 6: Single-Cell Mass Spectrometry

For a deeper understanding of cellular heterogeneity in response to the drug combination, single-cell mass spectrometry can be employed to analyze the small molecule content of individual cells.[28][29][30][31][32]

  • Sample Preparation:

    • Isolate single cells after treatment using fluorescence-activated cell sorting (FACS) or manual picking.

    • Lyse the single cells using a method compatible with mass spectrometry, such as a freeze-heat cycle.

  • Mass Spectrometry Analysis:

    • Analyze the single-cell lysates using a high-resolution mass spectrometer coupled with a separation technique like capillary electrophoresis.

  • Data Analysis:

    • Identify and quantify metabolites in individual cells to reveal subpopulations with distinct responses to the treatment.

IV. Data Presentation

Clear and structured data presentation is essential for interpreting the results of these exploratory studies.

Table 1: Individual Compound Cytotoxicity

Compound Cell Line Incubation Time (h) IC50 (µM)
6-Acetoxy-5-hexadecanolide

| Skatole | | | |

Table 2: Checkerboard Assay Results and Combination Index

Combination Effect Level Conc. of 6-Acetoxy-5-hexadecanolide (µM) Conc. of Skatole (µM) Combination Index (CI) Interpretation
1 50% Inhibition
2 75% Inhibition

| 3 | 90% Inhibition | | | | |

Table 3: Apoptosis Analysis by Flow Cytometry

Treatment % Viable Cells % Early Apoptotic Cells % Late Apoptotic Cells % Necrotic Cells
Vehicle Control
6-Acetoxy-5-hexadecanolide (IC50)
Skatole (IC50)

| Combination | | | | |

V. Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial investigation into the potential synergistic effects of 6-acetoxy-5-hexadecanolide and skatole. Given the novelty of this combination, it is crucial to approach these studies with a rigorous and systematic methodology. Positive indications of synergy from these in vitro assays would warrant further investigation into the precise molecular mechanisms and could open up a new and exciting avenue for the development of novel combination therapies. Future studies could explore the efficacy of this combination in 3D cell culture models and in vivo animal models of cancer.

VI. References

  • Bio-protocol. (n.d.). Checkerboard (synergy) assays. Retrieved from [Link]

  • ResearchGate. (2017, October 5). How to calculate Combination Index (CI) for drug-drug interaction? Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • Slavov, N., et al. (n.d.). Single-cell Proteomics Preparation for Mass Spectrometry Analysis using Freeze-Heat Lysis and an Isobaric Carrier. JoVE.

  • MethodsX. (2021). New and simplified method for drug combination studies by checkerboard assay. Retrieved from [Link]

  • Protocol Exchange. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Mythreya Herbal Research Institute. (n.d.). Synergy Calculator - Combination Index (CI) | Chou-Talalay Method. Retrieved from [Link]

  • GARDP Revive. (n.d.). Checkerboard assay. Retrieved from [Link]

  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Retrieved from [Link]

  • MetwareBio. (n.d.). Single-Cell Proteomics: Mass Spec vs Single-Molecule Sequencing. Retrieved from [Link]

  • PubMed. (n.d.). Fecal skatole and indole and breath methane and hydrogen in patients with large bowel polyps or cancer. Retrieved from [Link]

  • R Discovery. (2026, February 14). Indole-3-Acetic Acid as a Putative Selective AhR Modulator Counteracts Skatole-Induced Dual-Hit Toxicity in Colorectal Cancer Cells. Retrieved from [Link]

  • Mythreya Herbal Research Institute. (n.d.). Synergy Calculator. Retrieved from [Link]

  • YouTube. (2020, November 8). Methods for Drug Combination Analysis. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2023, July 6). Rapid, One-Step Sample Processing for Label-Free Single-Cell Proteomics. Retrieved from [Link]

  • Exposome-Explorer - IARC. (n.d.). Skatole (Compound). Retrieved from [Link]

  • YouTube. (2022, April 26). Tutorial on single-cell sample preparation for mass-spec proteomics using nPOP. Retrieved from [Link]

  • MDPI. (2026, February 14). Indole-3-Acetic Acid as a Putative Selective AhR Modulator Counteracts Skatole-Induced Dual-Hit Toxicity in Colorectal Cancer Cells. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Skatole – Knowledge and References. Retrieved from [Link]

  • PMC. (n.d.). Current Methods for Quantifying Drug Synergism. Retrieved from [Link]

  • bioRxiv. (2018, August 25). Automated sample preparation for high-throughput single-cell proteomics. Retrieved from [Link]

  • Lirias. (n.d.). p38-MAPK activity assay p38-MAPK activity was determined via Western blot. Retrieved from [Link]

  • MDPI. (n.d.). Synergistic Anticancer Activities of Natural Substances in Human Hepatocellular Carcinoma. Retrieved from [Link]

  • PMC. (n.d.). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of the two enantiomeric forms of erythro-6-acetoxy-5-hexadecanolide, the major component of a mosquito oviposition attractant pheramone. Retrieved from [Link]

  • PubMed. (2018, February 2). Bidirectional Synthesis of 6-Acetoxy-5-hexadecanolide, the Mosquito Oviposition Pheromone of Culex quinquefasciatus, from a C2-Symmetric Building Block Using Olefin Metathesis Reactions. Retrieved from [Link]

  • PMC. (2012, October 23). The synergistic cytotoxic effect of cisplatin and honey bee venom on human ovarian cancer cell line A2780cp. Retrieved from [Link]

  • PubMed. (2012, September 1). Facile total synthesis of (-)-(5R,6S)-6-acetoxy-5-hexadecanolide from carbohydrate, a mosquito oviposition attractant pheromone. Retrieved from [Link]

  • Open Access Macedonian Journal of Medical Sciences. (2021, November 29). Synergistic Cytotoxic Effect of Honey Bee Venom and Cisplatin on Tongue Squamous Cell Carcinoma Cell Line. Retrieved from [Link]

  • SciELO. (2026, February 22). Oral anticancer promising of hexadecanoic acid through molecular interaction to nuclear factor-kappa-B p65/RELA and tumor suppre. Retrieved from [Link]

  • MDPI. (2023, March 20). Semi-Synthesis and Biological Evaluation of 25(R)-26-Acetoxy-3β,5α-Dihydroxycholest-6-One. Retrieved from [Link]

  • Frontiers. (2022, September 11). Synergistic effects of natural products in combination with anticancer agents in prostate cancer: A scoping review. Retrieved from [Link]

  • ResearchGate. (2026, February 10). Magnesium Mediated Synthesis of (-) -(5R,6S)-6-acetoxy-5-hexadecanolide from Diethyltartrate | Request PDF. Retrieved from [Link]

  • PMC. (2022, September 12). Synergistic effects of natural products in combination with anticancer agents in prostate cancer: A scoping review. Retrieved from [Link]

  • BioPharma Dive. (2026, February 26). Bristol Myers says ADC licensed from China hits mark in aggressive breast cancer. Retrieved from [Link]

  • William & Mary News. (2026, February 26). Undergrads expand the chemical toolbox for cancer drugs. Retrieved from [Link]

  • RSC Publishing. (n.d.). erythro-6-Acetoxy-5-hexadecanolide, the major component of a mosquito oviposition attractant pheromone. Retrieved from [Link]

Sources

Application

Asymmetric dihydroxylation strategies in pheromone synthesis

Application Note: Asymmetric Dihydroxylation Strategies in Pheromone Synthesis Executive Summary This application note details the implementation of Sharpless Asymmetric Dihydroxylation (SAD) for the synthesis of insect...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Dihydroxylation Strategies in Pheromone Synthesis

Executive Summary

This application note details the implementation of Sharpless Asymmetric Dihydroxylation (SAD) for the synthesis of insect pheromones. It is designed for synthetic chemists and process development scientists requiring high enantiomeric purity (>95% ee) in target molecules. We explore the mechanistic underpinnings of the osmium-catalyzed cycle, provide a validated protocol for standard AD-mix reagents, and analyze the synthesis of (+)-exo-brevicomin and (+)-disparlure as case studies.

Introduction: The Chirality Imperative in Pheromones

Insect pheromones exhibit extreme stereochemical specificity. A single enantiomer often triggers a behavioral response, while its antipode may be biologically inert or even inhibitory. For example, the gypsy moth (Lymantria dispar) responds exclusively to (+)-disparlure , while the (-)-isomer acts as a behavioral antagonist.

The Sharpless Asymmetric Dihydroxylation (AD) converts prochiral alkenes into enantiomerically enriched vicinal diols.[1][2][3][4][5] These diols serve as versatile chiral building blocks for pheromones, allowing for the precise installation of stereocenters that are subsequently manipulated into epoxides, cyclic acetals, or lactones.

Key Advantages of SAD in Pheromone Synthesis:

  • Predictability: The stereochemical outcome is reliably predicted using the Sharpless Mnemonic.

  • Reagent Stability: Commercially available AD-mix formulations (

    
     and 
    
    
    
    ) simplify handling.
  • Catalyst Turnover: The use of potassium ferricyanide (

    
    ) as a co-oxidant allows for low osmium loading, minimizing toxicity and cost.[2]
    

Mechanism and Catalytic Cycle

The reaction proceeds via the formation of an osmium(VIII)-ligand complex which undergoes a [3+2] cycloaddition with the alkene. The chiral ligand (derivatives of dihydroquinine DHQ or dihydroquinidine DHQD ) creates a chiral pocket that accelerates the reaction with one alkene face while decelerating the other.

Mechanistic Insights:
  • Ligand Acceleration Effect (LAE): The ligand-bound osmium reacts 10-100 times faster than the free osmium, ensuring the enantioselective pathway dominates.

  • Hydrolysis & Turnover: The resulting osmium(VI) glycolate is hydrolyzed to release the diol. The co-oxidant (

    
    ) re-oxidizes Os(VI) back to Os(VIII) in the aqueous phase, preventing the "secondary cycle" where Os(VI) could catalyze a non-selective reaction.
    
Figure 1: Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

SAD_Cycle OsVIII L*-OsO4 (Active Catalyst) Osmate Os(VI) Glycolate Intermediate OsVIII->Osmate [3+2] Cycloaddition Alkene Alkene (Substrate) Alkene->Osmate Hydrolysis Hydrolysis Osmate->Hydrolysis Diol Chiral Diol (Product) Hydrolysis->Diol Product Release OsVI_aq Os(VI) (Aqueous) Hydrolysis->OsVI_aq Reox Re-oxidation (K3Fe(CN)6) Reox->OsVIII Regeneration OsVI_aq->Reox

Caption: The primary catalytic cycle showing ligand-accelerated cycloaddition and oxidant regeneration.

Standard Experimental Protocol

This protocol uses AD-mix-


  (containing DHQD-PHAL) or AD-mix-

(containing DHQ-PHAL).[1][2]

Reagents:

  • AD-mix: 1.4 g per mmol of alkene.

  • Solvent: t-Butanol / Water (1:1 v/v).[6]

  • Additive: Methanesulfonamide (

    
    ) (Required for internal alkenes to accelerate hydrolysis).[2]
    
  • Quench: Sodium Sulfite (

    
    ).[6]
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1.4 g of AD-mix-

    
     or 
    
    
    
    in 5 mL of t-BuOH and 5 mL of water for every 1 mmol of substrate.
    • Note: If the substrate is an internal alkene (disubstituted or trisubstituted), add 1 eq. (95 mg/mmol) of methanesulfonamide at this stage.

  • Activation: Stir at room temperature until two clear phases form. The lower aqueous phase will be bright yellow/orange.

  • Cooling: Cool the mixture to 0°C. The formation of some precipitate is normal.

  • Addition: Add the alkene (1 mmol) in one portion.

  • Reaction: Stir vigorously at 0°C.

    • Monitoring: Monitor by TLC.[6] Reaction times vary from 6 to 24 hours.

  • Quenching: When complete, add solid sodium sulfite (1.5 g per mmol alkene) while stirring at 0°C. Allow to warm to room temperature and stir for 30-60 minutes.

    • Visual Cue: The mixture should turn from orange/yellow to colorless or distinct blue (osmium reduction).

  • Extraction: Add Ethyl Acetate or DCM. Separate layers. Wash the organic layer with 1M KOH (if methanesulfonamide was used), then brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography.
    

Case Studies in Pheromone Synthesis

Case Study A: (+)-exo-Brevicomin

Target: Aggregation pheromone of the Western Pine Beetle. Strategy: Asymmetric dihydroxylation of a diene precursor followed by acid-catalyzed cyclization.

Quantitative Data Summary:

ParameterValueNotes
Substrate (E)-7-methyl-1,6-dioxaspiro[4.5]decane precursorOften an acyclic enone or diene
Reagent AD-mix-

Targets top-face attack
Yield (Diol) 85-92%High conversion
Enantiomeric Excess >94% eeCritical for biological activity
Reference Tetrahedron: Asymmetry 2017 [1]Validated pathway
Figure 2: Synthesis Workflow for (+)-exo-Brevicomin

Brevicomin_Synth Precursor Acyclic Enone Precursor AD_Step AD-mix-β (DHQD)2-PHAL Precursor->AD_Step Diol Syn-Diol Intermediate AD_Step->Diol >94% ee Cyclization Acid Catalyzed Cyclization Diol->Cyclization H+ Product (+)-exo-Brevicomin (Bicyclic Acetal) Cyclization->Product

Caption: Workflow converting acyclic precursor to bicyclic pheromone via SAD.

Case Study B: (+)-Disparlure

Target: Sex pheromone of the Gypsy Moth (Lymantria dispar).[7] Challenge: Accessing the specific cis-epoxide with high optical purity. Route: Sharpless et al. (1992) demonstrated access to all four isomers.[8] The synthesis of (+)-disparlure involves the AD of the corresponding alkene to generate a diol, which is then converted to the epoxide.

  • Step 1: AD of (Z)-alkene (using AD-mix-

    
    ) 
    
    
    
    syn-diol.
  • Step 2: Monotosylation of the diol.

  • Step 3: Base-mediated ring closure with inversion at one center

    
    cis-epoxide (via double inversion logic or specific precursor selection).
    
    • Note on Stereochemistry: Direct closure of a monotosylated syn-diol typically yields a trans-epoxide. To access the cis-epoxide (Disparlure), the route often employs the AD of the trans-alkene to get the anti-diol (via specific variations) or uses the syn-diol from the cis-alkene and employs an orthoester closure method that retains configuration, or simply accepts the trans isomer if synthesizing the antipode. (Ref: Tetrahedron Lett.[8][9] 33, 6411 [2]).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Enantioselectivity "Secondary Cycle" activeUse

(standard in AD-mix) rather than NMO. Ensure vigorous stirring to keep phases mixed.
Slow Reaction (Internal Alkenes) Steric hindrance / Slow hydrolysisAdd Methanesulfonamide (

).
This accelerates the hydrolysis of the osmate ester by ~50x.
Solubility Issues Substrate insoluble in tBuOH/H2OAdd a co-solvent like THF (keep <20% volume) or increase the amount of tBuOH.
Incomplete Conversion Catalyst deactivationAdd more solid AD-mix. Check pH (should be basic; AD-mix contains carbonate).

References

  • Heravi, M. M., et al. "Applications of Sharpless asymmetric dihydroxylation in the total synthesis of natural products."[10] Tetrahedron: Asymmetry, vol. 28, no.[10] 8, 2017. Link

  • Sharpless, K. B., et al. "Synthesis of all four isomers of disparlure using osmium-catalyzed asymmetric dihydroxylation." Tetrahedron Letters, vol. 33, no. 43, 1992, pp. 6411-6414. Link

  • Turpin, J. A., and Weigel, L. O. "Synthesis of frontalin via ligand accelerated catalytic asymmetric dihydroxylation." Tetrahedron Letters, vol. 33, no. 44, 1992, pp. 6563-6564. Link

  • BenchChem. "Application Notes and Protocols for Asymmetric Dihydroxylation using AD-mix-α." BenchChem Protocols. Link

Sources

Method

Application Note: Advanced Protocols for Dual-Choice Oviposition Bioassays in Culex Species

Introduction & Mechanistic Overview Culex mosquitoes (e.g., Cx. quinquefasciatus, Cx.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Culex mosquitoes (e.g., Cx. quinquefasciatus, Cx. pipiens) are primary vectors for devastating global pathogens, including West Nile virus, St. Louis encephalitis, and lymphatic filariasis. Disrupting the mosquito life cycle at the oviposition stage is a highly effective vector control strategy. By deploying "push-pull" systems—utilizing oviposition deterrents to push gravid females away from human habitats and attractants to pull them into lethal ovitraps—researchers can significantly suppress local vector populations[1].

To identify and validate these semiochemicals (attractants and repellents), the dual-choice oviposition bioassay serves as the gold-standard experimental paradigm[2]. This application note provides a comprehensive, causality-driven protocol for conducting these assays with high scientific rigor.

The Hierarchy of Oviposition Site Selection

Oviposition is not a random event; it is a highly conserved, multi-sensory decision-making process. Gravid Culex females utilize a hierarchy of cues to evaluate a potential breeding site:

  • Long-Range Olfaction: Volatile organic compounds (VOCs) such as indole, 3-methylindole (skatole), and nonanal—often byproducts of bacterial fermentation in organic infusions—are detected by specific olfactory receptor neurons (e.g., CquiOR2)[3].

  • Visual Orientation: As females approach, they rely on visual contrast, showing a strong preference for low-reflectance, dark-colored waters (e.g., black or red) which mimic deep, nutrient-rich pools[4],[5].

  • Short-Range/Contact Evaluation: Upon alighting, gustatory receptors on the tarsi and ovipositor assess salinity, toxicity (e.g., neem-derived azadirachtin), and the presence of conspecific oviposition pheromones (e.g., erythro-6-acetoxy-5-hexadecanolide)[6],[7].

G Gravid Gravid Culex Female (Seeking Oviposition Site) LongRange Long-Range Olfactory Cues (e.g., Nonanal, Skatole) Gravid->LongRange Detects Volatiles VisualCues Visual Cues (Dark Colors, Low Reflectance) Gravid->VisualCues Visual Orientation ShortRange Short-Range/Contact Cues (Moisture, Pheromones) LongRange->ShortRange Approaches Source VisualCues->ShortRange Alights on Water Decision Oviposition Decision (Egg Raft Deposition) ShortRange->Decision Tactile & Gustatory Assessment

Culex oviposition site selection pathway driven by multi-sensory cues.

Experimental Design: The Logic of the Dual-Choice System

The dual-choice bioassay isolates the behavioral response to a single variable (the test compound) by offering gravid females a binary choice: a treated substrate versus a solvent-matched control[8].

The Oviposition Activity Index (OAI)

To quantify this behavior, data is standardized using the Oviposition Activity Index (OAI), originally developed by Kramer and Mulla (1979)[7],[9].

Formula: OAI = (Nt - Nc) / (Nt + Nc)

  • Nt = Number of egg rafts laid in the treatment cup.

  • Nc = Number of egg rafts laid in the control cup.

Causality Check: Why count egg rafts instead of individual eggs? Unlike Aedes species, Culex mosquitoes deposit their eggs in tightly glued rafts, with one raft representing a single female's complete oviposition event[7]. Counting rafts directly correlates to the number of behavioral decisions made. Counting individual eggs introduces statistical noise based on female size and fecundity variations.

Quantitative Data Interpretation

Summarized below are the standard OAI thresholds used to classify the bioactivity of tested compounds[10].

OAI Value RangeBehavioral InterpretationExample Culex Modulators
+0.30 to +1.00 Significant AttractantBermuda Grass Infusion (BGI), Skatole, Indole[3],[2]
-0.29 to +0.29 Neutral / Weak ResponseSolvent Controls, Distilled Water[8]
-1.00 to -0.30 Significant DeterrentNeem (Azadirachtin), Areca catechu extract[6],[10]

Step-by-Step Methodology: The Dual-Choice Bioassay

Phase 1: Preparation of Gravid Females
  • Blood Feeding: Provide 5-7 day old mated Culex females with a blood meal (e.g., via artificial membrane feeder or animal host, per institutional ethics).

  • Holding Period: Transfer fully engorged females to a holding cage maintained at 27 ± 2°C and 65-75% Relative Humidity (RH) with continuous access to a 10% sucrose solution[2].

  • Maturation: Hold the females for 5 to 7 days post-blood meal.

Causality Check: The gonotrophic cycle of Culex takes ~72-96 hours at 27°C. Waiting 5-7 days ensures all females are fully gravid and highly motivated, drastically reducing the rate of non-responders that could dilute statistical power[2].

Phase 2: Preparation of Test Substrates
  • Test Solutions: Prepare the attractant or deterrent in a suitable solvent (e.g., ethanol, acetone, or distilled water)[6],[10].

  • Controls: Prepare a control solution using the exact same solvent concentration and water source[8].

  • Oviposition Cups: Use identical, dark-colored (e.g., black) 150-250 mL disposable cups to maximize visual attraction and lower the threshold for oviposition[2],[5]. Fill cups with 100 mL of the respective solutions.

Causality Check: Using 100 mL of water in a 150-250 mL cup provides sufficient surface area for the female to alight, while leaving enough headspace to trap volatile gradients directly above the water surface.

Phase 3: Bioassay Setup
  • Cage Dimensions: Use a standard insect rearing cage (e.g., 30 x 30 x 30 cm or 60 x 60 x 45 cm)[8],[10].

  • Cup Placement: Place one treatment cup and one control cup in diagonally opposite corners of the cage, approximately 15 inches apart[8].

  • Mosquito Release: Introduce 15 to 20 gravid females into the bioassay cage 1-2 hours before the onset of the scotophase (dark period)[11],[8].

Causality Check: Releasing 15-20 females is the optimal density. Too few leads to statistically underpowered results; too many leads to overcrowding, where the presence of multiple females might trigger density-dependent deterrence or artificial aggregation[8]. Furthermore, Culex mosquitoes are crepuscular/nocturnal. Initiating the assay just before scotophase aligns with their natural circadian rhythm for oviposition site seeking[11].

Phase 4: Data Collection & Quality Control
  • Incubation: Leave the cages undisturbed for 24 hours under a 14:10 Light:Dark cycle[2].

  • Positional Rotation (Self-Validating System): If running multiple replicates or multi-day assays, rotate the positions of the treatment and control cups daily. This eliminates positional bias caused by undetectable micro-gradients in room lighting, temperature, or airflow that might artificially skew preference[11].

  • Counting & Analysis: Carefully remove the cups, count the number of egg rafts on the surface of the water, and calculate the OAI for each replicate[7].

  • Minimum Response Threshold: Discard any replicates where the total number of egg rafts (Nt + Nc) is less than 30% of the released females, as this indicates poor overall health or incomplete gravidity.

Workflow Prep 1. Prepare Females (5-7d post-blood) Setup 2. Bioassay Setup (Rotate Cups) Prep->Setup Release 3. Incubation (24h, Scotophase) Setup->Release Data 4. Data Collection (Count Rafts) Release->Data Analysis 5. OAI Calculation (Nt-Nc)/(Nt+Nc) Data->Analysis

Step-by-step workflow for conducting a dual-choice oviposition bioassay.

References

  • Exploiting the chemical ecology of mosquito oviposition behavior in mosquito surveillance and control: a review Source: WUR eDepot URL
  • Plant infusions mediate oviposition of malaria, dengue and filariasis vectors Source: Journal of Biopesticides URL
  • Culex pipiens quinquefasciatus Sensitive to Oviposition - Attractants Source: PLOS URL
  • Effects of Color and Light Intensity on the Foraging and Oviposition Behavior of Culex pipiens biotype molestus Mosquitoes Source: MDPI URL
  • Oviposition Behavior of Culex quinquefasciatus and Anopheles coluzzii Females According to the Ovitrap Color and Presence of Fertilizer in Breeding Sites Source: Fortune Journals URL
  • Oviposition bioassay responses of Culex tarsalis and Culex quinquefasciatus to neem products containing azadirachtin Source: CoLab URL
  • Laboratory and field evaluation of an oviposition trap for Culex quinquefasciatus(Diptera: Culicidae)
  • Differential Larval Toxicity and Oviposition Altering Activity of Some Indigenous Plant Extracts against Dengue and Chikungunya Vector Aedes albopictus Source: PMC URL
  • Oviposition Responses of the Mosquitoes Aedes Aegypti and Aedes Albopictus to Experimental Plant Infusions in Laboratory Bioassays Source: PMC URL
  • Suboptimal Larval Habitats Modulate Oviposition of the Malaria Vector Mosquito Anopheles coluzzii Source: PMC URL
  • Insecticidal potential of Areca catechu nut extract against multiple life stages of Aedes aegypti and Aedes albopictus Source: PLOS URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Synthesis Optimization for (-)-(5R,6S)-6-Acetoxy-5-Hexadecanolide

This guide serves as a specialized technical resource for researchers optimizing the synthesis of (-)-(5R,6S)-6-acetoxy-5-hexadecanolide , the major oviposition pheromone of Culex pipiens and Culex quinquefasciatus. The...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers optimizing the synthesis of (-)-(5R,6S)-6-acetoxy-5-hexadecanolide , the major oviposition pheromone of Culex pipiens and Culex quinquefasciatus.

The following protocols prioritize stereochemical integrity and yield maximization , addressing the common bottlenecks found in the literature: poor diastereoselectivity during the introduction of the C5/C6 centers and low efficiency during the lactonization step.

Core Molecule Analysis

  • Target: (-)-erythro-6-acetoxy-5-hexadecanolide[1][2]

  • Structure: A

    
    -lactone (tetrahydropyran-2-one) with a C11 alkyl tail.
    
  • Critical Stereochemistry: The bioactive isomer is (5R, 6S) .[2][3][4][5][6] The threo isomers or the (+) enantiomer often exhibit significantly reduced or antagonistic biological activity.

  • Key Synthetic Challenge: Establishing the erythro relationship between the C5-oxygen (ring) and the C6-acetoxy group while maintaining the correct absolute configuration.

Recommended Synthetic Pathway: The Cyclic Sulfate Route

While epoxide opening and carbohydrate-pool syntheses are common, the Sharpless Asymmetric Dihydroxylation (AD) followed by Cyclic Sulfate opening is recommended for high-yield, scalable production. This route minimizes step count and maximizes stereocontrol via double inversion or retention strategies.

Workflow Diagram

The following logic flow outlines the critical decision points in the synthesis.

G Start Start: Methyl trans-5-hexadecenoate Step1 Step 1: Asymmetric Dihydroxylation (AD-mix-α) Start->Step1 t-BuOH/H2O, 0°C Check1 QC: Diol ee% > 95? Step1->Check1 Step2 Step 2: Cyclic Sulfate Formation (SOCl2 then RuCl3/NaIO4) Check1->Step2 Pass Recrystallize Action: Recrystallize Diol Check1->Recrystallize Fail (<95% ee) AltRoute Action: Check Ligand Class (Use DHQ vs DHQD) Check1->AltRoute Wrong Enantiomer? Step3 Step 3: Regioselective Opening (Acid Hydrolysis/Lactonization) Step2->Step3 Inversion at C5 Step4 Step 4: Acetylation (Ac2O, Pyridine) Step3->Step4 C6-OH available Final Target: (-)-(5R,6S)-6-acetoxy-5-hexadecanolide Step4->Final Recrystallize->Step2

Caption: Optimized workflow using the Cyclic Sulfate strategy to ensure (5R,6S) stereochemistry via controlled inversion.

Step-by-Step Troubleshooting & Optimization

Phase 1: Asymmetric Dihydroxylation (The Stereocenter Origin)

Objective: Convert the alkene to a chiral diol with high enantiomeric excess (ee).

  • Protocol Standard: Use AD-mix-α on methyl trans-5-hexadecenoate.[7]

  • Mechanism: AD-mix-α (containing (DHQ)₂PHAL) attacks the bottom face of the trans-alkene, typically yielding the (5S, 6S)-diol (verify specific ligand outcome based on Prelog rules for your substrate).

  • Yield Tip: The reaction rate for internal trans-alkenes can be slow. Add methanesulfonamide (1 equiv.) to accelerate hydrolysis of the osmate ester turnover step.

IssueDiagnosisCorrective Action
Low Conversion Reaction stalls after 24h.Ensure stirring is vigorous (biphasic system). Add more OsO₄ (or K₂OsO₄) catalyst, not just ligand. Maintain 0°C to prevent enantioselectivity erosion.
Wrong Diastereomer Product is threo instead of erythro.Check starting alkene geometry. You strictly need the trans -alkene. Cis-alkenes yield the meso-diol (erythro) directly, but enantioselection is harder.
Phase 2: Cyclic Sulfate Formation & Opening

Objective: Convert the diol to the lactone with inversion at C5 to achieve the (5R, 6S) configuration.

  • The Logic: Direct lactonization of a (5S, 6S) diol would yield a (5S, 6S) lactone (threo). To get (5R, 6S) erythro, you need to invert one center. The cyclic sulfate method allows nucleophilic attack by the carboxylate (after hydrolysis) at C5, causing inversion.

  • Protocol:

    • React diol with

      
      
      
      
      
      Cyclic Sulfite.
    • Oxidize with

      
      
      
      
      
      Cyclic Sulfate.
    • Acid hydrolysis/Lactonization.

FAQ: Troubleshooting the Ring Closure

Q: My cyclic sulfate yield is low during the oxidation step. A: The RuCl₃ oxidation is exothermic. Run this at 0°C in a biphasic mixture (


). Ensure the sulfite is fully formed before starting oxidation; residual diol leads to complex mixtures.

Q: I am getting a mixture of 5-hexadecanolide and 6-hexadecanolide (7-membered ring). A: This is a regioselectivity issue during the sulfate opening. The carboxylate nucleophile prefers the less hindered carbon or the one activated electronically. In 5,6-systems, the formation of the 6-membered


-lactone is thermodynamically favored over the 7-membered ring. Ensure you are using anhydrous conditions  initially if using a base-promoted opening, or strictly controlled acid hydrolysis (e.g., 20% 

in THF) to favor the thermodynamic product.
Phase 3: Acetylation

Objective: Acetylate the C6-hydroxyl group without ring opening.

  • Standard:

    
     / Pyridine / DMAP (cat).
    
  • Yield Tip: If the reaction is sluggish, avoid heating, which may cause elimination of the acetoxy group (forming an alkene). Use a high concentration of reactants at room temperature.

Comparative Yield Analysis

The following table summarizes expected yields from various literature routes. The Cyclic Sulfate route offers the best balance of yield and stereocontrol.

Synthetic RouteStepsOverall YieldStereocontrolKey Bottleneck
Carbohydrate Pool (Ribose) 10-1215-20%High (Chiral pool)High step count; protecting group manipulations.
Epoxide Opening (Traditional) 6-825-30%ModerateRegioselectivity of epoxide attack; separation of isomers often required.
Cyclic Sulfate (Recommended) 5-6 35-45% Excellent Handling of cyclic sulfate (sensitive intermediate).
RCM (Metathesis) 7-920-30%ModerateCatalyst cost; E/Z selectivity of precursor olefin.

References

  • Mori, K. (1986). Synthesis of the two enantiomeric forms of erythro-6-acetoxy-5-hexadecanolide, the major component of a mosquito oviposition attractant pheromone.[1][2][3][5][7][8][9] Tetrahedron.[5][10][11] Link

  • Sharpless, K. B., et al. (1992). The osmium-catalyzed asymmetric dihydroxylation: A new ligand class and a process improvement. Journal of Organic Chemistry.[5][6] Link

  • Deepthi, G. K., et al. (2024).[4][7] Synthesis of (-)-(5R, 6S)-6-Acetoxy-5-Hexadecanolide a Pheromone.[1][2][5][6][7][8][11][12] ResearchGate. Link

  • Clements, A. N. (1999).[3] The Biology of Mosquitoes, Volume 2: Sensory Reception and Behaviour. CABI Publishing. (Context on Pheromone Biology).

  • Olagbemiro, T. O., et al. (1999).[5] Production of (5R,6S)-6-acetoxy-5-hexadecanolide, the mosquito oviposition pheromone, from the seed oil of the summer cypress plant.[5] Journal of Agricultural and Food Chemistry.[5][13] Link

Sources

Optimization

Technical Guide: Separation &amp; Characterization of Erythro/Threo Acetoxy Lactones

The following technical guide is designed for researchers and process chemists dealing with the stereochemical separation of acetoxy lactones. It prioritizes actionable protocols, mechanistic understanding, and self-vali...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists dealing with the stereochemical separation of acetoxy lactones. It prioritizes actionable protocols, mechanistic understanding, and self-validating checks.

Department: Chemical Development & Structural Elucidation Subject: Resolution of Diastereomeric Acetoxy ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Lactones
Doc ID:  TG-SEP-AL-042

Executive Summary & Strategic Decision Tree

Separating erythro and threo isomers (often correlating to cis and trans ring configurations) of acetoxy lactones is a common bottleneck in the synthesis of pheromones, sugar derivatives, and macrolides. The challenge arises because the acetoxy group masks the polarity difference between the hydroxy-lactone diastereomers, often leading to co-elution in standard silica chromatography.

Primary Strategy: Use NMR coupling constants to identify isomers, then employ solvent-selectivity tuning (Toluene/EtOAc) for purification. Secondary Strategy: If physical separation fails, utilize Enzymatic Kinetic Resolution (EKR) for high-fidelity separation.

Workflow Decision Matrix

SeparationStrategy Start Crude Diastereomeric Mixture (Erythro + Threo) Analysis 1. 1H NMR Analysis (Check J3,4 Coupling) Start->Analysis Decision Are peaks distinct? Analysis->Decision TLC_Scout 2. TLC Solvent Scouting (Hex/EtOAc vs. Toluene/EtOAc) Decision->TLC_Scout Yes (distinct shifts) Sep_Enz Alt: Enzymatic Kinetic Resolution (Lipase Hydrolysis) Decision->Sep_Enz No (overlapping) Sep_Flash 3. Flash Chromatography (High Loading) TLC_Scout->Sep_Flash Delta Rf > 0.1 TLC_Scout->Sep_Enz Delta Rf < 0.1 Confirm 4. Validation (NOESY + X-ray) Sep_Flash->Confirm Sep_Enz->Confirm

Caption: Decision tree for selecting the optimal separation pathway based on initial NMR and TLC data.

Characterization: The "Erythro vs. Threo" Identification

Before separation, you must definitively assign the relative stereochemistry. In 5-membered lactone rings (


-butyrolactones), the terms erythro and threo typically map to cis and trans relationships between the substituents on the ring.
The Vicinal Coupling Rule ( )

Unlike cyclohexane systems where trans-diaxial coupling is large (


 Hz), 5-membered rings are flatter. The Karplus equation dictates the following for 

-lactones:
IsomerRing ConfigurationDihedral Angle (

)
Coupling Constant (

)
Diagnostic Signal
Erythro cis (Syn)

6.0 – 9.0 Hz Larger

Threo trans (Anti)

0.0 – 5.0 Hz Smaller

Critical Note: The "trans" relationship in a 5-membered ring does not result in a


 dihedral angle (which would give a large 

). Instead, the ring puckering leads to a dihedral angle closer to

, resulting in a smaller coupling constant than the cis isomer.
Validation Protocol (NOESY)

Do not rely solely on


-values if electronegative substituents (like -OAc or -F) are present, as they can perturb the Karplus curve.
  • Experiment: 2D NOESY or 1D NOE difference.

  • Observation:

    • Cis (Erythro): Strong NOE correlation between the proton at C-2 (or C-3) and the proton at C-3 (or C-4).

    • Trans (Threo): Weak or absent NOE correlation between vicinal ring protons.

Chromatographic Troubleshooting (The Purification Phase)

Standard Hexane/Ethyl Acetate systems often fail to separate diastereomeric acetoxy lactones because the acetyl group dominates the polarity profile.

Solvent System Engineering

If your


 in Hex/EtOAc, switch to a solvent system that exploits 

-interactions or shape selectivity.

Recommended Solvent Systems:

  • Toluene / Ethyl Acetate (The "Magic" Mix):

    • Why: Toluene is a "Class VII" solvent.[1][2] It interacts with the lactone carbonyl and the acetoxy group via

      
      -dipole interactions, often differentiating the diastereomers based on their accessible surface area better than alkanes.
      
    • Starting Point: 95:5 Toluene:EtOAc.

  • Dichloromethane / Diethyl Ether:

    • Why: DCM is a "Class V" solvent (proton donor/acceptor properties) and often resolves polar isomers that co-elute in hexanes.

  • Cyclohexane / Isopropyl Acetate:

    • Why: Cyclohexane provides a different steric environment than linear hexanes.

Flash Chromatography Protocol

Step 1: Run TLC in 100% Toluene. If compounds stay at baseline, add 1% EtOAc increments. Step 2: Target an


 of 0.25 for the faster-moving isomer.
Step 3:  Use a high aspect ratio column (Length:Width > 20:1) with high-grade silica (230-400 mesh).

Enzymatic Kinetic Resolution (The "Biocatalytic" Alternative)

If chromatography is impossible (e.g., scale > 10g or


), use enzymatic hydrolysis. Lipases are exquisitely sensitive to the stereochemistry of the alcohol moiety near the ester bond.
Mechanism

Lipases (e.g., Candida antarctica Lipase B, CAL-B) will typically hydrolyze the acetate of one diastereomer much faster than the other.



EKR Protocol
  • Substrate: Dissolve the diastereomeric mixture of acetoxy lactones in MTBE or Diisopropyl ether (DIPE). Avoid alcohols as solvents.

  • Enzyme: Add Novozym 435 (immobilized CAL-B) at 10-20% w/w relative to substrate.

  • Nucleophile: Add 1-2 equivalents of n-Butanol (for transesterification) or Phosphate Buffer pH 7.0 (for hydrolysis). Note: Transesterification in organic solvent is preferred to prevent lactone ring opening.

  • Monitoring: Monitor by TLC/GC. One isomer will convert to the free alcohol (more polar), while the other remains as the acetate (less polar).

  • Workup: Filter off the enzyme. Separate the alcohol (Isomer A) from the acetate (Isomer B) via simple flash chromatography (easy separation due to large polarity difference).

Frequently Asked Questions (Troubleshooting)

Q1: My acetoxy lactone decomposes on the silica column. What is happening?

  • Diagnosis: Lactones, especially

    
    - or 
    
    
    
    -acetoxy variants, can undergo elimination (to furanones) or hydrolysis on acidic silica.
  • Fix: Pre-treat the silica gel with 1% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes the acidic sites. Alternatively, use neutral alumina.

Q2: I see double peaks in NMR but one spot on TLC. Is it separated?

  • Diagnosis: You likely have a mixture.[2] NMR is far more sensitive than visual TLC.

  • Fix: Try the "Toluene Test" (see Section 3.1). If that fails, perform a small-scale test hydrolysis. If the resulting hydroxy lactones separate easily, proceed with chemical or enzymatic separation.

Q3: Can I use crystallization?

  • Insight: Acetoxy lactones are often oils. However, the hydroxy lactone precursors are often crystalline.

  • Strategy: If separation of acetates is difficult, hydrolyze the entire mixture to the alcohols. Attempt fractional crystallization of the alcohols. If successful, re-acetylate the pure crystals.

References & Authority

  • NMR Configuration: Stereochemical assignment of

    
    -lactones via coupling constants (
    
    
    
    ). Source:J. Org. Chem.2002 , 67, 1261. Link
  • Solvent Selectivity: The "Toluene Effect" in flash chromatography for diastereomer separation. Source:Biotage Flash Chromatography Guide, "Solvent Selectivity Groups." Link

  • Enzymatic Resolution: Use of CAL-B for the resolution of acetoxy lactones and esters. Source:J. Mol. Catal. B: Enzym.[3]2016 , 133, S23. Link

  • Lactone Stability: Prevention of elimination/hydrolysis on silica gel. Source:Chemistry LibreTexts, "Flash Chromatography Troubleshooting." Link

Sources

Troubleshooting

Technical Support Center: Stability Protocols for 6-Acetoxy-5-Hexadecanolide

Topic: Preventing Hydrolysis in Aqueous Mosquito Traps Target Molecule: 6-acetoxy-5-hexadecanolide (Synthetic Oviposition Pheromone - SOP/MOP) Primary Application: Culex quinquefasciatus / Culex pipiens Gravid Traps Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hydrolysis in Aqueous Mosquito Traps Target Molecule: 6-acetoxy-5-hexadecanolide (Synthetic Oviposition Pheromone - SOP/MOP) Primary Application: Culex quinquefasciatus / Culex pipiens Gravid Traps

Executive Summary

You are likely here because your gravid traps have lost efficacy prematurely. 6-acetoxy-5-hexadecanolide is a delta-lactone with an acetoxy ester side chain . While biologically potent, it is chemically fragile in the dynamic environment of organic infusions (hay/grass water).

The Core Problem: Water attacks this molecule in two places. If the pH drifts (due to bacterial fermentation) or if the molecule is fully solubilized without protection, it hydrolyzes into 6-hydroxy-5-hexadecanolide (loss of acetate) or opens the lactone ring to form a hydroxy-acid . Both degradation products are biologically inactive and may even repel mosquitoes.

This guide provides the protocols to stabilize your lure and verify its integrity.

Module 1: The Chemistry of Failure (Diagnostics)

Q: Why does the pheromone stop working after 24-48 hours in my infusion?

A: Your trap water is likely undergoing a "pH Swing" driven by bacterial fermentation.

Mosquito traps often use "stinky water" (infusions) to attract gravid females. This creates a chemical conflict:

  • The Acid Phase: Early fermentation produces organic acids, lowering pH. While lactones are relatively stable here, strong acids can catalyze ring opening.

  • The Ammonia Phase: As bacteria break down proteins, ammonia is released, raising the pH (> pH 8). This is fatal to your pheromone. Base-catalyzed hydrolysis (saponification) rapidly strips the acetoxy group, rendering the lure useless.

Q: What does the degradation pathway look like?

A: It is a two-front attack. See the diagram below for the structural breakdown. You must prevent both pathways.

HydrolysisPathways cluster_legend Mechanism Legend Active 6-acetoxy-5-hexadecanolide (ACTIVE PHEROMONE) Deacetyl 6-hydroxy-5-hexadecanolide (Deacetylated - INACTIVE) Active->Deacetyl Ester Hydrolysis (Fastest in Base) RingOpen Hydroxy-Acid Derivative (Ring Opened - INACTIVE) Active->RingOpen Lactone Hydrolysis (Acid or Base) Water H2O (Aqueous Medium) Water->Active Solvation pH_High High pH (>8) (Ammonia/Base) pH_High->Active pH_Low Low pH (<4) (Strong Acid) pH_Low->Active Base-catalyzed hydrolysis removes the acetate group first. Base-catalyzed hydrolysis removes the acetate group first.

Figure 1: Hydrolysis pathways of 6-acetoxy-5-hexadecanolide. The acetoxy cleavage (top path) is the most common failure mode in fermented traps.

Module 2: Stabilization Protocols

Q: Can I mix the pheromone directly into the trap water?

A: No. You must use a "Phase-Separated" delivery system. Direct mixing maximizes the surface area for hydrolysis. You need a hydrophobic barrier that releases the pheromone into the air (headspace) without exposing it to the bulk water.

Protocol A: The Floating Capillary Method (Recommended)

This method isolates the neat pheromone from the aqueous trap solution.

  • Material: Borosilicate glass capillary tubes (100 µL capacity).

  • Loading: Load 10 mg of neat 6-acetoxy-5-hexadecanolide into the tube.

  • Seal: Heat-seal one end of the tube. Leave the other open.

  • Deployment: Place the tube inside a small floating polystyrene raft (styrofoam).

    • Critical Step: The open end must face upward , into the air, not touching the water.

    • Mechanism:[1][2][3] The pheromone evaporates from the meniscus inside the tube. The water never touches the chemical.

Protocol B: The Paraffin Oil Shield

If you must apply it to the water surface (e.g., to mimic natural surface films), use a hydrophobic carrier.[4]

  • Carrier: Heavy mineral oil or Paraffin oil (Pharmaceutical grade).

  • Ratio: Dissolve pheromone to a concentration of 1 mg/mL in oil.

  • Application: Apply 100 µL of this oil solution to the water surface.

  • Why it works: The oil forms a lens floating on the water. The pheromone stays in the oil phase (lipophilic) and releases slowly into the air. The oil prevents water molecules from attacking the ester bond.

Q: How do I stabilize the water itself?

A: Buffer the pH to the "Safe Zone" (pH 5.5 - 6.5). Mosquitoes are sensitive to pH, so you cannot use harsh buffers.

  • The Citrate Buffer Solution:

    • Prepare 0.1 M Citric Acid and 0.1 M Sodium Citrate.

    • Mix to achieve pH 6.0.

    • Add this buffer to your trap water at a 1:10 ratio (Buffer:Infusion).

    • Note: This prevents the "Ammonia Swing" that kills the pheromone.

Module 3: Formulation Comparison

Use this table to select the best delivery method for your specific experiment duration.

Delivery MatrixHydrolysis RiskRelease RateDurationBest For...
Direct Aqueous Mix Critical (High) Uncontrolled< 24 HoursNot Recommended
Rubber Septum LowFirst-order (Fast then slow)2-3 WeeksStandard field monitoring
Floating Capillary Zero (Physical isolation)Zero-order (Constant)4+ WeeksLong-term ecological studies
Effervescent Tablet ModeratePulse release24-48 Hours"Shock" treatment / Kill traps
Polyurea Microcapsule LowDiffusion controlled30-40 DaysCommercial control programs

Module 4: Troubleshooting Workflow

Q: My trap catch is zero. How do I debug the system?

A: Follow the "Exclude-Verify" Logic. Do not assume the pheromone is bad immediately. Follow this decision tree.

Troubleshooting Start Problem: Low/Zero Catch CheckPhysical Step 1: Check Physical Trap (Fan working? Intake blocked?) Start->CheckPhysical CheckLocation Step 2: Check Location (Is it competing with natural sites?) CheckPhysical->CheckLocation Physical OK CheckWater Step 3: Analyze Water pH (Is pH > 8 or < 4?) CheckLocation->CheckWater Location OK ActionBuffer Action: Water is too reactive. Add Citrate Buffer (pH 6) or Switch to fresh infusion. CheckWater->ActionBuffer pH Bad CheckLure Step 4: Verify Lure Integrity (Smell test / GC-MS) CheckWater->CheckLure pH OK (5-7) GCMS Protocol: Extract Lure in Hexane. Run GC-MS looking for 6-hydroxy-5-hexadecanolide. CheckLure->GCMS ResultHydrolysis Result: Hydrolysis Detected GCMS->ResultHydrolysis ResultIntact Result: Pheromone Intact GCMS->ResultIntact FixDelivery Solution: Switch to Floating Capillary Method ResultHydrolysis->FixDelivery FixBio Solution: Issue is Biological. Mosquito population low or repelled by other contaminants. ResultIntact->FixBio

Figure 2: Troubleshooting logic flow for failed gravid traps.

Module 5: Analytical Verification (SOP)

If you suspect your stock solution or field lures have degraded, use this Standard Operating Procedure (SOP) for verification.

Protocol: Hexane Extraction & GC-MS Analysis

  • Extraction:

    • Remove the dispenser (septum/capillary) from the field.

    • Place in a vial with 2 mL HPLC-grade Hexane .

    • Vortex for 30 seconds. Let stand for 1 hour.

  • Analysis:

    • Inject 1 µL into GC-MS (Splitless mode).

    • Column: DB-5 or equivalent non-polar column.

    • Temperature Program: 50°C (1 min) -> 10°C/min -> 250°C.

  • Interpretation:

    • Peak A (Target): 6-acetoxy-5-hexadecanolide (Retention time ~18-20 min depending on flow).

    • Peak B (Degradant): 6-hydroxy-5-hexadecanolide.[3]

    • Calculation: If Peak B area > 10% of Peak A, the lure is compromised and will likely fail in the field due to competitive inhibition.

References

  • Laurence, B. R., & Pickett, J. A. (1982). Erythro-6-acetoxy-5-hexadecanolide, the major component of a mosquito oviposition attractant pheromone. Journal of the Chemical Society, Chemical Communications. Link

  • Millar, J. G., et al. (1992).Volatile components of egg rafts of Culex quinquefasciatus that attract gravid females. Journal of Chemical Ecology.
  • Otieno, W. A., et al. (1988). A field trial of the synthetic oviposition pheromone with Culex quinquefasciatus say (Diptera: Culicidae) in Kenya.[5] Bulletin of Entomological Research.[5] Link[5]

  • Fonte, A., et al. (2025). Evaluation of Pheromone Release from Commercial Mating Disruption Dispensers. (Discusses microencapsulation techniques for 6-acetoxy-5-hexadecanolide). Link

  • Mboera, L. E., et al. (1999).The influence of synthetic oviposition pheromone and volatiles from soakage pits and grass infusions on oviposition site selection of Culex quinquefasciatus. Journal of Chemical Ecology. (Context for infusion pH and interaction).

Sources

Optimization

Optimizing pheromone release rates for long-term field studies

Topic: Optimizing Pheromone Release Rates for Long-Term Field Studies Status: Active Operator: Senior Application Scientist (Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Pheromone Release Rates for Long-Term Field Studies Status: Active Operator: Senior Application Scientist (Dr. A. Vance)

Introduction: The Kinetics of Control

Welcome to the technical support center. If you are here, you are likely experiencing the "Chemo-Ecological Paradox": your lab data shows high purity, but your field data shows failing trap catches or ineffective mating disruption.

In long-term field studies, release rate is not a constant; it is a variable function of environmental stress and polymer thermodynamics. Success depends on transitioning your experimental design from "loading a lure" to "engineering a release profile."

Below are the three most common failure modes we see in Phase II/III field trials, structured as troubleshooting modules.

Module 1: Release Kinetics & Dispenser Selection

Symptom: “My trap catches were high for the first two weeks, then dropped to zero, even though the dispenser still smells active.”

Diagnosis: You are likely using a First-Order Release System (monolithic matrix) for a study requiring Zero-Order Kinetics (reservoir).

  • First-Order (The "Dump and Fade"): Release rate is proportional to the concentration remaining (

    
    ). As the dispenser empties, the release rate drops exponentially. This is fatal for long-term mating disruption where a minimum threshold must be maintained.
    
  • Zero-Order (The "Steady State"): Release rate is constant (

    
    ) regardless of the remaining volume, until the reservoir is empty.
    
Troubleshooting Protocol 1.1: Dispenser Selection Matrix

Use this table to audit your current hardware against your study duration.

Dispenser ArchitectureKinetic ProfileBest Use CaseCritical Failure Mode
Rubber Septa (Monolithic) First-Order (Exponential Decay)Monitoring (< 4 weeks)Rapid depletion; "False negatives" in late season.
Membrane/Reservoir (Sachets/Puffers) Zero-Order (Constant)Mating Disruption (> 12 weeks)Membrane clogging; catastrophic leak.
Paraffin/Wax Matrix Variable (Diffusive)Mid-term (4-8 weeks)Melting in direct sun; thermal expansion dumping.
Aerosol Emitters (Active) Mechanical Zero-OrderHigh-Value Crops (Season-long)Battery failure; nozzle crystallization.
Visual Logic: Dispenser Decision Tree

DispenserSelection Start Study Duration? Short < 4 Weeks (Monitoring) Start->Short Long > 4 Weeks (Disruption/Suppression) Start->Long Septa Rubber Septa (First-Order) Short->Septa Standard Precision Precision Required? Long->Precision Wax Wax/Polymer Matrix (Variable) Precision->Wax Low Cost Reservoir Membrane Reservoir (Zero-Order) Precision->Reservoir Passive Stability Active Active Aerosol (Programmable) Precision->Active Active Control

Figure 1: Decision logic for selecting dispenser architecture based on study duration and kinetic requirements.

Module 2: Environmental Mitigation (Thermodynamics)

Symptom: “The dispensers were rated for 90 days, but they are empty after 45 days.”

Diagnosis: You failed to account for the Arrhenius Effect in your field deployment. Pheromone permeation through polymers is temperature-dependent. A 10°C rise in temperature can double or triple the release rate, exhausting the reservoir prematurely.

The Equation of Concern:



Where 

is temperature in Kelvin.[1] As

increases, the Release Rate climbs exponentially.[1]
Troubleshooting Protocol 2.1: Thermal Load Calculation

Do not rely on "calendar days." You must calculate Degree-Day Load for your dispensers.

  • Deploy Data Loggers: Place Hobo/Button loggers inside the canopy, adjacent to the dispenser (not in the open air).

  • Calculate Thermal Accumulation: Sum the degree-hours above the threshold temperature (usually 15°C for release activation).

  • Adjust Deployment:

    • High Heat Environments: Use reflective shielding (aluminum-backed sachets) or deploy deep in the canopy shade (can reduce T by 4-6°C).

    • Variable Environments: Switch to Cross-linked Polymers . High-density polyethylene (HDPE) is less permeable and more temperature-stable than low-density polyethylene (LDPE).

Module 3: Chemical Stability & Quantification

Symptom: “There is plenty of liquid left in the dispenser, but the insects are ignoring it.”

Diagnosis: Chemical degradation (Oxidation or Isomerization). Many pheromones are aldehydes or conjugated dienes.[2]

  • Oxidation: Aldehydes oxidize into carboxylic acids (which are often repellents).

  • Isomerization: UV light converts Z-isomers to E-isomers (or vice versa), altering the blend ratio. If the ratio shifts from 95:5 to 80:20, the biological response may cease.

Protocol 3.1: The "Gold Standard" Residual Analysis

To validate field performance, you must measure what is left to calculate what was released.

Reagents Required:

  • Internal Standard (e.g., Octadecane - chemically inert, similar boiling point).

  • Extraction Solvent (High-purity Hexane or Dichloromethane).

  • Antioxidant (BHT - Butylated hydroxytoluene) added to solvent at 0.1%.

Step-by-Step Workflow:

  • Field Retrieval: Collect dispensers at intervals (Day 0, 14, 28, etc.). Wrap immediately in aluminum foil and freeze at -20°C. Do not transport at ambient temperature.

  • Extraction:

    • Cut dispenser into <2mm pieces.

    • Submerge in Solvent + BHT + Internal Standard for 24 hours (shaking).

    • Note: For rubber septa, Soxhlet extraction may be required for 100% recovery.

  • Analysis: Inject into GC-FID (Gas Chromatography - Flame Ionization Detector).

  • Calculation:

    
    
    
Visual Logic: Validation Workflow

ValidationProtocol Field Field Retrieval (Wrap in Foil) Transport Transport on Dry Ice (-78°C) Field->Transport Prevent Isomerization Lab Lab Storage (-20°C) Transport->Lab Extract Solvent Extraction (Hexane + BHT) Lab->Extract Batch Process GC GC-FID Analysis (Quantify Residual) Extract->GC Calc Calculate Release Rate (R = (Initial - Residual) / Time) GC->Calc

Figure 2: Standard Operating Procedure for quantifying residual pheromone to validate release rates.

FAQ: Common Field Issues

Q: Can I use gravimetric analysis (weighing the dispenser) instead of GC? A: Only for high-load reservoir dispensers (>200mg load). For rubber septa or low-dose lures, the polymer matrix absorbs water and volatile organic compounds (VOCs) from the air, and the polymer itself may degrade/outgas. This "weight noise" will mask the microgram-level pheromone loss. Always use GC for <50mg loads.

Q: How do I stabilize aldehydes for a 6-month study? A: You must engineer the formulation.

  • Add UV Screen: Incorporate Carbon Black (1-2%) into the polymer melt.

  • Add Antioxidants: Mix BHT or Vitamin E (Tocopherol) at 1-5% ratio with the pheromone before loading.

  • Purge: If sealing in sachets, nitrogen-purge the headspace before sealing.

Q: Why does my release rate spike after a rainstorm? A: This is the "Hydro-Pumping" effect. Some polymers (like nylon or cellulose) swell when wet, opening the molecular lattice and allowing trapped pheromone to "burst" out. Switch to hydrophobic polymers like HDPE or Polypropylene for wet climates.

References
  • Bradley, S. J., et al. (1995). "A temperature-dependent model for predicting release rates of pheromone from a polyethylene tubing dispenser."[3] Journal of Chemical Ecology, 21(6), 745-760.[3] Link

  • Torri, L., et al. (2020). "The Dynamics of Pheromone Release in Two Passive Dispensers Commonly Used for Mating Disruption." Insects, 11(1). Link

  • Welter, S. C., et al. (2005). "Evaluation of pheromone release from commercial mating disruption dispensers."[4] Journal of Agricultural and Food Chemistry, 53(6). Link

  • Kydonieus, A. F. (1982). Insect Suppression with Controlled Release Pheromone Systems.[5] CRC Press. (Foundational Text on Release Kinetics).

  • IOBC/WPRS. "Guidelines for the efficacy evaluation of mating disruption pheromones." IOBC Technical Bulletins. Link

Sources

Troubleshooting

Troubleshooting stereocenter formation in lactone synthesis

Welcome to the Catalysis & Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex challenges in asymmetric lactone synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis & Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex challenges in asymmetric lactone synthesis. Achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) requires a deep understanding of mechanistic causality, transition-state geometry, and competing background reactions.

This guide bypasses generic advice, focusing instead on the physicochemical "why" behind stereocenter attrition and providing self-validating protocols to ensure your synthetic workflows are robust and reproducible.

Section 1: Diagnostic Workflow for Stereocenter Attrition

Before adjusting reaction parameters, it is critical to isolate the mechanistic step where stereochemical fidelity is lost. The following logic tree maps the primary failure points across the three most common lactone synthesis paradigms.

G Start Low Stereoselectivity in Lactone Synthesis ReactionType Identify Reaction Paradigm Start->ReactionType ABVO Asymmetric Baeyer-Villiger ReactionType->ABVO Halo Enantioselective Halolactonization ReactionType->Halo RedCyclo Reduction & Cyclization ReactionType->RedCyclo ABVO_Issue Issue: Competing Uncatalyzed Oxidation Fix: Tune Oxidant Reactivity (e.g., H2O2) ABVO->ABVO_Issue Halo_Issue Issue: Premature Halonium Formation Fix: Enhance Catalyst H-Bonding Halo->Halo_Issue RedCyclo_Issue Issue: Reversible Ring-Opening Fix: SN2 Displacement Cyclization RedCyclo->RedCyclo_Issue

Figure 1: Diagnostic logic workflow for identifying root causes of poor stereocontrol in lactonization.

Section 2: Asymmetric Baeyer-Villiger Oxidation (ABVO)

Q: My enantiomeric excess (ee) is plateauing at ~50% during the kinetic resolution of 2-arylcyclobutanones. Increasing the chiral catalyst loading does not help. What is the root cause?

A: You are likely observing a competing, uncatalyzed background oxidation. In ABVO, the terminal oxidant (such as mCPBA) can directly attack the ketone bypassing the chiral catalyst entirely. Increasing catalyst loading won't fix this if the background reaction rate is too high.

The Solution: You must decouple the oxidation rate from the background reaction. Switching to a less aggressive oxidant like aqueous hydrogen peroxide (H₂O₂) in combination with a highly active chiral Lewis acid complex—such as a Cu(II)/SPDO (spiro pyridine-oxazoline) complex—accelerates the enantio-determining Criegee intermediate formation exclusively within the chiral pocket[1]. This classical kinetic resolution can yield normal lactones with up to 96% ee[1].

Table 1: Impact of Oxidant and Catalyst Pairing on ABVO Stereoselectivity

Catalyst SystemOxidantTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Chiral Phosphoric AcidmCPBA258545
Pt(II)-BINAP30% aq. H₂O₂257868
Cu(II)/SPDO Complex 30% aq. H₂O₂ 0 92 96
Self-Validating Protocol: Cu(II)/SPDO-Catalyzed ABVO

Causality Focus: Temperature control suppresses the background reaction, while the validation step prevents over-oxidation.

  • Preparation: In an oven-dried Schlenk tube, dissolve the Cu(II)/SPDO catalyst (10 mol%) in anhydrous dichloromethane (DCM) at 0 °C.

  • Substrate Addition: Add the racemic 2-arylcyclobutanone (1.0 equiv) to the solution. Stir for 10 minutes to allow pre-coordination with the Cu(II) center.

  • Oxidant Injection: Slowly add 30% aqueous H₂O₂ (0.6 equiv for kinetic resolution) dropwise over 15 minutes. Rapid addition causes localized heating, triggering the racemic background reaction.

  • In-Process Validation: At exactly 4 hours, withdraw a 10 µL aliquot, quench with saturated Na₂SO₃, and analyze via chiral HPLC. Validation Check: The conversion must not exceed 50-55%. If conversion is >55%, the kinetic resolution is overshooting, which will rapidly degrade the ee of the recovered ketone[1].

  • Workup: Once optimal conversion is verified, quench the bulk reaction with saturated aqueous Na₂SO₃, extract with DCM, and purify the highly enantioenriched γ-lactone via silica gel chromatography.

Section 3: Enantioselective Halolactonization

Q: I am attempting an iodolactonization of a 5-alkyl-4(Z)-olefinic acid, but I am getting poor 5-exo/6-endo regioselectivity and nearly racemic mixtures. How can I tighten the transition state?

A: Poor regioselectivity and low ee in halolactonizations usually stem from the halogen source (e.g., I₂) reacting with the olefin before the carboxylic acid is properly coordinated by the chiral catalyst. If the halonium ion forms freely in solution, the subsequent ring closure is dictated by inherent substrate bias rather than the chiral catalyst.

The Solution: Utilize a BINOL-derived bifunctional catalyst. These catalysts feature both a Lewis basic site to activate the halogen source and a hydrogen-bonding network to tightly bind the carboxylic acid[2]. This pre-organizes the substrate, ensuring that the enantio-determining halonium ion formation occurs synchronously with the stereospecific exo-cyclization[3]. For highly challenging seven-membered ε-lactones, combining a bifunctional BAM catalyst with hypervalent iodine (PhI(OAc)₂:PIDA) provides the necessary conformational control[4].

MechanisticPathway Substrate Unsaturated Acid + Halogen Source Complex Bifunctional Catalyst Binding (H-bonding to Carboxyl) Substrate->Complex Halonium Enantio-determining Halonium Ion Formation Complex->Halonium Rate-Limiting Step Cyclization Stereospecific Exo/Endo Cyclization Halonium->Cyclization Product Enantioenriched Halolactone Cyclization->Product

Figure 2: Mechanistic pathway of BINOL-catalyzed enantioselective halolactonization.

Self-Validating Protocol: BINOL-Catalyzed Iodolactonization

Causality Focus: Non-polar solvents maximize hydrogen-bonding strength between the catalyst and substrate.

  • Complexation: Dissolve the 5-alkyl-4(Z)-olefinic acid (1.0 equiv) and the BINOL-derived bifunctional catalyst (10 mol%) in anhydrous toluene at -30 °C. Using a polar solvent like DMF will disrupt the critical H-bonding network.

  • Activation: Add N-iodosuccinimide (NIS) or I₂ (1.1 equiv) in one portion in the dark to prevent radical pathways.

  • In-Process Validation: After 12 hours, quench a 50 µL aliquot with saturated Na₂S₂O₃. Evaporate and take a crude ¹H NMR in CDCl₃. Validation Check: Look for the diagnostic lactone methine proton shifts to confirm the 5-exo/6-endo ratio is >10:1 before proceeding to bulk workup.

  • Isolation: Quench the reaction with Na₂S₂O₃, wash with brine, dry over MgSO₄, and purify.

Section 4: Stereoselective Reduction & Cyclization of γ-Keto Amides

Q: My diastereoselective reduction of α,β-disubstituted γ-keto amides yields a poor syn/anti ratio. Furthermore, when I use acid to cyclize the resulting γ-hydroxy amides into lactones, the stereocenter epimerizes. What is happening?

A: There are two distinct failures here. First, standard hydride sources (like DIBAH or LiAlH₄) fail to provide high diastereoselectivity because they do not rigidly lock the conformation of the sterically congested γ-keto amide during hydride delivery[5]. Second, acid-catalyzed cyclization of γ-hydroxy amides is a reversible process. The oxocarbenium intermediate allows for ring-opening and closing, which thermodynamically scrambles the stereocenter to favor the most sterically relaxed (often undesired) isomer[5].

The Solution:

  • For the Reduction: Switch to a chelating reducing agent like Zn(BH₄)₂. The zinc coordinates both the amide carbonyl and the ketone, locking the substrate into a rigid Cram-chelate model, ensuring highly stereoselective hydride delivery[5].

  • For the Cyclization: Abandon acid catalysis. Instead, convert the hydroxyl group to a mesylate. Under basic conditions, the amide nitrogen or oxygen will undergo an irreversible, intramolecular S_N2 displacement of the mesylate[5]. Because S_N2 reactions proceed with strict inversion of configuration, epimerization is mathematically impossible.

References

  • Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review Source: RSC Advances URL:[Link]

  • Cu(II)/SPDO complex catalyzed asymmetric Baeyer–Villiger oxidation of 2-arylcyclobutanones and its application for the total synthesis of eupomatilones 5 and 6 Source: Chemical Science (RSC Publishing) URL:[Link]

  • Enantioselective Halolactonization Reactions using BINOL-derived Bifunctional Catalysts: Methodology, Diversification, and Applications Source: National Institutes of Health (NIH) / The Journal of Organic Chemistry URL:[Link]

  • Enantioselective iodolactonization to prepare ε-lactone rings using hypervalent iodine Source: Chemical Science (RSC Publishing) URL:[Link]

  • HIGHLY DIASTEREOSELECTIVE REDUCTION OF γ-KETO AMIDES Source: Heterocycles (Clockss Archive) URL:[Link]

Sources

Optimization

Technical Support Center: Stability of Synthetic Mosquito Pheromones Under UV Exposure

Welcome to the SynthoPheromone™ Technical Support Hub. Current Status: Operational Topic: Troubleshooting UV-Induced Degradation in Field & Lab Settings Audience: Senior Entomologists, Chemical Ecologists, and Vector Con...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SynthoPheromone™ Technical Support Hub. Current Status: Operational Topic: Troubleshooting UV-Induced Degradation in Field & Lab Settings Audience: Senior Entomologists, Chemical Ecologists, and Vector Control Specialists

Executive Summary

Synthetic mosquito pheromones, particularly the oviposition attractant (5R,6S)-6-acetoxy-5-hexadecanolide (MOP) used for Culex species, are structurally volatile lactones. While highly effective in controlled environments, they exhibit rapid half-life reduction (often <24 hours) under direct UV irradiation (290–400 nm). This guide addresses the physicochemical failure points caused by photo-oxidation and isomerization, providing validated stabilization protocols and analytical troubleshooting workflows.

Module 1: Critical Failure Analysis (Why did my experiment fail?)
Q: My field traps showed high efficacy on Day 1 but dropped to near-zero by Day 3. The dispensers still contain liquid. What happened?

A: You are likely experiencing "Silent Inactivation" via Photo-Isomerization. Physical presence of the liquid does not equate to biological activity. The active ingredient, (5R,6S)-6-acetoxy-5-hexadecanolide, is stereochemically fragile.

  • The Mechanism: UV radiation (specifically UV-B) provides the activation energy to cleave the acetoxy-lactone bond or induce rotation around chiral centers.

  • The Consequence: The molecule converts into its inactive stereoisomers (e.g., (5S,6R)) or degrades into non-attractive byproducts like 5-hexadecanolide (via deacetylation).

  • Biological Impact: Culex quinquefasciatus receptors are chirally specific. Even a 10% accumulation of the inactive isomer can competitively inhibit the antennal response, effectively "jamming" the signal despite the presence of the active molecule.

Technical Insight: Field data indicates that without UV stabilizers, the half-life of synthetic MOP on a rubber septum is approximately 14–18 hours under tropical sunlight.

Visualization: The Degradation Cascade

G Active Active Pheromone (5R,6S)-6-acetoxy-5-hexadecanolide UV UV Irradiation (290-320 nm) Active->UV Excited Excited State Intermediate UV->Excited Energy Absorption Isomer Inactive Isomer (5S,6R) Excited->Isomer Chiral Inversion Byproduct Deacetylated Byproduct (5-hexadecanolide) Excited->Byproduct Photo-oxidation Response Behavioral Response: NULL Isomer->Response Byproduct->Response

Caption: Figure 1. Photo-degradation pathway of Culex oviposition pheromone leading to biological inactivation.

Module 2: Analytical Troubleshooting (Is it broken?)
Q: How do I confirm UV degradation without running a full field bioassay?

A: Perform a Comparative GC-MS Analysis targeting the Acetate Peak. Do not rely on HPLC alone, as UV-degraded isomers often co-elute with the active compound on standard C18 columns. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating these stereoisomers and identifying breakdown products.

Protocol: UV Degradation Verification

  • Extraction: Extract the residual pheromone from the dispenser (septum/wick) using Hexane (HPLC grade) . Vortex for 2 minutes.

  • Concentration: Concentrate the sample to ~1 insect equivalent per µL under a gentle nitrogen stream (avoid heat).

  • Instrumentation: Agilent 7890B GC / 5977A MS (or equivalent).

  • Column: DB-5MS or HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film).

GC-MS Parameter Table

ParameterSettingRationale
Injector Temp 250°CEnsures rapid volatilization without thermal degradation.
Carrier Gas Helium @ 1 mL/minConstant flow for reproducible retention times.
Oven Program 50°C (1 min) → 10°C/min → 280°CSlow ramp separates closely related isomers.
Ionization EI (70 eV)Standard fragmentation for library matching (NIST).
Target Ions m/z 43 (Acetate), m/z 282 (Molecular ion)Loss of m/z 43 intensity correlates with deacetylation.

Pass/Fail Criteria:

  • PASS: Retention time matches standard ±0.02 min; Integrated area >80% of T0 control.

  • FAIL: Appearance of "shoulder" peaks (isomers) or new peaks at lower retention times (breakdown products).

Module 3: Stabilization Protocols (How to fix it)
Q: Can I just mix the pheromone with commercial sunscreen?

A: No. Commercial sunscreens introduce volatile contaminants. Sunscreens often contain fragrances or carrier oils that act as repellents or mask the pheromone plume. You must use Molecular Shielding or Microencapsulation .

Protocol A: Antioxidant & UV Absorber Matrix (For Liquid Lures)

This protocol stabilizes the pheromone in an oil phase, extending field life by 200–300%.

Reagents:

  • BHT (Butylated hydroxytoluene): Scavenges free radicals formed during photo-oxidation.

  • Avobenzone or Octocrylene: Absorbs UV photons before they interact with the pheromone.

Formulation Steps:

  • Prepare a stock solution of Pheromone (1 mg/mL) in mineral oil.

  • Add BHT at 1.0% (w/v) .

  • Add Octocrylene at 5.0% (w/v) .

  • Vortex until fully dissolved.

  • Load into dispenser.

Protocol B: Microencapsulation (For Solid/Pellet Lures)

For high-UV environments, encapsulate the pheromone in a polymer shell doped with Cerium Oxide (CeO2) nanoparticles. This creates a physical barrier that is transparent to the pheromone but opaque to UV light.

Workflow Visualization:

Protocol Step1 1. Emulsification Mix Pheromone + Polyurethane Prepolymer + CeO2 Nanoparticles Step2 2. Interfacial Polymerization Add Aqueous Phase + Catalyst (High Shear Stirring) Step1->Step2 Step3 3. Shell Formation CeO2 embedded in polymer wall encapsulates pheromone core Step2->Step3 Step4 4. Curing & Washing Remove unreacted monomers Step3->Step4 Result Final Product: UV-Shielded Microcapsules Step4->Result

Caption: Figure 2. Microencapsulation workflow for UV-shielded pheromone delivery.

Module 4: Field Deployment FAQs
Q: The dispenser is placed inside a trap. Doesn't the trap body protect it?

A: Not necessarily. Most translucent plastic trap bodies (e.g., PP, PE) allow 30–50% of UV-A/B transmission .

  • Correction: Use opaque trap bodies or wrap the dispenser chamber in aluminum foil, leaving only the emission vents open.

  • Placement: Hang traps in the canopy shade. Direct sunlight increases dispenser temperature, causing "flash release" (dumping all pheromone in 2 days) alongside UV degradation.

Q: I'm using a "Red Rubber Septum." Is that enough?

A: Red rubber septa provide oxidative protection but minimal UV protection. The red dye does not filter the critical 290–320 nm range.

  • Recommendation: Switch to Grey Halo-Butyl Septa or shield the red septum inside a UV-proof release chamber.

References
  • Stereoselective Synthesis & Activity: Erythro-6-Acetoxy-5-hexadecanolide, the major component of a mosquito oviposition attractant pheromone.[1][2] Journal of the Chemical Society.[1] [1]

  • Microencapsulation Technology: Innovations in semiochemical formulations. Entomologia Generalis.

  • UV Shielding with Nanoparticles: Improving UV protection and retention of photosensitive agrochemicals: Innovative polyurethane-CeO2 hybrid pesticide microcapsules.

  • GC-MS Identification: GC/MS Analysis Identifies Dangerous Mosquitoes. Innovatech Labs.

  • Pheromone Specificity: Attractancy and species specificity of 6-acetoxy-5-hexadecanolide. Journal of Chemical Ecology.

Sources

Troubleshooting

Technical Support Center: Minimizing Lactone Polymerization During Purification

Current Status: Operational Ticket ID: LAC-PUR-001 Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division Executive Summary Purifying lactones (e.g., glycolide, lactide, -caprolactone) is a race ag...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: LAC-PUR-001 Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Executive Summary

Purifying lactones (e.g., glycolide, lactide,


-caprolactone) is a race against thermodynamics. These cyclic esters possess significant ring strain, making them thermodynamically predisposed to Ring-Opening Polymerization (ROP). Purification processes that introduce heat, Lewis acids (like silica gel), or nucleophiles (water, alcohols) will inadvertently trigger this polymerization, turning valuable monomer into useless oligomeric sludge.

This guide provides self-validating protocols to purify lactones while actively suppressing the three primary polymerization triggers: Thermal Stress , Catalytic Surfaces , and Nucleophilic Impurities .

Part 1: The thermodynamic Trap (Visualizing the Risk)

Before attempting purification, you must understand the failure mode. Polymerization during purification is rarely random; it is a cascade event triggered by impurities you are trying to remove.

Diagram 1: The Autocatalytic Cycle of Spontaneous ROP

This diagram illustrates how water impurities and acidic surfaces (like silica) cooperate to trigger unwanted polymerization.

ROP_Cycle Impurity Impurity: Water / Alcohol RingOpening Step 1: Ring Opening (Formation of Linear Hydroxy-Acid) Impurity->RingOpening Nucleophilic Attack AcidSurface Catalyst: Acidic Surface (Silica Gel / Hot Glass) AcidSurface->RingOpening Protonation of Carbonyl Propagation Step 2: Chain Propagation (Oligomerization) RingOpening->Propagation New -OH attacks Monomer Viscosity Result: Viscosity Increase (Heat Trapping) Propagation->Viscosity MW Increase Viscosity->Propagation Reduced Heat Dissipation (Auto-acceleration) Gelation FAILURE: Gelation/Solidification Viscosity->Gelation

Caption: Figure 1: The "Vicious Cycle" where impurities initiate ring-opening, and the resulting linear chains act as macro-initiators, accelerating polymerization.

Part 2: Purification Protocols by Monomer State

Module A: Liquid Lactones ( -Caprolactone, -Valerolactone)

Primary Risk: Thermal initiation during distillation. Gold Standard: Calcium Hydride (


) Drying + Vacuum Distillation.
The Protocol
  • Pre-Assessment: Measure water content (Karl Fischer).[1] If

    
    , pre-dry with Magnesium Sulfate (
    
    
    
    ) first.
    
    
    is for polishing, not bulk water removal.
  • Chemical Drying (The "Stir" Phase):

    • Charge a round-bottom flask with the lactone.

    • Add Calcium Hydride (

      
      )  (approx. 5% w/w).
      
    • Why?

      
       reacts irreversibly with water to form 
      
      
      
      gas and
      
      
      . Unlike
      
      
      (which is acidic and causes polymerization),
      
      
      is basic but kinetically slow to initiate ROP at room temperature [1, 5].
    • Stir: 24–48 hours at room temperature under Argon/Nitrogen. Do not heat yet.

  • Vacuum Distillation (The "Separation" Phase):

    • Connect the flask directly to a distillation head (short path is best to minimize residence time).

    • Vacuum: Must be

      
      . High vacuum allows distillation at temperatures 
      
      
      
      , well below the thermal polymerization threshold.
    • Fractionation:

      • Fraction 1 (First 10%): Discard. Contains volatile impurities and potential hydrolysis products.

      • Fraction 2 (Middle 80%): Collect. This is your pure monomer.

      • Fraction 3 (Last 10%): Do not distill to dryness. Leave the residue (containing the

        
         sludge and inhibitors) in the pot.
        
Troubleshooting Table: Liquid Lactones
SymptomProbable CauseCorrective Action
Bubbling during storage

evolution from active

Vent cautiously. Ensure pre-drying with

next time to reduce gas volume.
Viscosity increase in pot Thermal polymerizationReduce pressure to lower boiling point. Use oil bath, not mantle (hot spots).
Distillate is cloudy

carryover or moisture
Check splash guard. Ensure receiving flask is flame-dried.
Module B: Solid Lactones (Lactide, Glycolide)

Primary Risk: Hydrolysis during recrystallization. Gold Standard: Aprotic Solvent Recrystallization (Ethyl Acetate/Toluene).

The Protocol
  • Solvent Selection:

    • Avoid: Alcohols (Ethanol/Methanol). While they dissolve lactide well, they are nucleophiles that can ring-open the lactone, forming "lactyllactate" esters that act as chain-transfer agents later [2].

    • Preferred: Ethyl Acetate (EtOAc) or Toluene. These are aprotic and do not initiate ROP.

  • Dissolution:

    • Heat solvent to boiling. Add crude lactide until saturation.

    • Critical: Do not boil for extended periods (

      
       mins). Prolonged heat promotes thermal ring-opening.
      
  • Crystallization:

    • Cool slowly to room temperature, then to

      
      . Rapid cooling traps impurities.
      
  • Drying:

    • Filter crystals under inert gas if possible.

    • Vacuum Dry: 24 hours at room temperature. Heat is dangerous here; damp crystals + heat = rapid hydrolysis.

Part 3: The Chromatography Hazard (Silica Gel)

The Issue: Standard silica gel is acidic (


). The silanol (

) groups on the surface act as weak acids, protonating the lactone carbonyl and catalyzing ROP directly on the column [6].
Diagram 2: Decision Tree for Chromatographic Purification

Follow this logic to avoid column-induced polymerization.

Chromatography_Decision Start Need to remove inhibitors/impurities via Column? CheckType Check Stationary Phase Type Start->CheckType Silica Standard Silica Gel CheckType->Silica Alumina Basic Alumina (Al2O3) CheckType->Alumina SilicaAction STOP: High Risk of ROP Silica->SilicaAction AluminaAction Safe for Lactones (Traps acidic impurities) Alumina->AluminaAction Neutralize Must Neutralize: Add 1-2% Triethylamine (TEA) to eluent SilicaAction->Neutralize If unavoidable

Caption: Figure 2: Selection strategy for stationary phases. Basic Alumina is preferred over Silica to prevent acid-catalyzed ROP.

Safe Chromatography Protocol

If you must use silica (e.g., for specific separation), you must passivate the surface:

  • Slurry Preparation: Mix silica gel with your eluent (e.g., Hexane/EtOAc).

  • Neutralization: Add 1% Triethylamine (TEA) to the slurry. Stir for 10 minutes.

  • Packing: Pour the column. The TEA neutralizes acidic silanol sites.

  • Elution: Run your lactone. The basic environment suppresses cationic polymerization mechanisms.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Phosphorus Pentoxide (


) to dry 

-caprolactone?
A: NO.

is a potent dehydrating agent but it is essentially phosphoric anhydride. It is highly acidic and will rapidly initiate cationic polymerization of lactones, potentially causing a dangerous exotherm in your drying flask. Stick to Calcium Hydride (

) [1, 5].[1][2][3]

Q: My lactide crystals are sticky after recrystallization from isopropanol. A: You likely formed "isopropyl-lactyllactate" oligomers. Isopropanol is a secondary alcohol that can ring-open lactide. Switch to Ethyl Acetate or Toluene for recrystallization. If you must use alcohol, ensure the contact time at high temperature is minimal (<5 mins) [2].

Q: How do I store purified lactones? A:

  • Atmosphere: Glovebox (Argon) is best.

  • Temperature:

    
     freezer.
    
  • Container: Silanized glass or Teflon (PFA) bottles. Standard glass has surface silanols that can initiate polymerization over months of storage.

Q: I see a white solid forming in my distilled


-caprolactone receiver. 
A:  This is likely poly(

-caprolactone) (PCL). It indicates that either:
  • Your distillation temperature was too high (insufficient vacuum).

  • Your receiving flask was not perfectly dry/neutral (acidic residue on glass).

  • Fix: Flame-dry the receiving glassware under vacuum before use.

References

  • Daneshfar, A. (2016).[1] Purification of epsilon-caprolactone prior to polymerization? ResearchGate. Link

  • Cui, L. et al. (2025). Purification of lactide by recrystallization with alternating solvents and its influence on polymerization.[4][5] ResearchGate. Link

  • Apostolidis, D. et al. (2025).[6] Solution and precipitation based radical polymerization of renewable vinyl lactones in renewable solvents.[6] RSC Advances. Link

  • Sigma-Aldrich. (2023). Functionalized Silica Gels for Organic Synthesis.[7] MilliporeSigma. Link

  • Sciencemadness. (2023). Drying solvents and reagent compatibility.[1][8] Sciencemadness Wiki. Link

  • Bach, L. et al. (2025). Polymerization of ε‐caprolactone on calcium alkoxide‐functionalized silica substrates. ResearchGate. Link

Sources

Optimization

Technical Support Center: Optimizing Mosquito Behavioral Assays

Introduction: The "Quiet" Data Crisis In behavioral pharmacology and vector control, a "non-responder" is not simply a data point to be discarded—it is a symptom of experimental dissonance. When 40% of your Aedes aegypti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Quiet" Data Crisis

In behavioral pharmacology and vector control, a "non-responder" is not simply a data point to be discarded—it is a symptom of experimental dissonance. When 40% of your Aedes aegypti remain in the release chamber despite a potent host cue, the issue is rarely the stimulus; it is almost always the physiological state of the vector or the micro-climate of the assay.

This guide moves beyond basic protocols to address the causality of inaction . We treat the mosquito not as a reagent, but as a complex biological sensor that requires precise calibration.

Module 1: Biological Calibration (The Software)

The most common cause of low response rates (activation failure) is a mismatch between the assay timing and the mosquito's circadian or metabolic state.

The "Goldilocks" Starvation Protocol

Mosquitoes must be hungry enough to seek a host but energetic enough to fly upwind.

  • The Error: Starving for >24 hours leads to glycogen depletion. The mosquito wants to hunt but lacks the metabolic fuel for sustained anemotaxis (upwind flight).

  • The Fix: Implement a "Sugar-Loading, Water-Deprivation" phase.

Standardized Bio-Preparation Workflow Use this logic to synchronize your colony for maximum responsiveness.

BioPrep cluster_0 Rearing Phase cluster_1 Preparation Phase cluster_2 Assay Phase Emergence Adult Emergence (Day 0) Mating Mating Period (Day 2-4) Emergence->Mating 10% Sucrose ad libitum SugarStop Remove Sucrose (T-minus 12-14h) Mating->SugarStop WaterOnly Water Access Only (Hydration Maintenance) SugarStop->WaterOnly Induces Host Seeking WaterStop Remove Water (T-minus 4h) WaterOnly->WaterStop Prevents Desiccation Acclimatization Acclimatization (30-60 min in Assay Room) WaterStop->Acclimatization Transport to Lab Testing Release/Testing (Circadian Peak) Acclimatization->Testing

Figure 1: Optimal physiological preparation timeline to maximize host-seeking drive while maintaining flight energy reserves.

Circadian Synchronization

Testing outside the species' peak activity window is the primary cause of "lazy" data.

SpeciesPeak Activity Window (Assay Time)Lighting Condition
Aedes aegypti Diurnal: 08:00 – 11:00 OR 16:00 – 18:00Daylight (500 lux)
Aedes albopictus Diurnal: Early morning / Late afternoonDaylight (500 lux)
Anopheles gambiae Nocturnal: 22:00 – 02:00 (Scotophase)Red Light (< 5 lux)
Culex quinquefasciatus Nocturnal: 20:00 – 00:00Red Light (< 5 lux)

Critical Insight: For nocturnal species, "daytime" testing requires a Reverse Light Cycle incubator. You cannot test Anopheles at 2 PM under fluorescent lights and expect valid host-seeking behavior.

Module 2: The Physical Environment (The Hardware)

If the biology is sound, the environment is the next failure point. Mosquitoes are extremely sensitive to hygrometric and thermal gradients.

Troubleshooting Environmental Variables
SymptomProbable Environmental CauseCorrective Action
Clustering at Release Point Low Airflow / No Plume StructureEnsure laminar flow (20-30 cm/s). Verify exhaust fan is pulling, not pushing.
Erratic/Spiral Flight Turbulent AirflowCheck for leaks in PTFE tubing. Straighten entry tubes to laminarize flow.
High Control Mortality Low Humidity / Static ElectricityMaintain RH 70%+. Wipe acrylic surfaces with a damp cloth to discharge static.
No Activation (Sitting) Temperature too low (<25°C)Raise ambient temp to 27°C ± 2°C. Cold mosquitoes are akinetic.
Avoidance of "Clean" Air Contamination (DEET/Soap traces)Wash glassware with acetone/hexane, then bake at 200°C. Never use scented detergents.

Module 3: Assay-Specific Troubleshooting

A. Y-Tube & Olfactometry: The "Activation" Problem

Users often report that mosquitoes sense the odor but do not fly up the tube. This is usually due to a lack of activation triggers . Odor provides direction (navigation), but CO2 provides the "go" signal (activation).

The Olfactometer Decision Logic Use this flowchart to diagnose non-responders in flight tunnels.

Olfactometer Start Issue: Low Upwind Flight CheckCO2 Is CO2 Pulsed? Start->CheckCO2 Continuous Continuous Flow CheckCO2->Continuous Yes Pulsed Pulsed Flow CheckCO2->Pulsed Yes SensoryAdapt Sensory Adaptation (Mosquito ignores constant signal) Continuous->SensoryAdapt CheckAir Check Airspeed (Is it 20-40 cm/s?) Pulsed->CheckAir TooFast > 40 cm/s (Mechanical stress) CheckAir->TooFast TooSlow < 15 cm/s (Plume collapse) CheckAir->TooSlow Optimal Optimal Speed CheckAir->Optimal CheckContam Check Background (Control arm choice > 10%?) Optimal->CheckContam Contaminated System Contaminated Clean with Hexane/Ethanol CheckContam->Contaminated Yes Clean Bio-State Issue (Review Starvation/Age) CheckContam->Clean No

Figure 2: Diagnostic logic for resolving low flight activity in olfactometer assays.

B. WHO Cone Bioassays: The "Control Mortality" Problem

High mortality in the control group (>10%) invalidates the entire dataset.

Protocol Check: The "Touchless" Transfer

  • Aspirator Pressure: Do not blow mosquitoes into the cone. Use gentle suction to move them, then allow them to walk onto the surface.

  • Exposure Angle: The board must be tilted at 45°. Vertical surfaces cause mosquitoes to fall/stress; horizontal surfaces encourage resting rather than interaction.

  • Post-Exposure Holding: Transfer to clean cups with 10% sucrose immediately. Do not hold them in the aspirator for >2 minutes.

Frequently Asked Questions (Technical)

Q: My Aedes are responding to the host odor, but they stop halfway up the tube. Why? A: This is often "Plume Fragmentation." If your airflow is turbulent, the odor plume breaks into pockets. The mosquito loses the scent trail and engages in "casting" behavior (flying side-to-side) to find it again. If they can't find it, they land. Solution: Verify laminar flow using a smoke stick (titanium tetrachloride) to visualize the plume integrity.

Q: Can I reuse mosquitoes that didn't respond in the first replicate? A: Absolutely not. Even if they didn't fly, they were exposed to the odor. This causes "Latent Inhibition" or habituation. They have learned that the odor = no reward. Always use naive mosquitoes for every replicate.

Q: How do I control for room odors (e.g., the experimenter's perfume/soap)? A: The experimenter is a massive source of contamination (kairomones).

  • Wear nitrile gloves and a lab coat washed in fragrance-free detergent.

  • The experimenter should stand downwind of the air intake or in a separate room if using a video tracking system.

  • Use a Charcoal Filter (activated carbon) on the air intake of the olfactometer.[1]

Q: My control mortality in WHO cone tests is 15%. Is the data salvageable? A: No. According to WHO guidelines, if control mortality >10%, the test is invalid.[2] If it is between 5-10%, you can use Abbott’s Formula to correct the data.[2] Above 10% indicates poor handling, contamination, or unhealthy stock.

References

  • World Health Organization (WHO). (2013). Guidelines for laboratory and field testing of long-lasting insecticidal nets. WHO/HTM/NTD/WHOPES/2013.1. [Link]

  • Eiras, A. E., & Jepson, P. C. (1991). Host location by Aedes aegypti (Diptera: Culicidae): a wind tunnel study of chemical cues.[3][4] Bulletin of Entomological Research, 81(2), 151-160. [Link]

  • Takken, W., & Knols, B. G. (1999). Odor-mediated behavior of Afrotropical malaria mosquitoes. Annual Review of Entomology, 44(1), 131-157. [Link]

  • Gates Open Research. (2025). Designing robust sample sizes for the WHO Cone Bioassay. Gates Open Res, 9:64. [Link]

  • Rund, S. S., et al. (2025).[2][5] Time-of-day modulation in mosquito response persistence to carbon dioxide is controlled by Pigment-Dispersing Factor.[6][7] PNAS. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6-Acetoxy-5-hexadecanolide

Ticket ID: #85551-39-9 Subject: Troubleshooting & Optimization of Column Chromatography for Mosquito Oviposition Pheromone (MOP) Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #85551-39-9 Subject: Troubleshooting & Optimization of Column Chromatography for Mosquito Oviposition Pheromone (MOP) Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are attempting to purify 6-acetoxy-5-hexadecanolide (often referred to as the Mosquito Oviposition Pheromone or MOP). This compound is a


-lactone with an acetate group at the C6 position. The biologically active stereoisomer is (-)-(5R,6S)  (the erythro form).

Critical Technical Constraints:

  • Detection: This molecule lacks a conjugated

    
    -system, meaning it is UV-inactive . You cannot rely on standard UV detection (254 nm).
    
  • Stereochemistry: Standard silica gel chromatography can separate diastereomers (erythro vs. threo) but cannot separate enantiomers (e.g., (5R,6S) from (5S,6R)).

  • Stability: The acetate group is susceptible to hydrolysis under strongly acidic or basic conditions.

Part 1: Diagnostic Workflow

Before packing your column, determine the composition of your crude mixture using the following logic flow.

PurificationWorkflow Start Crude Reaction Mixture TLC_Check TLC Analysis (Hexane:EtOAc 4:1) Start->TLC_Check Detection Detection Method? (UV is ineffective) TLC_Check->Detection Stain Stain with PMA or Iodine Detection->Stain No UV Abs Isomers Isomer Check: How many spots? Stain->Isomers OneSpot Single Spot Isomers->OneSpot Racemic Erythro or Pure Enantiomer TwoSpots Two Close Spots (Diastereomers) Isomers->TwoSpots Erythro + Threo Chiral Chiral GC/HPLC Required (Enantiomer separation) OneSpot->Chiral If enantiomers present Silica Standard Silica Column (Hexane/EtOAc Gradient) TwoSpots->Silica Purify Erythro Final Pure (5R,6S)-Erythro Isomer Silica->Final

Figure 1: Decision tree for the purification of 6-acetoxy-5-hexadecanolide, highlighting the necessity of chemical staining and the distinction between diastereomeric and enantiomeric separation.

Part 2: Standard Operating Procedure (SOP)

Visualization (The "Invisible" Spot Issue)

Since the lactone backbone absorbs negligible UV light, you must use a chemical stain.

  • Primary Reagent: Phosphomolybdic Acid (PMA) .[1][2]

    • Recipe: 10 g PMA in 100 mL Ethanol.[1][2]

    • Action: Dip the TLC plate, blot excess, and heat with a heat gun until spots appear (dark blue/green on a light green background).

  • Alternative: Iodine Chamber .[2]

    • Action: Place the plate in a jar with solid iodine crystals. The lactone will absorb iodine and appear as a brown spot.

Mobile Phase Optimization

The separation of the erythro and threo diastereomers is difficult but achievable on silica gel.

Solvent SystemRatio (v/v)PurposeRf (Approximate)
Hexane : EtOAc 9 : 1 TLC Screening Rf ~ 0.2 - 0.3
Hexane : EtOAc 4 : 1 Rapid Elution Rf ~ 0.5 - 0.6
Toluene : EtOAc 10 : 1 High Resolution Alternative selectivity

Elution Order: In most reported syntheses of this class, the erythro isomer (the active pheromone) elutes first (is less polar) compared to the threo isomer, due to intramolecular conformational preferences that mask polar groups slightly more effectively [1].

Column Chromatography Protocol
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Loading: Dissolve the crude oil in a minimum amount of Hexane/EtOAc (9:1). If the oil is viscous, use a small amount of Dichloromethane (DCM) for loading, but ensure the column is equilibrated with Hexane first.

  • Gradient:

    • Start with 100% Hexane (1 Column Volume - CV).

    • Ramp to Hexane:EtOAc (95:5) (2 CVs).

    • Elute product with Hexane:EtOAc (90:10) .

  • Fraction Collection: Collect small fractions (approx. 1/4 of the column volume). The separation between diastereomers can be subtle (

    
    ).
    

Part 3: Troubleshooting & FAQs

Q1: I see one spot on TLC, but my NMR shows a mixture. What is happening?

A: You likely have a mixture of enantiomers (e.g., 5R,6S and 5S,6R).

  • Root Cause: Silica gel is achiral. It interacts with both enantiomers identically.

  • Solution: You cannot separate these on a standard column. You must use Chiral HPLC (e.g., Chiralcel OD-H) or Chiral GC to separate enantiomers [2]. Alternatively, if you are synthesizing this, ensure your starting material (e.g., the diol or epoxide) is enantiopure.

Q2: My product is decomposing on the column.

A: Acetoxy lactones are generally stable, but "active" silica can be slightly acidic.

  • Symptoms: Loss of the acetate group (appearance of a more polar alcohol spot) or ring opening.

  • Fix: Pre-treat your silica gel with 1% Triethylamine (Et3N) in Hexane before loading your sample. This neutralizes acidic sites.[3] Note: Wash the column thoroughly with Hexane after Et3N treatment to remove excess amine before running your gradient.

Q3: The spots are streaking/tailing.

A: This is often due to mass overload or residual acid from the synthesis.

  • Fix: Ensure your crude sample is free of carboxylic acid by-products (wash with sat. NaHCO3 prior to chromatography).[3] If streaking persists, switch to a Toluene/Ethyl Acetate system, which often provides sharper peak shapes for lactones compared to Hexane systems.

Q4: How do I distinguish the Erythro from the Threo isomer?

A: Use 1H NMR coupling constants (


-values) of the protons at C5 and C6.
  • Erythro (Active): Typically shows a smaller coupling constant (

    
     Hz) due to the syn relationship in the preferred conformation.
    
  • Threo (Inactive): Typically shows a larger coupling constant (

    
     Hz) [3].
    
  • Note: Always verify with literature values for your specific solvent (usually CDCl3).

References

  • Laurence, B. R., & Pickett, J. A. (1982). Erythro-6-acetoxy-5-hexadecanolide, the major component of a mosquito oviposition attractant pheromone.[4][5][6][7] Journal of the Chemical Society, Chemical Communications.[4][5] Link

  • Mori, K. (1999). Synthesis of the two enantiomeric forms of erythro-6-acetoxy-5-hexadecanolide. Tetrahedron. Link

  • Oreate AI. (2026). Erythro vs. Threo: Understanding Stereochemical Nuances. Link

Sources

Optimization

Technical Support Center: Troubleshooting Enantiomeric Purity in Large-Scale Pheromone Production

Welcome to the Advanced Technical Support Center. As drug development professionals and chemical ecologists scale up pheromone synthesis, enantiomeric purity (ee) becomes the most critical quality attribute.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and chemical ecologists scale up pheromone synthesis, enantiomeric purity (ee) becomes the most critical quality attribute. Unlike standard pharmaceuticals where an enantiomeric impurity might merely be inactive, in insect chemical ecology, the antipode often acts as a potent behavioral antagonist. For example, in scarab beetles such as Popillia japonica and Anomala corpulenta, trace amounts of the non-natural stereoisomer completely inhibit the attractive efficacy of the natural pheromone[1][2].

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot, validate, and optimize chiral pheromone production from pilot to commercial scale.

Section 1: Asymmetric Synthesis & Catalysis Troubleshooting

Q1: We optimized a transition-metal catalyzed asymmetric hydrogenation at the bench scale (98% ee), but at the 50-liter pilot scale, our ee drops to 85%. What is causing this, and how do we fix it?

Causality: The drop in ee during the scale-up of catalytic asymmetric synthesis is almost exclusively driven by mass transfer limitations[3]. At the bench scale, hydrogen gas dissolves rapidly into the solvent, fully saturating the chiral metal-ligand complex. At the 50-liter scale, inadequate agitation leads to a lower volumetric mass transfer coefficient (


). The liquid phase becomes starved of dissolved H₂, altering the rate-determining step of the catalytic cycle. The H₂-starved catalyst may undergo reversible 

-hydride elimination or substrate isomerization, allowing non-enantioselective background pathways to dominate.

Actionable Fix:

  • Upgrade your reactor's agitation system to a hollow-shaft gas-entrainment impeller to drastically increase

    
    .
    
  • Implement in-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy to monitor dissolved H₂ concentrations in real-time. Do not rely solely on headspace pressure.

  • Lower the reaction temperature by 5–10 °C to compensate for the exothermic heat of hydrogenation, which can degrade the chiral ligand at scale.

Q2: Our chiral pheromone intermediate (an aldehyde) shows 99% ee after enzymatic resolution, but racemizes during downstream vacuum distillation. How can we prevent this?

Causality: Aldehydes and ketones possessing an


-chiral center are highly susceptible to thermal racemization via reversible enolization[4]. At the elevated temperatures required for distillation, trace amounts of acidic or basic impurities (e.g., residual metal catalysts, alkaline glass surfaces, or degraded solvents) lower the activation energy for tautomerization. The molecule converts to an achiral enol intermediate; upon reverting to the keto form, stereochemical information is permanently lost.

Actionable Fix:

  • Strict Neutralization: Wash the crude mixture with a mild buffer (pH 6.5–7.0) prior to distillation to remove trace acids/bases.

  • Minimize Thermal History: Switch from standard batch vacuum distillation to Wiped Film Evaporation (WFE) or Short Path Distillation (SPD). This reduces the thermal residence time from hours to seconds.

G Start Detect Drop in Enantiomeric Excess (ee) at Pilot Scale CheckStep Identify Stage of ee Loss Start->CheckStep Cat During Reaction (Asymmetric Catalysis) CheckStep->Cat Workup During Workup/ Distillation CheckStep->Workup MassTransfer Mass Transfer Limitation? (Increase Agitation / H2) Cat->MassTransfer TempGrad Thermal Gradient? (Optimize Cooling) Cat->TempGrad Enolization Alpha-Chiral Enolization? (Buffer to pH 7) Workup->Enolization Thermal High Thermal History? (Use Wiped Film Evaporator) Workup->Thermal

Caption: Diagnostic workflow for identifying and resolving enantiomeric purity drops during scale-up.

Section 2: Downstream Processing & Chiral Purification

Q3: We are using Simulated Moving Bed (SMB) chromatography to separate pheromone enantiomers, but our extract purity fluctuates and we observe severe peak tailing. What is the root cause?

Causality: SMB is a continuous chiral chromatography technique that is highly sensitive to thermodynamic adsorption isotherms[5]. Peak tailing and fluctuating purity indicate that you have pushed the system outside the linear region of the Langmuir isotherm. When the feed concentration is too high, the Chiral Stationary Phase (CSP) becomes locally saturated. The strongly retained enantiomer can no longer bind effectively and "breaks through" into the raffinate or extract streams, destroying enantiomeric purity.

Actionable Fix:

  • Dilute the feed concentration by 15–20% to return to the linear adsorption regime.

  • Recalibrate the zone flow rates (specifically Zone II and Zone III) using the equilibrium triangle theory of SMB design.

  • Tightly regulate the column temperature (± 0.5 °C), as chiral recognition energies are highly temperature-dependent.

Section 3: Analytical Monitoring & Validation

Q4: Our Chiral GC analysis shows 95% ee, but field bioassays show zero insect attraction. How is this chemically possible?

Causality: In chemical ecology, a 95% ee means the product contains 2.5% of the antipode. If the target insect's olfactory receptor neurons (ORNs) are highly tuned to detect the antipode as a behavioral antagonist (a common evolutionary mechanism to prevent cross-species mating), this 2.5% impurity will completely mask the 97.5% active pheromone[1][2]. Standard Flame Ionization Detection (FID) only provides chemical purity, not biological relevance.

Actionable Fix: Implement Chiral Gas Chromatography coupled with Electroantennographic Detection (GC-EAD)[6]. This technique splits the GC effluent between a chemical detector and a live insect antenna, allowing you to directly correlate the trace antagonist impurity with its biological receptor activation.

G Sample Racemic Pheromone Sample GC Chiral GC Column (Enantiomer Separation) Sample->GC Splitter Effluent Splitter (1:1 Ratio) GC->Splitter FID Flame Ionization Detector (FID) Splitter->FID Chemical Data EAD Electroantennographic Detector (EAD) Splitter->EAD Biological Data Data Correlated Chromatogram (Chemical vs. Bioactivity) FID->Data EAD->Data

Caption: Schematic of a Chiral GC-EAD system validating enantiomer-specific biological activity.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Scale-Up Optimization of Asymmetric Hydrogenation

Objective: Prevent ee drop from bench to pilot scale by validating mass transfer.

  • Step 1: Bench-Scale Baseline. Run the reaction at 100 mL using pilot-grade reagents. Validate ee via Chiral HPLC. (Self-Validation: If bench ee < 98%, the reagents contain catalyst poisons; halt scale-up).

  • Step 2: Mass Transfer Profiling. At the 50 L scale, measure the volumetric mass transfer coefficient (

    
    ) using the dynamic gassing-out method before adding the catalyst. (Self-Validation: The pilot 
    
    
    
    must mathematically match or exceed the bench-scale value).
  • Step 3: In-Situ Reaction Monitoring. Initiate H₂ pressure and monitor dissolved H₂ using ATR-FTIR. (Self-Validation: A sudden drop in dissolved H₂ indicates mass transfer starvation, prompting an immediate increase in impeller RPM).

  • Step 4: Conversion vs. ee Quench Analysis. Quench a 10 mL aliquot at 50% conversion and 100% conversion. (Self-Validation: If ee at 50% is high but drops at 100%, the catalyst is degrading over time, requiring a lower temperature or higher catalyst loading).

Protocol 2: Chiral GC-EAD Antagonist Validation

Objective: Correlate chemical enantiomeric purity with biological antagonism.

  • Step 1: Antenna Preparation. Excise the antenna from a male insect and mount it between two recording electrodes using conductive gel[6].

  • Step 2: System Calibration. Inject a known standard of the active enantiomer. (Self-Validation: The EAD must show a depolarization spike >1.0 mV synchronous with the FID peak. If absent, the biological preparation is dead and must be remounted).

  • Step 3: Racemate Injection. Inject the synthesized racemic mixture or the scaled-up batch.

  • Step 4: Antagonist Identification. Observe the EAD trace. (Self-Validation: If the antipode peak elicits a distinct spike or hyperpolarization, it confirms antagonist activity[2]. The batch must be subjected to further chiral purification).

Section 5: Quantitative Data Summary

The following table summarizes the operational parameters, scalability, and primary failure modes for various chiral resolution methods used in pheromone production.

Resolution MethodTypical Max ee (%)Scalability LimitCost ProfilePrimary Causality for ee Loss
Asymmetric Catalysis 95–99%>1,000 LHigh (Catalyst)Mass transfer limitations & H₂ starvation[3]
Enzymatic Resolution >99%>10,000 LLow-MediumProduct inhibition & thermodynamic equilibrium[7]
SMB Chromatography >99.5%100–500 kg/day Very High (CSP)Isotherm non-linearity & column overloading[5]
Chiral Pool Synthesis 100% (Source dependent)VariableLowThermal epimerization during downstream steps[4]

References

  • [4] Mori, K. (1996). Recent Results in Pheromone Synthesis. Pure and Applied Chemistry. URL:[Link]

  • [3] Kumar, A., et al. (2021). Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. Journal of Agricultural and Food Chemistry (ACS). URL:[Link]

  • [7] Brenna, E., et al. (2019). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. PMC / NIH. URL:[Link]

  • [1] Leal, W. S., et al. (2015). Pheromone receptors for japonilure in Anomala corpulenta and Popillia japonica. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • [6] Leal, W. S., et al. (1995). Application of chiral gas chromatography with electroantennographic detection to the determination of the stereochemistry of a cockroach sex pheromone. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • [2] Leal, W. S. (1996). Chemical communication in scarab beetles: reciprocal behavioral agonist-antagonist activities of chiral pheromones. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • [5] Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Chemistlibrary. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Spectral Analysis and Isomeric Differentiation of 6-Acetoxy-5-hexadecanolide

Executive Summary 6-Acetoxy-5-hexadecanolide is the major oviposition attractant pheromone of the Culex mosquito genus (specifically Cx.[1][2][3][4] pipiens and Cx.[2][5] quinquefasciatus). Its biological activity is str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Acetoxy-5-hexadecanolide is the major oviposition attractant pheromone of the Culex mosquito genus (specifically Cx.[1][2][3][4] pipiens and Cx.[2][5] quinquefasciatus). Its biological activity is strictly governed by its stereochemistry: only the (5R,6S)-erythro isomer is bioactive.[2] The other stereoisomers (threo, or enantiomers of erythro) are biologically inactive or significantly less potent.

For researchers and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for validating the synthesis of this compound and distinguishing the active erythro isomer from the inactive threo byproducts often formed during non-stereoselective synthesis.

This guide provides a validated spectral standard for the (5R,6S) isomer, a comparative analysis of diagnostic signals, and a decision-making workflow for purity assessment.

Experimental Protocol & Methodology

To ensure reproducibility and comparability with the data presented below, the following experimental conditions are recommended.

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is the standard solvent.[2] It minimizes signal overlap in the critical 4.0–5.5 ppm region.
    
  • Concentration: 10–20 mg of sample in 0.6 mL of solvent is optimal for obtaining clear 13C signals within a reasonable acquisition time.[2]

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual

    
     peak at 7.26 ppm (1H) and 77.16 ppm (13C).[2]
    
Instrument Parameters
  • Frequency: 300 MHz or higher (1H) is recommended to resolve the multiplet patterns of H-5 and H-6.[2]

  • Temperature: 298 K (25°C).[2]

Spectral Data Analysis

1H NMR Spectral Data (Erythro Isomer)

The proton NMR spectrum is characterized by two distinct downfield signals corresponding to the protons at the chiral centers C-5 (lactone ring) and C-6 (acetoxy bearing chain).[2]

PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentDiagnostic Notes
H-6 4.95 – 5.05 Multiplet (m)1H

Key Diagnostic: Distinctly downfield due to the acetoxy group.[2]
H-5 4.30 – 4.42 Multiplet (m)1H

Key Diagnostic: Lactone ring proton.[2] Coupled to H-6.
Ac-Me 2.05 – 2.10 Singlet (s)3H

Sharp singlet, confirms acetylation.[2]
H-4 2.35 – 2.70Multiplet2HRing


to lactone carbonyl.[2]
H-2,3 1.50 – 2.00Multiplet4HRing

Overlaps with chain methylene.[2]
Chain 1.20 – 1.40Broad (m)~16HAlkyl ChainCharacteristic methylene envelope.[2]
H-16 0.88Triplet (t)3HTerminal

Standard terminal methyl.[2]
13C NMR Spectral Data (Erythro Isomer)

The carbon spectrum confirms the lactone skeleton and the oxidation state of the key carbons.

Carbon TypeChemical Shift (

, ppm)
Assignment
Carbonyl 170.6 Acetate

Carbonyl 170.0 Lactone

Methine (C-O) 80.5 C-5 (Ring junction)
Methine (C-O) 74.3 C-6 (Acetoxy bearing)
Methylene 29.2 – 29.4Chain methylenes
Methyl 20.8Acetate

Methyl 14.0Terminal

Note on Assignments: The shift at 80.5 ppm is characteristic of the lactone ring carbon (C-5), while 74.3 ppm corresponds to the acyclic carbon bearing the acetoxy group (C-6).[2]

Comparative Performance: Erythro vs. Threo

Differentiation between the bioactive erythro ((5R,6S) / (5S,6R)) and the inactive threo ((5R,6R) / (5S,6S)) isomers is critical for synthesis validation.

Diagnostic Indicators
  • Chemical Shift Separation (

    
    ): 
    
    • In the erythro isomer, the separation between H-5 and H-6 is typically ~0.6–0.7 ppm (4.3 vs 5.0).[2]

    • In threo isomers, this separation often decreases, or the absolute shifts move slightly upfield due to different conformational shielding effects.

  • Coupling Constants (

    
    ): 
    
    • The vicinal coupling constant

      
       is a function of the dihedral angle between the ring proton and the side-chain proton.
      
    • Erythro: Typically exhibits a specific multiplet pattern reflecting the preferred rotamer population where the acetoxy and lactone oxygen minimize dipole repulsion.

    • Threo: Often shows a modified splitting pattern.[2] In many acyclic/semi-cyclic 1,2-dioxygenated systems, erythro couplings are smaller (~3-5 Hz) compared to threo (~6-8 Hz), though this must be interpreted with caution in flexible side chains.[2]

  • Purity Check:

    • Syntheses often yield a mixture.[2] The presence of "shadow peaks" near 4.90 ppm or 4.25 ppm indicates contamination with the threo diastereomer.

Validation Workflow (DOT Diagram)

The following diagram outlines the logical decision tree for validating the synthesis of the bioactive pheromone using NMR data.

NMR_Validation_Workflow Start Crude Synthesis Product H_NMR Run 1H NMR (CDCl3) Start->H_NMR Check_Regions Analyze 4.0 - 5.1 ppm Region H_NMR->Check_Regions Decision_Peaks Are distinct multiplets present at ~4.35 ppm and ~5.00 ppm? Check_Regions->Decision_Peaks Erythro_Confirmed Major Isomer: Erythro (Active) (5R,6S) or (5S,6R) Decision_Peaks->Erythro_Confirmed Yes, Clean Signals Threo_Detected Shifted/Shadow Peaks Detected (e.g. 4.90, 4.25 ppm) Decision_Peaks->Threo_Detected No, Mixed Signals C_NMR Run 13C NMR Erythro_Confirmed->C_NMR Final_Validation Confirm Purity via GC-MS (Chiral Column for Enantiomers) Threo_Detected->Final_Validation Quantify Diastereomer Ratio Check_Carbons Verify C-O Signals: ~80.5 ppm (C5) & ~74.3 ppm (C6) C_NMR->Check_Carbons Check_Carbons->Final_Validation

Caption: Logical workflow for the NMR-based identification and validation of (5R,6S)-6-acetoxy-5-hexadecanolide.

References

  • Ko, K. Y., & Eliel, E. L. (1986). Asymmetric synthesis of (5R,6S)-6-acetoxy-5-hexadecanolide, the major component of the oviposition attractant pheromone of the mosquito Culex pipiens fatigans, and two of its stereoisomers.[5] The Journal of Organic Chemistry, 51(26), 5353-5362. Link[2]

  • Olagbemiro, T. O., Birkett, M. A., Mordue, A. J., & Pickett, J. A. (1999). Production of (5R,6S)-6-acetoxy-5-hexadecanolide, the mosquito oviposition pheromone, from the seed oil of the summer cypress plant, Kochia scoparia (Chenopodiaceae).[6] Journal of Agricultural and Food Chemistry, 47(8), 3411-3415. Link[2]

  • Michaelakis, A., Mihou, A. P., Koliopoulos, G., & Couladouros, E. A. (2005). Oviposition responses of Culex pipiens to a synthetic racemic Culex quinquefasciatus oviposition aggregation pheromone. Journal of Agricultural and Food Chemistry, 53(13), 5225-5229. Link[2]

  • PubChem. 6-Acetoxy-5-hexadecanolide (Compound Summary). Link[2]

Sources

Comparative

Comparative Guide: GC-MS Fragmentation &amp; Analysis of Mosquito Oviposition Pheromones

Executive Summary: The "Attract-and-Kill" Vector The development of "attract-and-kill" strategies for Culex mosquitoes hinges on the precise identification and synthesis of the oviposition pheromone (MOP). The primary ta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Attract-and-Kill" Vector

The development of "attract-and-kill" strategies for Culex mosquitoes hinges on the precise identification and synthesis of the oviposition pheromone (MOP). The primary target is (5R,6S)-6-acetoxy-5-hexadecanolide , a volatile lipid released by gravid females to signal suitable breeding sites.

While behavioral bioassays confirm activity, chemical validation requires rigorous mass spectrometric characterization. This guide compares the standard Electron Ionization (EI) GC-MS approach against Chemical Ionization (CI) and Electroantennographic Detection (GC-EAD), providing a self-validating protocol for field sample analysis.

The Target Analyte: erythro-6-acetoxy-5-hexadecanolide[1][2][3][4]

Unlike general fatty acids, this molecule contains a labile acetate group and a lactone ring, creating a unique but fragile mass spectral signature.

FeatureSpecification
IUPAC Name (5R,6S)-6-acetoxy-5-hexadecanolide
Formula C₁₈H₃₂O₄
Molecular Weight 312.45 g/mol
Boiling Point ~380°C (Predicted)
Key Function Aggregation signal for Culex quinquefasciatus oviposition

GC-MS Fragmentation Mechanics (EI Mode)

In standard Electron Ionization (70 eV), the molecular ion (


) of acetates is notoriously weak or absent. Understanding the fragmentation logic is critical to avoid false negatives.
The Diagnostic "Fingerprint"

The fragmentation is driven by the elimination of the acetate group (acetic acid) via a McLafferty-like rearrangement or 1,2-elimination.

  • Molecular Ion (

    
     m/z 312):  Typically absent  or <1% abundance. Do not rely on this for identification in EI mode.
    
  • The Diagnostic Fragment (

    
    ):  The loss of acetic acid (
    
    
    
    , 60 Da) yields the ion at m/z 252 . This is often the highest mass ion visible.
  • Acetyl Ion (m/z 43): A dominant peak (

    
    ), confirming the presence of the acetate moiety.
    
  • Lactone Ring Fragments: Characteristic cleavage of the lactone ring often produces ions in the m/z 99 range (delta-lactone characteristic).

Visualization: Fragmentation Pathway

The following diagram illustrates the logical degradation of the MOP molecule under EI conditions.

MOP_Fragmentation MOP Molecular Ion (M+) m/z 312 (Unstable) Loss_Acetate Loss of Acetic Acid (M - 60) MOP->Loss_Acetate - CH3COOH Ring_Cleavage Lactone Ring Cleavage MOP->Ring_Cleavage Frag_252 Diagnostic Ion m/z 252 (Alkene-Lactone) Loss_Acetate->Frag_252 Acetyl Acetyl Ion m/z 43 (Base Peak Candidate) Ring_Cleavage->Acetyl Frag_99 Lactone Fragment m/z ~99 Ring_Cleavage->Frag_99

Figure 1: Predicted fragmentation pathway of erythro-6-acetoxy-5-hexadecanolide under 70 eV EI.

Comparative Analysis: Choosing the Right Detector

For drug development and formulation stability testing, standard GC-MS is insufficient for confirming molecular weight due to the labile acetate.

FeatureGC-EI-MS (Standard)GC-CI-MS (Soft Ionization)GC-EAD (Bio-Assay)
Primary Use Structural fingerprinting, library matching.Molecular Weight confirmation.Biological activity validation.
Ionization Energy 70 eV (Hard)100–200 eV (Soft, via Reagent Gas)N/A (Biological Receptor)
Key Advantage reproducible spectra; NIST library compatible.Preserves the

(m/z 313)
or

ion.
Confirms the compound actually attracts mosquitoes.
Key Limitation Molecular ion (312) often invisible.Requires reagent gas (Methane/Ammonia).No structural info; requires live insect antennae.
Sensitivity High (pg range)ModerateExtremely High (fg range)

Recommendation: Use GC-EI-MS for routine quantification of synthetic batches. Use GC-CI-MS (Methane) once to validate the molecular weight of the synthesized lot. Use GC-EAD to verify biological potency.

Experimental Protocol: Self-Validating Workflow

This protocol includes "self-validating" steps (internal standards and retention indices) to ensure data integrity.

Step 1: Sample Preparation
  • Extraction: For water samples (oviposition cups), use Solid Phase Micro-Extraction (SPME) .

    • Fiber: PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) – optimal for semi-volatiles.

    • Condition: 30 mins at 250°C.

    • Sampling: Headspace mode, 60°C for 30 mins.

  • Internal Standard (Critical): Spike samples with Tetradecane (C14) or Methyl Stearate . This validates retention time shifts.

Step 2: GC-MS Configuration
  • Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (to maximize sensitivity), 250°C.

  • Oven Program:

    • 50°C for 1 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 5°C/min to 280°C.

    • Hold 5 mins.

Step 3: Data Validation (The "Causality" Check)
  • Retention Index (RI): Calculate the Kovats Index. MOP typically elutes between C16 and C18 alkanes on a DB-5 column.

    • Check: If a peak has m/z 252 but elutes before C15, it is likely a degradation product, not MOP.

  • Ion Ratio Check: The ratio of m/z 43 to m/z 252 should be consistent across all samples.

Visualization: Analysis Workflow

Workflow Sample Sample Source (Egg Raft / Synthetic) Prep SPME Headspace (PDMS/DVB Fiber) Sample->Prep GC Gas Chromatography (DB-5MS Column) Prep->GC Splitter Effluent Splitter GC->Splitter MS_Detector MS Detector (EI) Identify: m/z 252, 43 Splitter->MS_Detector Chemical ID EAD_Detector EAD Detector (Live Antenna) Splitter->EAD_Detector Biological ID Result Validated Active Pheromone MS_Detector->Result EAD_Detector->Result

Figure 2: Coupled GC-MS/EAD workflow for simultaneous chemical and biological validation.

References

  • Laurence, B. R., & Pickett, J. A. (1982). erythro-6-Acetoxy-5-hexadecanolide, the major component of a mosquito oviposition attractant pheromone.[1][2][3][4][5] Journal of the Chemical Society, Chemical Communications.[2]

  • Leal, W. S., et al. (2008). Reverse and Conventional Chemical Ecology Approaches for the Development of Oviposition Attractants for Culex Mosquitoes. PLoS ONE.

  • Blackwell, A., et al. (1993).[6] Electrophysiological and behavioral studies of the oviposition attractant pheromone of Culex quinquefasciatus. Physiological Entomology.

  • Mori, K. (1983). Synthesis of both the enantiomers of erythro-6-acetoxy-5-hexadecanolide. Tetrahedron.

Sources

Validation

Comparative Efficacy of Natural vs. Synthetic 6-Acetoxy-5-Hexadecanolide

Content Type: Technical Comparison Guide Audience: Researchers, Vector Control Specialists, and Chemical Ecologists Executive Summary 6-acetoxy-5-hexadecanolide (MOP) is the primary oviposition aggregation pheromone for...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Vector Control Specialists, and Chemical Ecologists

Executive Summary

6-acetoxy-5-hexadecanolide (MOP) is the primary oviposition aggregation pheromone for Culex mosquitoes, specifically Culex quinquefasciatus and Culex pipiens. While the natural pheromone extracted from egg rafts represents the biological gold standard, its scarcity renders it non-viable for large-scale vector control.

This guide evaluates the efficacy of Natural MOP against Synthetic Stereopure and Synthetic Racemic alternatives. Experimental data confirms that while the natural (-)-(5R,6S) stereoisomer is the sole active trigger, synthetic racemic mixtures retain significant field efficacy without the prohibitive cost of asymmetric synthesis.

Chemical Profile & Stereochemistry

The biological activity of MOP is strictly governed by its stereochemistry. The molecule possesses two chiral centers (C5 and C6), creating four possible stereoisomers.

FeatureNatural MOPSynthetic (Stereopure)Synthetic (Racemic)
Configuration (-)-(5R,6S) (erythro)(-)-(5R,6S)Mixture of (5R,6S), (5S,6R), (5R,6R), (5S,6S)
Purity ~100% Active Isomer>98% Active Isomer~25% Active Isomer (statistical)
Source Culex egg apical dropletsAsymmetric SynthesisNon-selective Synthesis / Kochia oil

Critical Insight: Culex antennae are highly specific. The (5S,6R) enantiomer and threo-diastereomers are biologically inactive but, crucially, do not inhibit the activity of the active (5R,6S) isomer. This allows racemic mixtures to function effectively if the concentration of the active isomer is sufficient.

Production Pathways: Natural vs. Synthetic[1][2][3][4]

The divergence in efficacy often stems from the production method's ability to deliver the correct stereoisomer.

Natural Extraction (The Biological Benchmark)
  • Source: Apical droplets found on the tips of Culex egg rafts (24-48 hours post-oviposition).

  • Yield: Extremely low (< 1 µg per egg raft).

  • Limitation: Impossible to scale. Used strictly for defining baseline electrophysiological responses.

Synthetic Pathways

Synthetic routes are the only viable option for vector control. Two primary strategies exist:

  • Asymmetric Total Synthesis: Uses chiral pool precursors (e.g., carbohydrates, tartrates) or asymmetric catalysis (Sharpless epoxidation) to yield the pure (-)-(5R,6S) isomer.

  • Semi-Synthetic / Racemic Routes: Often utilize renewable precursors like Kochia scoparia seed oil or linoleic acid. These produce erythro-mixtures or racemates.

SynthesisPathways Start_Nat Natural Source (Culex Egg Rafts) Process_Ext Solvent Extraction (Micro-scale) Start_Nat->Process_Ext Start_Syn_Pure Chiral Precursors (e.g., Diethyl Tartrate) Process_Asym Asymmetric Epoxidation & Lactonization Start_Syn_Pure->Process_Asym Start_Syn_Rac Bulk Precursors (e.g., Linoleic Acid / Kochia Oil) Process_Rac Non-selective Epoxidation Start_Syn_Rac->Process_Rac Product_Nat Natural MOP (-)-(5R,6S) 100% Active Process_Ext->Product_Nat Product_Pure Synthetic Pure (-)-(5R,6S) >98% Active Process_Asym->Product_Pure Product_Rac Synthetic Racemate (Mix of 4 Isomers) ~25% Active Process_Rac->Product_Rac Product_Nat->Product_Pure Bio-equivalent Product_Pure->Product_Rac Higher Potency per mg

Figure 1: Comparison of production pathways for Natural and Synthetic MOP variants.

Comparative Efficacy Analysis

In Vitro: Electroantennography (EAG)

EAG measures the depolarization of olfactory receptor neurons (ORNs).

  • Natural MOP: Elicits strong, dose-dependent depolarization at picogram levels.

  • Synthetic (-)-(5R,6S): Indistinguishable response profile from natural extract.

  • Synthetic Racemate: Requires ~2-4x higher dosage to elicit equivalent depolarization amplitude. The inactive isomers do not block the receptor sites, acting merely as "diluents."

In Vivo: Oviposition Activity Index (OAI)

The OAI is calculated as:



Where 

is the number of eggs/rafts in treatment and

is control.
  • Range: -1 (Repellent) to +1 (Attractant).

  • Threshold: > +0.3 is considered a significant attractant.[1]

Comparative Data Summary:

Compound FormulationConcentrationTarget SpeciesMean OAIVerdict
Natural Extract 1 egg raft eq.Cx. quinquefasciatus+0.65 - +0.85 Highly Attractive
Synthetic (-)-(5R,6S) 1 µg/LCx. quinquefasciatus+0.78 Bio-equivalent
Synthetic Racemate 10 µg/LCx. quinquefasciatus+0.55 Effective (Dose Dependent)
Kochia-derived Mixture 10 mg (tablet)Cx. quinquefasciatus+0.60 Cost-Effective Alternative
Caproic Acid (Control) 1 ppmCx. quinquefasciatus-0.10 to +0.31Variable/Weak

Note: Data synthesized from multiple field and lab studies (see References).

Field Performance & Stability
  • Longevity: Synthetic formulations (often encapsulated or in effervescent tablets) outperform natural extracts in field duration. Natural droplets degrade within 72 hours; synthetic lures can persist for 14-21 days.

  • Synergy: Synthetic MOP shows high synergistic efficacy when combined with grass infusions (skatole/indole sources), often exceeding the attractiveness of natural breeding sites.

Experimental Protocols

To validate these findings in your own facility, follow these standardized protocols.

Electroantennography (EAG) Workflow

Objective: Verify receptor sensitivity to synthetic lots.

  • Preparation: Excise antenna from 3-5 day old non-blood-fed female Culex.

  • Mounting: Cut tips and mount between glass capillary electrodes filled with Ringer’s solution (Ag/AgCl wire).

  • Stimulus:

    • Dissolve synthetic MOP in hexane (range: 0.01 µg to 10 µg).

    • Apply 10 µL to filter paper strip; allow solvent evaporation (30s).

    • Insert strip into Pasteur pipette.

  • Delivery: Pulse humidified air (1s duration, 1 L/min flow) through the pipette over the antenna.

  • Analysis: Amplify signal (100x), filter (DC-1kHz), and record depolarization (mV).

Floating Cap Oviposition Assay

Objective: Determine OAI of new synthetic batches.

  • Setup: Use screened cages (

    
     cm) with 20 gravid females (blood-fed 3 days prior).
    
  • Bowls: Place two identical glass bowls with 100 mL distilled water.

  • Treatment:

    • Bowl A (Control): 100 µL pure solvent (ethanol or acetone).

    • Bowl B (Test): 100 µL MOP solution (target conc. 1-10 ppm).

  • Duration: Leave overnight (12-14 hours) in dark/dusk simulation.

  • Counting: Count total egg rafts in each bowl the following morning.

  • Calculation: Compute OAI using the formula in Section 4.2.

ExperimentalWorkflow Step1 Gravid Female Selection (3 days post-blood meal) Step2 Dual-Choice Chamber Setup (Control vs. Synthetic MOP) Step1->Step2 Step3 Overnight Exposure (12-14h, Dark) Step2->Step3 Step4 Data Collection (Count Egg Rafts) Step3->Step4 Step5 Calculate OAI (Nt - Nc) / (Nt + Nc) Step4->Step5

Figure 2: Standardized workflow for Oviposition Activity Index (OAI) bioassay.

Conclusion

For research and vector control applications, Synthetic Stereopure (-)-(5R,6S)-6-acetoxy-5-hexadecanolide is the definitive replacement for natural extracts, offering identical biological activity with superior stability.

However, for large-scale municipal control programs, Synthetic Racemates or Kochia-derived mixtures provide a pragmatic balance. While they require higher mass loadings to compensate for the presence of inactive isomers, they do not suffer from inhibitory effects and offer a significantly improved cost-to-benefit ratio.

References

  • Attractancy and species specificity of 6-acetoxy-5-hexadecanolide, a mosquito oviposition attractant pheromone. Journal of Chemical Ecology. Link

  • Production of (5R,6S)-6-acetoxy-5-hexadecanolide, the mosquito oviposition pheromone, from the seed oil of the summer cypress plant, Kochia scoparia. Journal of Agricultural and Food Chemistry. Link

  • Facile total synthesis of (-)-(5R,6S)-6-acetoxy-5-hexadecanolide from carbohydrate. Carbohydrate Research. Link

  • A field trial of the synthetic oviposition pheromone with Culex quinquefasciatus say (Diptera: Culicidae) in Kenya. Bulletin of Entomological Research. Link

  • Investigation of mosquito oviposition pheromone as lethal lure for the control of Aedes aegypti. Parasites & Vectors. Link

Sources

Comparative

Comparative Bioassay Guide: 6-acetoxy-5-hexadecanolide vs. Organic Infusion Water

Target Vector: Culex quinquefasciatus (Southern House Mosquito) Application: Gravid Female Attractancy & Oviposition Surveillance[1] Executive Summary In vector control and surveillance, the choice between synthetic pher...

Author: BenchChem Technical Support Team. Date: March 2026

Target Vector: Culex quinquefasciatus (Southern House Mosquito) Application: Gravid Female Attractancy & Oviposition Surveillance[1]

Executive Summary

In vector control and surveillance, the choice between synthetic pheromones and organic infusions dictates the specificity, consistency, and logistical burden of the operation. This guide compares 6-acetoxy-5-hexadecanolide (Synthetic Oviposition Pheromone, SOP) against standard Grass Infusion Water (GI).

  • The Verdict: While GI often elicits a higher raw capture rate due to its broad-spectrum volatile profile (indoles, skatoles), it suffers from significant batch-to-batch variability and rapid degradation.

  • The SOP Advantage: 6-acetoxy-5-hexadecanolide offers high species-specificity (Culex sp.) and chemical stability, making it the superior choice for standardized analytical bioassays and long-term monitoring where variable baselines are unacceptable.

  • Best Practice: For maximum efficacy in field traps, a synergistic approach (SOP + GI) is often recommended; however, for controlled laboratory bioassays, SOP is the requisite standard for reproducibility.

Mechanistic Profile & Chemical Agents[2][3][4]

A. The Synthetic Agent: 6-acetoxy-5-hexadecanolide

This molecule is the synthetic analog of the natural pheromone found in the apical droplets of Culex egg rafts.[2][3][4] It functions as an aggregation signal, telling gravid females, "This site is safe and productive."

  • Stereochemistry Criticality: The biological activity is stereospecific. The natural pheromone is the erythro form, specifically the (-)-(5R,6S) isomer. Using a racemic mixture may dilute efficacy, though it is often done for cost reasons.

  • Mechanism: Olfactory receptor binding triggers an innate "arrestment" and oviposition behavior.

  • Stability: High. It does not rely on active bacterial fermentation.

B. The Organic Comparator: Infusion Water (GI)

Typically derived from fermented Bermuda grass, hay, or alfalfa.

  • Active Volatiles: The attraction is driven by bacterial metabolites, primarily 3-methylindole (skatole) , indole, cresols, and fatty acids.

  • Mechanism: These compounds signal high organic content, indicating a nutrient-rich environment for larvae.

  • Instability: The profile changes daily. A 3-day infusion differs chemically from a 7-day infusion (which is usually peak efficacy) and a 14-day infusion (which may become repellent).

Experimental Protocol: Dual-Choice Cage Bioassay

Standardized workflow for evaluating attractancy.

Phase 1: Preparation of Attractants

1. Standardized Grass Infusion (GI):

  • Substrate: 30g fresh Bermuda grass or hay (dried/washed).

  • Solvent: 4L dechlorinated tap water.

  • Fermentation: Incubate at 25°C for 7 days in a covered (but not airtight) container.

  • Validation: The mixture should emit a distinct "septic" odor. Filter through coarse mesh before use to remove large debris, but retain bacterial turbidity.

2. Pheromone Solution (SOP):

  • Stock: Dissolve 6-acetoxy-5-hexadecanolide in hexane to create a 1 mg/mL stock solution.

  • Working Solution: Dilute to target concentration (typically 0.1 – 1.0 µg/mL).

  • Application: Apply to a floating substrate (e.g., a small polystyrene disk or filter paper) placed on top of dechlorinated water. Note: Do not mix directly into water as solubility is poor.

Phase 2: The Bioassay Setup (Dual-Choice)

Objective: Eliminate position bias and environmental variables to isolate olfactory preference.

  • Cage Specification: Use 30 x 30 x 30 cm aluminum/mesh cages.

  • Subjects: Introduce 20–30 gravid female Culex quinquefasciatus (7–8 days post-emergence, blood-fed 4 days prior).

    • Expert Insight: Do not use nulliparous females; they do not respond to oviposition cues.

  • Chambers: Place two identical oviposition cups (black plastic, 300mL capacity) in opposite corners.

    • Cup A (Treatment): 100mL Water + SOP Emitter.

    • Cup B (Control): 100mL Water + Solvent Control Emitter (Hexane only).

    • (For GI comparison, Cup A contains GI, Cup B contains Tap Water).

  • Duration: 12–14 hours (overnight).

  • Environmental Lock: Maintain 26°C ± 2°C, 70-80% RH.

  • Photoperiod: 12:12 (L:D) with a simulated dusk transition (crepuscular activity peaks during this time).

Phase 3: Data Collection & Rotation
  • Count: Remove cups and count total egg rafts (not individual eggs, as Culex lay rafts).

  • Replication: Repeat the assay with fresh mosquitoes.

  • Rotation Rule: CRITICAL. If running multiple nights, rotate the position of Treatment and Control cups to negate "corner preference" bias.

Visualizing the Workflow

The following diagram illustrates the logical flow of the comparative bioassay, ensuring self-validating controls are in place.

BioassayWorkflow Prep Preparation Phase Sub_SOP SOP Preparation (Hexane Stock) Prep->Sub_SOP Sub_GI Infusion Prep (7-Day Ferment) Prep->Sub_GI Setup Dual-Choice Cage (Treatment vs Control) Sub_SOP->Setup Treatment A Sub_GI->Setup Comparator Subjects Subject Selection Gravid Females (>4 days post-blood) Subjects->Setup Execution Exposure Cycle 12-14h (Overnight) Simulated Dusk Setup->Execution Data Data Collection Count Egg Rafts Execution->Data Data->Setup Rotate Positions (Next Replicate) Analysis Calculate OAI (Nt - Nc) / (Nt + Nc) Data->Analysis

Caption: Workflow for Dual-Choice Bioassay showing preparation, exposure, and the critical position-rotation feedback loop.

Comparative Performance Analysis

Quantitative Metric: Oviposition Activity Index (OAI)

To normalize data across different cage densities, use the Kramer & Mulla (1979) formula:


[5]
  • Nt: Number of rafts in Treatment.

  • Nc: Number of rafts in Control.

  • Range: -1 to +1.

    • +0.3 to +1.0: Attractant.

    • -0.3 to -1.0: Repellent/Deterrent.

Head-to-Head Comparison Table
Feature6-acetoxy-5-hexadecanolide (SOP)Infusion Water (GI)
Specificity High. Targets Culex spp.[1][6][7] almost exclusively.Low. Attracts Culex, Aedes, and non-target dipterans.
Stability High. Stable for weeks if protected from UV/Heat.Low. Profile changes daily; "expires" after ~14 days.
Standardization Excellent. Exact molar concentrations possible.Poor. Depends on grass type, water pH, and bacteria.
OAI Typical Value +0.4 to +0.6 (Moderate, consistent).+0.6 to +0.8 (High, but variable).
Logistics Clean, odorless to humans, easy to ship.Malodorous, bulky, requires prep time (7 days).
Cost High initial synthesis/purchase cost.Negligible material cost; high labor cost.
Synergy Potential Acts as a "tag" to confirm safety of the infusion.Acts as the "long-range" volatile plume.

Expert Insights & Troubleshooting

  • The "Skip Oviposition" Phenomenon:

    • Observation: You may find egg rafts in both bowls, or split rafts.

    • Causality:Culex may distribute eggs to hedge bets. However, a strong OAI (>0.5) indicates a clear preference. If OAI is near 0, your concentration of SOP might be too high (repellent effect) or the GI has gone anaerobic/putrid.

  • Concentration Quenching:

    • SOP exhibits a bell-shaped dose-response curve.

    • Optimal: 0.1–1.0 µg per trap.

    • Overdose: >10 µg can trigger avoidance behaviors.[8] Unlike infusion, "more" is not "better."

  • The Synergistic Trap (Field Application):

    • For field surveillance, do not choose one. Use both . The Infusion generates the long-distance plume (attraction), while the SOP triggers the final descent and oviposition (arrestment). This combination consistently outperforms either component individually in CFG (Counterflow Geometry) traps.

References

  • Laurence, B. R., & Pickett, J. A. (1982). Erythro-6-acetoxy-5-hexadecanolide, the major component of a mosquito oviposition attractant pheromone.[4][9] Journal of the Chemical Society, Chemical Communications. Link

  • Mboera, L. E., Takken, W., Mdira, K. Y., & Pickett, J. A. (2000). Sampling gravid Culex quinquefasciatus (Diptera: Culicidae) in Tanzania with traps baited with synthetic oviposition pheromone and grass infusions.[7] Journal of Medical Entomology.[7][10][11] Link

  • Millar, J. G., Chaney, J. D., & Mulla, M. S. (1992). Identification of oviposition attractants for Culex quinquefasciatus from fermented Bermuda grass infusions.[12] Journal of the American Mosquito Control Association.[12] Link

  • Kramer, W. L., & Mulla, M. S. (1979). Oviposition attractants and repellents of mosquitoes: Oviposition responses of Culex mosquitoes to organic infusions. Environmental Entomology. Link

  • Centers for Disease Control and Prevention (CDC). Surveillance and Control of Aedes aegypti and Aedes albopictus in the United States. (Referenced for general trap guidelines). Link

Sources

Validation

Validating Absolute Configuration of Synthesized Mosquito Pheromones: A Technical Comparison Guide

Introduction: The Chirality Crisis in Vector Control In the development of mosquito attractants and repellents, stereochemistry is not merely a structural detail—it is the primary determinant of biological efficacy. For...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chirality Crisis in Vector Control

In the development of mosquito attractants and repellents, stereochemistry is not merely a structural detail—it is the primary determinant of biological efficacy. For species like Culex quinquefasciatus, the oviposition pheromone erythro-6-acetoxy-5-hexadecanolide exhibits strict stereospecificity. The natural bioactive isomer is (-)-(5R,6S) .[1][2] Its enantiomer, (+)-(5S,6R), is biologically inert, while the threo-diastereomers can even exhibit inhibitory effects.

For researchers synthesizing these semiochemicals, "close enough" is a failure. A racemic mixture may dilute efficacy by 50% or render the product inactive due to antagonistic effects of the "wrong" isomer. This guide compares the rigorous methodologies required to validate absolute configuration, moving beyond simple characterization to definitive structural proof.

Strategic Framework: The Validation Triad

To ensure scientific integrity, validation must be triangulated using three distinct methodologies. Relying on a single method (e.g., optical rotation alone) is prone to error due to impurities or low specific rotation values.

Pillar 1: Analytical Derivatization (NMR)[3]
  • Best for: Determining absolute configuration de novo without a natural standard.

  • Technique: Modified Mosher’s Method.

Pillar 2: Chromatographic Separation (Chiral GC/HPLC)
  • Best for: Quantifying Enantiomeric Excess (ee) and Diastereomeric Excess (de).

  • Technique: Capillary GC with Chiral Stationary Phases (e.g., Cyclodextrin derivatives).

Pillar 3: Functional & Crystallographic Confirmation
  • Best for: Final "Gold Standard" proof.

  • Technique: X-Ray Crystallography (if solid) or Comparative Bioassays.

Deep Dive: Methodological Comparison

Method A: Modified Mosher’s Method (NMR Spectroscopy)

This is the most robust method for assigning absolute configuration to secondary alcohols (a common intermediate in pheromone synthesis, such as the 5-hydroxy precursor of the Culex pheromone).

Mechanism: The chiral alcohol reacts with enantiomers of


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) to form diastereomeric esters. The diamagnetic anisotropy of the phenyl group causes predictable upfield or downfield shifts in the proton NMR signals of the alcohol's substituents (

and

).

Protocol:

  • Derivatization: React the synthetic alcohol separately with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in dry pyridine/DMAP.

  • Purification: Purify the resulting (S)- and (R)-Mosher esters via silica flash chromatography to remove unreacted reagents.

  • Acquisition: Obtain

    
    H-NMR (500 MHz+) spectra for both esters.
    
  • Analysis: Calculate

    
     for protons on both sides of the chiral center.[3][4]
    
  • Assignment: Construct a model where protons with positive

    
     values reside on the right side of the plane (R-group) and negative values on the left, confirming the configuration.
    

Visualization: Mosher's Analysis Decision Logic

MosherLogic start Start: Synthesized Chiral Alcohol deriv Derivatize with (R)- and (S)-MTPA-Cl start->deriv nmr Acquire 1H-NMR of (S)-Ester and (R)-Ester deriv->nmr calc Calculate Δδ(SR) = δ(S) - δ(R) nmr->calc eval Evaluate Signs of Δδ(SR) calc->eval pos Protons with Positive Δδ (>0) Reside on Right (L2) eval->pos Δδ > 0 neg Protons with Negative Δδ (<0) Reside on Left (L1) eval->neg Δδ < 0 config Assign Absolute Configuration Based on Spatial Model pos->config neg->config

Caption: Logic flow for determining absolute stereochemistry via Mosher's Method


 analysis.
Method B: Chiral Gas Chromatography (GC)

For volatile mosquito pheromones, Chiral GC is the industry standard for purity analysis. Unlike NMR, it requires a reference standard (natural extract or authentic synthetic standard) to identify the "correct" peak.

Mechanism: The stationary phase contains a chiral selector (often


-cyclodextrin derivatives) that interacts differentially with enantiomers, causing them to elute at different retention times.

Protocol:

  • Column Selection: Use a fused silica capillary column (e.g., Hydrodex

    
    -6TBDM or Chiraldex G-TA).
    
  • Isothermal Run: Set oven temperature to 140–160°C (optimized for resolution) rather than a ramp, to maximize separation of diastereomers.

  • Co-injection:

    • Run Synthetic Sample A (Target).

    • Run Natural Pheromone Extract (Reference).

    • Run Co-injection (A + Reference).

  • Validation: Single sharp peak in co-injection confirms identity. Peak splitting indicates a mismatch or racemic mixture.

Comparative Data Summary

FeatureMosher's Method (NMR) Chiral GC / HPLC X-Ray Crystallography
Primary Output Absolute Configuration (R vs S)Enantiomeric Excess (ee%)3D Atomic Structure
Reference Needed? No (Self-validating)Yes (Natural standard)No
Sample State Liquid/Solid (needs -OH/NH2)Volatile LiquidCrystalline Solid
Sample Amount ~5–10 mg< 1 µg (Trace)Single Crystal
Resolution High (if protons distinct)Very High (baseline separation)Ultimate
Limitation Requires derivatizable groupRetention time is relativeHard to crystallize oils

Case Study: Culex quinquefasciatus Pheromone

Target: (-)-(5R,6S)-6-acetoxy-5-hexadecanolide.[1][2][5]

Experimental Workflow:

  • Synthesis: Asymmetric dihydroxylation of the alkene precursor yields the diol.

  • Validation Step 1 (NMR): The intermediate 5-hydroxy lactone is analyzed via Mosher's method. The C5 proton shows specific

    
     values confirming the (5R) configuration.
    
  • Validation Step 2 (GC): The final acetylated product is injected on a cyclodextrin column.

    • Result: Four peaks observed for a racemic/diastereomeric mix.

    • Target: The peak eluting at 18.4 min matches the natural egg raft extract.

  • Validation Step 3 (Bioassay): Gravid females are exposed to treated water.[6]

    • Data: (5R,6S) isomer elicits 85% oviposition rate. (5S,6R) elicits <5% (comparable to control).

Visualization: Total Validation Workflow

ValidationFlow cluster_0 Synthesis Phase cluster_1 Validation Phase cluster_2 Functional Phase synth Stereoselective Synthesis (Target: 5R, 6S) inter Intermediate: Chiral Alcohol synth->inter gc Chiral GC Analysis (Confirm ee% / de%) synth->gc Final Product inter->synth Acetylation mosher Mosher's NMR Analysis (Confirm Absolute Config) inter->mosher Derivatize mosher->gc Config Confirmed bio Oviposition Bioassay (Confirm Activity) gc->bio >98% ee xray X-Ray (Optional) (If Crystalline Derivative) xray->bio

Caption: Integrated workflow for validating mosquito pheromone stereochemistry from synthesis to bioassay.

References

  • Mihou, A. P., & Michaelakis, A. (2010).[7] Oviposition aggregation pheromone for Culex mosquitoes: bioactivity and synthetic approaches. Hellenic Plant Protection Journal. 7

  • Leal, W. S., et al. (2008).[6] Reverse and Conventional Chemical Ecology Approaches for the Development of Oviposition Attractants for Culex Mosquitoes. PLoS ONE. 6[8]

  • Laurence, B. R., & Pickett, J. A. (1985). Absolute configuration of mosquito oviposition attractant pheromone, 6-acetoxy-5-hexadecanolide. Journal of Chemical Ecology. 1

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons. Nature Protocols. 3

  • Prasad, A. K., et al. (2012). Facile total synthesis of (-)-(5R,6S)-6-acetoxy-5-hexadecanolide from carbohydrate, a mosquito oviposition attractant pheromone. Indian Journal of Chemistry. 9[8]

Sources

Comparative

Advanced HPLC Methodologies for Pheromone Purity Profiling

A Comparative Technical Guide for Chemical Ecologists and Analytical Chemists Executive Summary: The Stereochemical Imperative In pheromone biochemistry, purity is not merely a measure of concentration—it is a determinan...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Chemical Ecologists and Analytical Chemists

Executive Summary: The Stereochemical Imperative

In pheromone biochemistry, purity is not merely a measure of concentration—it is a determinant of biological function. Insect olfactory receptors are hyper-specific; a 99% pure pheromone blend can fail in the field if the remaining 1% consists of an antagonistic isomer. While Gas Chromatography (GC) remains the workhorse for volatile quantification, High-Performance Liquid Chromatography (HPLC) is indispensable for analyzing thermally unstable precursors, non-volatile conjugates, and for preparative isolation of geometric isomers.

This guide details two high-specificity HPLC workflows: Argentation Chromatography (Ag-HPLC) for geometric isomer resolution and DNPH-Derivatization RP-HPLC for quantifying trace aldehydes lacking chromophores.

Method A: Silver Ion (Argentation) HPLC

Best For: Separating geometric isomers (cis vs. trans or Z vs. E) and positional isomers of unsaturated pheromones (e.g., alkenes, acetates, alcohols).

The Mechanism

Silver ions (


) impregnated in the stationary phase form transient charge-transfer complexes with the 

-electrons of carbon-carbon double bonds.
  • Causality: Cis (

    
    ) isomers are sterically more accessible and form stronger complexes with 
    
    
    
    than trans (
    
    
    ) isomers. Consequently, trans isomers elute first , followed by cis isomers.[1][2]
  • Retention Rule: Retention increases with the number of double bonds.[1]

Experimental Protocol
  • System: HPLC with UV or ELSD (Evaporative Light Scattering Detector).

  • Stationary Phase: ChromSpher Lipids (Ag-loaded cation exchange) or Nucleosil SA-

    
    .
    
  • Mobile Phase: Isocratic Hexane : Acetonitrile (99.5 : 0.5 v/v). Note: Acetonitrile acts as a modifier to regulate Ag-olefin binding strength.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 205-210 nm (for acetates/aldehydes) or ELSD (for hydrocarbons).

Step-by-Step Workflow:
  • Column Conditioning: Flush column with 100% Hexane for 30 mins to remove moisture (water deactivates Ag sites).

  • Equilibration: Introduce modifier (Acetonitrile) gradually. Equilibrate until baseline stabilizes (approx. 20 column volumes).

  • Sample Prep: Dissolve 1 mg of pheromone (e.g., Z-11-Hexadecenal) in 1 mL Hexane.

  • Injection: 10-20 µL.

  • System Suitability Test (SST):

    • Inject a 50:50 cis/trans standard mix.

    • Requirement: Resolution (

      
      ) between isomers must be 
      
      
      
      .

Method B: RP-HPLC with DNPH Derivatization

Best For: Quantifying aliphatic aldehydes and ketones (e.g., Helicoverpa armigera pheromones) that lack UV absorbance and are thermally labile.

The Mechanism

Aliphatic pheromones often lack conjugated systems, making them "invisible" to standard UV detectors. Reaction with 2,4-Dinitrophenylhydrazine (DNPH) converts carbonyls into stable hydrazones with a high extinction coefficient at 360 nm.

  • Advantage: This method locks the volatile aldehyde into a stable solid form, preventing evaporation/degradation during analysis.

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water (0.1% H3PO4)

    • B: Acetonitrile[3][4]

    • Gradient: 60% B to 90% B over 15 min.

  • Detection: UV-Vis at 360 nm.

Step-by-Step Workflow:
  • Derivatization Reagent: Dissolve DNPH in 2M HCl.

  • Reaction: Mix 100 µL sample + 100 µL DNPH reagent. Incubate at 65°C for 30 min.

  • Quenching: Add mobile phase buffer to stop reaction.

  • Analysis: Inject 10 µL of the derivative.

  • Quantification: External calibration using pre-derivatized standards.

Comparative Analysis: HPLC vs. GC

The following table contrasts the performance of Ag-HPLC, DNPH-HPLC, and the traditional GC-FID benchmark.

FeatureAg-HPLC (Method A)DNPH-HPLC (Method B)GC-FID (Benchmark)
Primary Target Geometric Isomers (Z/E)Aldehydes/KetonesVolatile Organics
Separation Mechanism

-electron complexation
Hydrophobicity (C18)Boiling Point / Polarity
Thermal Stress Low (Ambient Temp)Low (Ambient Temp)High (150-300°C)
Isomer Resolution (

)
High (> 2.0) LowMedium (depends on column)
LOD (Sensitivity) ~1-5 µg/mL~0.05 µg/mL ~0.1 µg/mL
Sample Recovery > 95% (Non-destructive)~98% (Derivatized)N/A (Destructive)
Experimental Data Summary (Simulated for Helicoverpa Pheromone)

Target: (Z)-11-Hexadecenal (Z11-16:Ald)

ParameterAg-HPLC ResultDNPH-HPLC Result
Retention Time (Z) 12.4 min8.2 min
Retention Time (E) 10.1 min8.1 min (Co-elution likely)
Linearity (

)
0.998> 0.999
Precision (RSD) 1.2%0.5%

Decision Logic & Workflow Visualization

Diagram 1: Method Selection Decision Tree

This logic gate helps researchers select the correct chromatography mode based on pheromone chemistry.

MethodSelection Start Pheromone Sample Analysis Q1 Is the compound thermally stable? Start->Q1 GC Use GC-FID / GC-MS (Standard Protocol) Q1->GC Yes Q2 Does it have a UV Chromophore? (Conjugated System) Q1->Q2 No (Labile) Q3 Is Geometric Isomerism (Z/E) critical? Q2->Q3 Yes DNPH Method B: DNPH Derivatization + RP-HPLC Q2->DNPH No (Aldehyde/Ketone) AgHPLC Method A: Argentation HPLC (Ag+ Column) Q3->AgHPLC Yes (Cis/Trans Separation) RP Standard RP-HPLC (C18 / UV) Q3->RP No (General Purity)

Caption: Decision matrix for selecting the optimal chromatographic technique based on thermal stability and stereochemical requirements.

Diagram 2: Argentation HPLC Mechanism

Visualizing the interaction between the silver ion stationary phase and the pheromone double bonds.

AgMechanism Injector Sample Injection (Z/E Mixture) Column Ag+ Impregnated Column (Stationary Phase) Injector->Column Trans Trans (E) Isomer (Steric Hindrance -> Weak Ag+ Bond) Column->Trans Elutes First (t1) Cis Cis (Z) Isomer (Accessible Pi-Cloud -> Strong Ag+ Bond) Column->Cis Elutes Second (t2) Detector Detector (UV/ELSD) Signal Output Trans->Detector Cis->Detector

Caption: Separation logic of Argentation HPLC showing the elution order governed by steric hindrance and Ag-complex strength.

References

  • MDPI. (2023). Silver Ion High-Performance Liquid Chromatography—APCI-MS: A Tool for Analyzing Cuticular Hydrocarbons. Retrieved from [Link]

  • Agilent Technologies. (2020). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • ResearchGate. (2012). Advances in Silver Ion Chromatography for the Analysis of Fatty Acids and Triacylglycerols. Retrieved from [Link]

  • Phenomenex. (2025).[5] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Oviposition Activity Index (OAI) Across Culex Species

Introduction: The Significance of Oviposition Choice in Culex Mosquitoes For researchers and public health professionals engaged in the surveillance and control of vector-borne diseases, understanding the intricate behav...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Oviposition Choice in Culex Mosquitoes

For researchers and public health professionals engaged in the surveillance and control of vector-borne diseases, understanding the intricate behaviors of mosquitoes is paramount. Among these, the selection of an oviposition site by gravid female mosquitoes is a critical determinant for the survival and proliferation of the next generation. The genus Culex, which includes medically important vectors like Culex quinquefasciatus, Culex pipiens, and Culex tarsalis, is responsible for the transmission of pathogens causing diseases such as West Nile virus, St. Louis encephalitis, and lymphatic filariasis.[1][2][3] The strategic deposition of eggs in suitable aquatic habitats is not a random event but is guided by a complex interplay of chemical and physical cues.[4][5]

To quantify and compare the attractiveness or repellency of various environmental cues to ovipositing mosquitoes, researchers employ the Oviposition Activity Index (OAI). This standardized metric provides a reliable way to assess the behavioral responses of gravid females to potential egg-laying sites. A positive OAI value indicates an attractant or stimulant, while a negative value signifies a repellent or deterrent.[6] An OAI of +1.0 suggests a complete preference for the test substrate, while an OAI of -1.0 indicates complete avoidance.

This guide provides a comprehensive comparison of the oviposition activity indices across key Culex species in response to various chemical cues. It is designed to offer researchers, scientists, and drug development professionals a foundational understanding of the chemical ecology of Culex oviposition, supported by experimental data and detailed methodologies.

Understanding the Oviposition Activity Index (OAI)

The Oviposition Activity Index is a calculated value that quantifies the preference of gravid female mosquitoes for a test oviposition substrate compared to a control. The formula for calculating OAI is as follows:

OAI = (Nt - Nc) / (Nt + Nc)

Where:

  • Nt = Number of egg rafts deposited in the test substrate

  • Nc = Number of egg rafts deposited in the control substrate

An OAI value greater than +0.3 is generally considered to indicate a significant attractant, while a value less than -0.3 suggests a significant repellent.[7]

Comparative Oviposition Activity Index: Culex Species Response to Chemical Cues

The selection of an oviposition site by Culex mosquitoes is heavily influenced by a variety of chemical compounds, known as semiochemicals, which can originate from microbial activity, decaying organic matter, and even from the mosquitoes themselves.[8][9] Below is a comparative summary of OAI values for different Culex species in response to various chemical cues, compiled from several research studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across studies.

Chemical CueCulex quinquefasciatus OAICulex pipiens OAICulex tarsalis OAIReferences
Pheromones
Mosquito Oviposition Pheromone (MOP) (erythro-6-acetoxy-5-hexadecanolide)Attractant (synergistic with infusions)AttractantAttractant[10][11]
Infusions
Bermuda Grass InfusionAttractant (preference for 2-4 week old infusions)AttractantAttractant (preference for 5-25 day old infusions)[12]
Rabbit Chow InfusionAttractantSlight Preference-[8][13]
Steer Manure InfusionAttractant-Possible Attractant[1][14]
Semiochemicals
3-methylindole (Skatole)Attractant (OAI ~0.41 at 500 ppm)--[6]
p-CresolAttractant (OAI ~0.23 at 100 ppm)--[6]
PhenolAttractant (OAI ~0.16 at 50 ppm)--[6]
NonanalAttractant--
Trimethylamine (TMA)Attractant--[15]
AcetaldehydeAttractant--[16]

Note: Specific OAI values are provided where available in the cited literature. "Attractant" indicates a positive oviposition response was observed, though the precise OAI may not have been reported in a directly comparable format.

Experimental Protocols

To ensure the reproducibility and validity of OAI studies, a standardized experimental workflow is crucial. The following sections detail the key methodologies for conducting Culex oviposition bioassays.

Mosquito Rearing

A healthy and standardized mosquito colony is the foundation of reliable bioassay results. The following protocol is a generalized guide for rearing Culex species in a laboratory setting.[17]

  • Egg Collection : Place an oviposition cup containing clean, deionized water in the adult mosquito cage. Culex females will lay their egg rafts on the water surface.

  • Larval Rearing : Transfer the egg rafts to a larval rearing tray containing deionized water. Once hatched, maintain a larval density of approximately 200-300 larvae per liter of water to avoid overcrowding. Feed larvae daily with a standardized diet, such as a mixture of brewer's yeast, lactalbumin, and finely ground fish food.

  • Pupal Collection : As larvae develop into pupae, separate them from the rearing trays and place them in a container with clean water inside an adult emergence cage.

  • Adult Maintenance : Provide adult mosquitoes with a constant supply of a sugar source, such as a 10% sucrose solution. For egg production, female mosquitoes require a blood meal, which can be provided via an artificial membrane feeding system or an animal host, in accordance with institutional animal care and use guidelines.[17] Maintain the colony under controlled environmental conditions, typically at 25-28°C, 70-80% relative humidity, and a 12:12 or 14:10 light:dark photoperiod.[17]

Oviposition Bioassay Workflow

The following is a step-by-step protocol for a standard two-choice oviposition bioassay.

  • Cage Setup : Use a standard mosquito cage (e.g., 30x30x30 cm).[17]

  • Preparation of Oviposition Substrates :

    • Control Cup : Fill a standard oviposition cup (e.g., a 100 ml glass or plastic beaker) with a defined volume of deionized water.

    • Test Cup : Fill an identical cup with the same volume of water containing the chemical cue to be tested at a specific concentration.

  • Bioassay :

    • Place the control and test cups in opposite corners of the bioassay cage to minimize positional bias.

    • Introduce a known number of gravid female mosquitoes (typically 20-50), that have been blood-fed 3-5 days prior, into the cage.

    • Leave the mosquitoes undisturbed for a set period, usually 24 hours, to allow for oviposition.

  • Data Collection : After the exposure period, carefully remove the oviposition cups and count the number of egg rafts in each.

  • OAI Calculation : Use the formula OAI = (Nt - Nc) / (Nt + Nc) to calculate the Oviposition Activity Index.

  • Replication : Repeat the bioassay multiple times with new batches of mosquitoes and fresh substrates to ensure the statistical validity of the results.

OAI_Bioassay_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis rearing Mosquito Rearing prep_subs Prepare Oviposition Substrates (Test & Control) setup_cage Set up Bioassay Cage prep_subs->setup_cage intro_mosq Introduce Gravid Females setup_cage->intro_mosq oviposition 24h Oviposition Period intro_mosq->oviposition count_rafts Count Egg Rafts oviposition->count_rafts calc_oai Calculate OAI count_rafts->calc_oai

Oviposition Bioassay Workflow Diagram

The Chemical Ecology of Culex Oviposition: A Deeper Dive

The oviposition preferences of Culex mosquitoes are driven by a sophisticated olfactory system that can detect a wide array of volatile organic compounds. These semiochemicals provide crucial information about the suitability of a potential breeding site for larval development.

The Role of the Mosquito Oviposition Pheromone (MOP)

A key chemical cue for many Culex species is the Mosquito Oviposition Pheromone (MOP), identified as erythro-6-acetoxy-5-hexadecanolide. This pheromone is released from the apical droplets of freshly laid egg rafts and acts as a powerful attractant and oviposition stimulant for other gravid females. The presence of MOP signals a safe and suitable environment for larval development, as it indicates that other females have successfully oviposited there.

Synergistic Effects of Semiochemicals

While individual compounds can be attractive, research has shown that blends of semiochemicals often have a synergistic effect, eliciting a much stronger ovipositional response than any single compound alone. For example, a combination of phenol, 4-methylphenol, 4-ethylphenol, indole, and 3-methylindole (skatole) has been found to be highly attractive to Culex quinquefasciatus.[8] Similarly, the combination of nonanal and trimethylamine (TMA) has been shown to be as effective as complex infusions in attracting gravid Cx. quinquefasciatus.

Semiochemical_Synergy cluster_cues Chemical Cues cluster_response Behavioral Response phenol Phenol attraction Enhanced Oviposition Attraction phenol->attraction Synergistic Effect cresol p-Cresol cresol->attraction Synergistic Effect skatole Skatole skatole->attraction Synergistic Effect nonanal Nonanal nonanal->attraction Synergistic Effect tma TMA tma->attraction Synergistic Effect mop MOP mop->attraction Synergistic Effect

Synergistic Effect of Semiochemicals

Conclusion: Leveraging OAI for Vector Control

A thorough understanding of the oviposition activity indices across different Culex species is not merely an academic exercise. This knowledge has profound practical implications for the development of novel and effective vector control strategies. By identifying highly attractive chemical cues, researchers can develop potent lures for gravid traps. These traps can be used for:

  • Surveillance : To monitor the population dynamics and distribution of vector species.

  • Mass Trapping : To reduce the local mosquito population by capturing and killing egg-laying females.

  • "Attract and Kill" Strategies : To lure gravid females to a location where they are exposed to larvicides or other control agents.

Conversely, identifying strong repellents can aid in the development of deterrents to prevent mosquitoes from laying eggs in and around human dwellings. As our understanding of the chemical ecology of Culex oviposition continues to grow, so too will our ability to develop targeted and environmentally sound methods for the control of these important disease vectors.

References

  • Oviposition signals and their neuroethological correlates in the Culex pipiens complex. (2014). Infection, Genetics and Evolution. [Link]

  • Standard operating procedure for evaluating the sterilizing properties of pyriproxyfen in adult female mosquitoes in WHO bottle bioassays. (2022). World Health Organization. [Link]

  • Attractiveness of selected oviposition substrates for gravid Culex tarsalis and Culex quinquefasciatus in California. (1990). Journal of the American Mosquito Control Association. [Link]

  • OVIPOSITION PREFERENCES OF CULEX PIPIENS AND CULEX RESTUANS FOR INFUSION-BAITED TRAPS. (n.d.). Center for Vector Biology. [Link]

  • Standard Operating Procedure for assembly and deployment of ovitraps. (2022). PacMOSSI. [Link]

  • Review of semiochemicals that mediate the oviposition of mosquitoes: a possible sustainable tool for the control and monitoring of Culicidae. (n.d.). SciELO. [Link]

  • Reverse and Conventional Chemical Ecology Approaches for the Development of Oviposition Attractants for Culex Mosquitoes. (2008). PLOS ONE. [Link]

  • Evaluation of enhanced oviposition attractant formulations against Aedes and Culex vector mosquitoes in urban and semi-urban areas. (2019). Journal of Pest Science. [Link]

  • (PDF) Oviposition Responses of Culex pipiens to a Synthetic Racemic Culex quinquefasciatus Oviposition Aggregation Pheromone. (2025). ResearchGate. [Link]

  • Review of semiochemicals that mediate the oviposition of mosquitoes: a possible sustainable tool for the control and monitoring of Culicidae. (n.d.). SciELO. [Link]

  • Effects of Color and Light Intensity on the Foraging and Oviposition Behavior of Culex pipiens biotype molestus Mosquitoes. (2022). MDPI. [Link]

  • Evaluation of enhanced oviposition attractant formulations against Aedes and Culex vector mosquitoes in urban and semi-urban areas. (2019). PubMed. [Link]

  • Semiochemical oviposition cues to control Aedes aegypti gravid females: state of the art and proposed framework for their validation. (2022). Parasites & Vectors. [Link]

  • Oviposition responses of culex pipiens to a synthetic racemic Culex quinquefasciatus oviposition aggregation pheromone. (2005). PubMed. [Link]

  • Mosquito Oviposition Behavior and Vector Control. (2016). MDPI. [Link]

  • Oviposition responses of gravid female Culex quinquefasciatus to egg rafts and low doses of oviposition pheromone under semifield conditions. (2007). PubMed. [Link]

  • Oviposition responses of Culex tarsalis and Culex quinquefasciatus to aged Bermuda grass infusions. (1994). PubMed. [Link]

  • Culex pipiens - Wikipedia. (n.d.). Wikipedia. [Link]

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  • Comparison of simulated (a) Culex pipiens and (b) Culex tarsalis... (n.d.). ResearchGate. [Link]

  • Seasonal Abundance of Culex tarsalis and Culex pipiens Complex Mosquitoes (Diptera: Culicidae) in California. (n.d.). PMC. [Link]

  • Reverse chemical ecology approach for the identification of an oviposition attractant for Culex quinquefasciatus. (2018). PNAS. [Link]

  • Rearing Protocol for Culex quinquefasciatus. (2023). Science Vision. [Link]

  • Rearing of Culex spp. and Aedes spp. Mosquitoes. (2017). PMC. [Link]

  • Points to Consider When Establishing and Rearing Culex Mosquitoes in the Laboratory. (2023). NSF Public Access Repository. [Link]

  • Protocol for rearing and using mosquitoes for flight path tracking and behavioral characterization in wind tunnel bioassays. (n.d.). STAR Protocols. [Link]

  • Investigation of mosquito oviposition pheromone as lethal lure for the control of Aedes aegypti (L.) (Diptera: Culicidae). (2015). PMC. [Link]

  • STUDY OF OVIPOSITION BEHAVIOR OF Aedes aegypti IN TWO NEIGHBORHOODS UNDER THE INFLUENCE OF SEMI-ARID CLIMATE IN THE MUNICIPALITY. (n.d.). Revista de Patologia Tropical. [Link]

  • CAGE BIOASSAY OF SUGAR AND FLORAL SOURCE ATTRACTION IN MOSQUITOES. (n.d.). UGA Open Scholar. [Link]

  • Mosquito life cycle : Culex pipiens, Cx. quinquefasciatus, and Cx. Tarsalis. (2022). CDC Stacks. [Link]

  • Olfactory responses of female Culex quinquefasciatus Say (Diptera: Culicidae) in a dual-choice olfactometer. (n.d.). Wageningen University & Research. [Link]

  • The chemical code for attracting Culex mosquitoes. (2022). Frontiers in Ecology and Evolution. [Link]

  • Olfactory memory in the mosquito Culex quinquefasciatus. (2025). ResearchGate. [Link]

  • Oviposition bioassay responses of Culex tarsalis and Culex quinquefasciatus to neem products containing azadirachtin. (n.d.). CoLab.
  • Attractiveness of selected oviposition substrates for gravid Culex tarsalis and Culex quinquefasciatus in California. (1990). PubMed. [Link]

  • Points to Consider When Establishing and Rearing Culex Mosquitoes in the Laboratory. (2023). NSF Public Access Repository. [Link]

  • Rearing of Culex spp. and Aedes spp. Mosquitoes. (2017). PMC. [Link]

  • Oviposition Deterrent and Larvicidal and Pupaecidal Activity of Seven Essential Oils and their Major Components against Culex quinquefasciatus Say (Diptera: Culicidae): Synergism–antagonism Effects. (2018). MDPI. [Link]

Sources

Comparative

Resolving the Invisible: A Comparative Guide to X-Ray Crystallographic Analysis of Pheromone Derivatives

As a Senior Application Scientist navigating the structural biology of semiochemicals, one of the most persistent bottlenecks is the "phase problem" compounded by the physical nature of pheromones. Pheromones are typical...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the structural biology of semiochemicals, one of the most persistent bottlenecks is the "phase problem" compounded by the physical nature of pheromones. Pheromones are typically low-molecular-weight, highly volatile, and lipophilic compounds (e.g., long-chain acetates, aldehydes, or terpenes). Because they are usually oils or volatile liquids at room temperature, they inherently resist standard Single-Crystal X-Ray Diffraction (SCXRD) techniques.

To elucidate their absolute configuration—a critical requirement since enantiomers of a pheromone often elicit drastically different biological responses—researchers must force these molecules into a highly ordered crystalline lattice. This guide objectively compares the three leading strategies for pheromone structural elucidation: The Crystalline Sponge (CS) Method , Pheromone-Binding Protein (PBP) Co-Crystallization , and Covalent Heavy-Atom Derivatization .

Methodological Comparison & Scientific Causality

Strategy A: The Crystalline Sponge (CS) Method

The CS method circumvents the need to crystallize the pheromone itself. Instead, it utilizes a pre-synthesized, highly porous metal-organic framework (MOF), typically [(ZnI2)3(tpt)2], as a "sponge"[1].

  • The Causality: The MOF provides a pre-organized crystalline lattice. When exposed to pheromone vapor or liquid, the guest molecules diffuse into the pores and are immobilized via multiple intermolecular interactions (van der Waals, CH–π).

  • The Advantage: It requires only trace amounts of the sample (as little as 5 µg) and can determine the absolute configuration of highly volatile, oily pheromones without chemical alteration[2].

Strategy B: Co-Crystallization with Pheromone-Binding Proteins (PBPs)

In insect olfactory systems, PBPs solubilize and transport hydrophobic pheromones through the aqueous sensillar lymph to the olfactory receptors[3].

  • The Causality: PBPs undergo strictly regulated, pH-dependent conformational changes. At pH 7.4 (the pH of the sensillar lymph), the hydrophobic binding pocket is open to encapsulate the pheromone[4]. By incubating recombinant PBPs with the target pheromone at this specific pH, we trap the ligand in its biologically active conformation.

  • The Advantage: Provides deep mechanistic insights into receptor-ligand interactions and olfactory selectivity, which is invaluable for designing synthetic pest-control analogs[3].

Strategy C: Heavy-Atom / Halogen Derivatization

When molecular replacement (MR) is impossible and the CS method fails due to pore-size limitations, de novo phasing is required.

  • The Causality: Covalently attaching a bulky, rigid moiety (e.g., 4-bromobenzoate) to a pheromone's functional group forces the oily liquid into a solid-state packing arrangement. Furthermore, the inclusion of a heavy atom like Bromine introduces a strong anomalous scattering signal (

    
    ) at specific X-ray wavelengths (e.g., the Br K-edge at ~0.92 Å)[5]. This allows for Single-wavelength or Multi-wavelength Anomalous Dispersion (SAD/MAD) phasing to solve the crystallographic phase problem.
    

Quantitative Performance Matrix

The following table summarizes the operational parameters, capabilities, and limitations of each strategy based on empirical synchrotron data.

ParameterCrystalline Sponge (CS) MethodPBP Co-CrystallizationHeavy-Atom Derivatization
Sample Requirement ~5 – 20 µg (Trace amounts)2 – 5 mg (Purified Protein + Ligand)>10 mg (Synthesis dependent)
Typical Resolution Limit 0.8 Å – 1.2 Å1.5 Å – 2.5 Å[6]0.8 Å – 1.0 Å
Phase Determination Known Host FrameworkMolecular Replacement (MR)SAD / MAD Phasing[5]
Time-to-Structure 2 – 7 DaysWeeks to MonthsWeeks (Depends on synthesis)
Primary Limitation Analyte must fit within the 8×5 Ų MOF pore[7]Requires stable recombinant proteinPermanently alters native structure
Best Suited For Volatile, scarce natural extractsBiological interaction studiesSynthetic pheromone analogs

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system, incorporating mandatory quality-control checkpoints before proceeding to the next step.

Workflow A: The Crystalline Sponge Method

CS_Method N1 MOF Synthesis [(ZnI2)3(tpt)2] N2 Solvent Exchange (Cyclohexane) N1->N2 N3 Guest Soaking (Pheromone Vapor) N2->N3 N4 SCXRD Analysis (Absolute Config) N3->N4

Workflow of the Crystalline Sponge method for volatile pheromones.

Step-by-Step Methodology:

  • MOF Synthesis: Synthesize [(ZnI2)3(tpt)2] via solvent layering (e.g., nitrobenzene and methanol).

    • Validation Checkpoint: Inspect crystals under a polarized light microscope. Uniform light extinction confirms single-crystal integrity without internal twinning.

  • Solvent Exchange: The native nitrobenzene solvent is too strongly bound. Exchange it by immersing the crystals in cyclohexane for 24 hours[7]. Cyclohexane is chosen because it is chemically inert and easily displaced by incoming guest molecules.

    • Validation Checkpoint: Dissolve a sacrificial crystal in d6-DMSO and perform 1H-NMR to confirm >95% removal of nitrobenzene.

  • Guest Encapsulation: Place the cyclohexane-exchanged crystal in a sealed micro-vial alongside 5 µg of the volatile pheromone. Allow vapor diffusion at 50°C for 48 hours.

    • Validation Checkpoint: Monitor visually. Severe cracking indicates excessive guest uptake disrupting the lattice; if observed, lower the temperature or analyte concentration.

  • Data Collection: Mount the crystal in Paratone oil, flash-cool to 100 K, and collect SCXRD data using Cu-K

    
     or Mo-K
    
    
    
    radiation.
Workflow B: PBP Co-Crystallization

PBP_Crystallization A Apo-PBP Expression (Recombinant) B Ligand Incubation (pH 7.4, Open Pocket) A->B C Nanoliter Screening (Vapor Diffusion) B->C D Synchrotron SCXRD (Molecular Replacement) C->D

Step-by-step methodology for PBP-pheromone co-crystallization.

Step-by-Step Methodology:

  • Protein Preparation: Express the target PBP (e.g., BmorPBP1 or AaenPBP1) in E. coli or P. pastoris and purify via Ni-NTA and Size Exclusion Chromatography (SEC)[6].

    • Validation Checkpoint: SEC-MALS must confirm a highly monodisperse, monomeric state (>95% purity).

  • Complex Formation: Buffer exchange the protein into 20 mM Tris-HCl (pH 7.4). Add the pheromone ligand at a 1:3 (protein:ligand) molar ratio and incubate overnight at 4°C. The pH of 7.4 is strictly required to keep the C-terminal alpha-helix from occluding the binding pocket[4].

    • Validation Checkpoint: Perform a competitive fluorescence binding assay using 1-N-phenylnaphthylamine (1-NPN) to calculate the dissociation constant (

      
      ) and confirm successful ligand integration[4].
      
  • Crystallization: Set up nanoliter-scale sitting-drop vapor diffusion screens (e.g., 200 nL protein + 100 nL reservoir solution)[6].

    • Validation Checkpoint: Use UV fluorescence imaging (e.g., SONICC) to differentiate true protein crystals from false-positive salt crystals.

  • Structure Solution: Collect diffraction data and solve the phase problem using Molecular Replacement (MR) against a known apo-PBP structure.

Workflow C: Heavy-Atom Derivatization

Heavy_Atom H1 Native Pheromone (Oily/Volatile) H2 Covalent Derivatization (e.g., Bromination) H1->H2 H3 Crystallization (Solid-State Packing) H2->H3 H4 MAD/SAD Phasing (Anomalous Dispersion) H3->H4

Chemical derivatization logic for solving the crystallographic phase problem.

Step-by-Step Methodology:

  • Chemical Synthesis: React the native pheromone (e.g., an alcohol-bearing semiochemical) with 4-bromobenzoyl chloride in the presence of pyridine/DMAP.

    • Validation Checkpoint: Confirm >98% purity and exact regioselectivity using LC-MS and 1H/13C-NMR. Any impurities will severely inhibit crystal lattice formation.

  • Crystallization: Dissolve the derivative in a minimal amount of a volatile solvent (e.g., hexane/ethyl acetate) and allow slow evaporation at 4°C. The bulky, planar aromatic ring drives

    
     stacking, forcing the previously oily compound into a solid crystal.
    
    • Validation Checkpoint: Confirm birefringence under crossed polarizers to ensure the precipitate is crystalline, not amorphous.

  • Data Collection & Phasing: Mount the crystal at a synchrotron beamline tuned to the Bromine K-edge (~13.47 keV / 0.92 Å)[5].

    • Validation Checkpoint: Calculate anomalous difference Patterson maps. A clear, high-sigma peak confirms the presence and coordinates of the heavy atom, validating the SAD/MAD phasing strategy before full model refinement[5].

Strategic Recommendations

  • For trace natural extracts: The Crystalline Sponge Method is the undisputed champion. It requires zero chemical modification and consumes microgram quantities, preserving the integrity of rare samples.

  • For drug development and pest-control (agrochemicals): PBP Co-crystallization is mandatory. Understanding the exact hydrogen-bonding network and hydrophobic packing of the pheromone inside the receptor carrier is required for rational, structure-based design of competitive inhibitors or super-agonists.

  • For synthetic scale-up and absolute configuration proof: Heavy-Atom Derivatization remains the gold standard for regulatory submissions, providing unambiguous, high-resolution anomalous dispersion data that mathematically proves absolute stereochemistry.

References

  • An overview of heavy-atom derivatization of protein crystals Source: Acta Crystallographica Section D: Biological Crystallography (via PMC - NIH) URL:[Link]

  • Pheromone-Binding Proteins in Pest Control: From Molecular Insights to Real-World Applications Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Guest Exchange through Facilitated Transport in a Seemingly Impenetrable Hydrogen-Bonded Framework Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Structural Elucidation of Trace Amounts of Volatile Compounds Using the Crystalline Sponge Method Source: ResearchGate / Chemical Science URL:[Link]

  • Optimization of crystals from nanodrops: crystallization and preliminary crystallographic study of a pheromone-binding protein from the honeybee Apis mellifera L Source: Acta Crystallographica Section D (via PubMed) URL:[Link]

  • Pheromone-Binding Protein 1 Performs a Dual Function for Intra- and Intersexual Signaling in a Moth Source: Insects (MDPI) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

6-Acetoxy-5-hexadecanolide proper disposal procedures

Executive Summary & Chemical Identity 6-Acetoxy-5-hexadecanolide (CAS: 85551-39-9 / 71185-24-5), commonly known as the Mosquito Oviposition Pheromone (MOP) , is a potent semiochemical used to attract gravid Culex mosquit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

6-Acetoxy-5-hexadecanolide (CAS: 85551-39-9 / 71185-24-5), commonly known as the Mosquito Oviposition Pheromone (MOP) , is a potent semiochemical used to attract gravid Culex mosquitoes.[1] While it is not an acute systemic toxin to humans, its high biological activity and environmental persistence as a lipid-soluble lactone require strict disposal protocols.[1]

Improper disposal does not merely risk regulatory non-compliance; it risks environmental signal pollution . Releasing even microgram quantities into local drainage systems can disrupt local insect ecology and compromise field data by creating unintended "lure" zones.

Core Directive: The only acceptable disposal method for the active pharmaceutical ingredient (API) and concentrated stock solutions is high-temperature incineration .[1]

Hazard Profile & Technical Properties

Before handling waste, you must understand the physicochemical drivers of the disposal strategy.

PropertyDataOperational Implication
Physical State Oily Liquid / Waxy SolidHigh viscosity; adheres to glass/plastic.[1] Triple rinsing is mandatory.
Flash Point >110°C (Combustible)Classified as Class IIIB Combustible Liquid. Safe for standard solvent waste streams.
Solubility Insoluble in water; Soluble in Hexane, EtOH, DCMDO NOT FLUSH. Must be dissolved in organic solvent for disposal.
Aquatic Toxicity Aquatic Chronic 3 (H412)Toxic to aquatic life with long-lasting effects.[1][2] Zero-discharge to sewer policy.[1]
Sensitization Skin Sens. 1 (H317)May cause allergic reaction.[2] Double-gloving is required for waste handling.[1]

Pre-Disposal Handling & Containment

The Principle of Segregation: Treat 6-Acetoxy-5-hexadecanolide as a "High-Potency Bioactive" waste. It must not be mixed with general aqueous waste or acidic waste streams, which could hydrolyze the lactone ring but leave unpredictable residues.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (Minimum 0.11 mm thickness) is sufficient for splash protection. For bulk handling (>100 mL), use Butyl Rubber (Breakthrough time >480 min).

  • Respiratory: If handling neat (pure) substance outside a fume hood, use a half-mask respirator with Organic Vapor (OV) cartridges.[1]

Detailed Disposal Protocols

Protocol A: Liquid Waste (Stock Solutions & Reaction Mixtures)

Applicability: Expired standards, synthesis by-products, leftover trap lures.[1]

  • Solvent Dilution: Dilute the waste material with a compatible combustible solvent (e.g., Ethanol, Acetone, or Ethyl Acetate) to reduce viscosity.

  • Container Selection: Transfer to a High-Density Polyethylene (HDPE) or Glass waste container labeled "Non-Halogenated Organic Waste - Incineration Only." [1]

  • pH Check (Self-Validation): Ensure the waste stream is neutral (pH 6-8). Strong acids/bases can degrade the container or cause exothermic hydrolysis of the lactone.

  • Disposal Path: Hand over to EHS for thermal destruction (incineration) .

Protocol B: Solid Waste (Contaminated Consumables)

Applicability: Pipette tips, septa, gloves, and wipes.

  • Evaporation (Controlled): Place contaminated wipes in a fume hood for 15 minutes to allow volatile solvents to flash off (if applicable).

  • Double Bagging: Place solids into a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).

  • Sealing: Goose-neck seal the bag and secure with tape.

  • Labeling: Label as "Solid Hazardous Waste - Debris contaminated with Pheromones."

Protocol C: Empty Container Management (The Triple Rinse Rule)

Causality: Due to the oily nature of the lactone, significant residue remains on glass walls.

  • Rinse 1: Add Acetone (~10% of container volume). Cap and shake vigorously for 30 seconds. Decant into Liquid Waste (Protocol A) .

  • Rinse 2: Repeat with Ethanol. Decant into Liquid Waste.

  • Rinse 3: Repeat with Ethanol. Decant into Liquid Waste.

  • Validation: Visually inspect for oily streaks. If clear, deface the label and dispose of the glass in the Laboratory Glass recycling/trash stream (subject to local regulations).

Visual Workflows (Graphviz)

Figure 1: Disposal Decision Tree

This logic gate ensures no biological signaling agents enter the water table.

DisposalDecision Start Waste Identification: 6-Acetoxy-5-hexadecanolide StateCheck Physical State? Start->StateCheck Liquid Liquid / Oil StateCheck->Liquid Solid Solid / Debris StateCheck->Solid Empty Empty Container StateCheck->Empty Dilute Dilute with Ethanol/Acetone Liquid->Dilute Bag Double Bag (Polyethylene) Solid->Bag Rinse Triple Rinse (Solvent) Empty->Rinse Incinerate FINAL DISPOSAL: High-Temp Incineration Dilute->Incinerate Organic Waste Stream Combine Combine Rinsate with Liquid Waste Rinse->Combine GlassBin Deface Label -> Glass Recycling Rinse->GlassBin Clean Glass Combine->Dilute Bag->Incinerate Solid Haz Waste

Caption: Operational logic for segregating pheromone waste streams to ensure total thermal destruction.[1]

Figure 2: Emergency Spill Response

Immediate actions to contain bioactive spread.

SpillResponse Spill Spill Detected Evacuate Evacuate Immediate Area (If >100mL) Spill->Evacuate Large Spill PPE Don PPE: Nitrile Gloves + Goggles Spill->PPE Contain Containment: Use Absorbent Pads/Vermiculite PPE->Contain Clean Clean Surface: Scrub with Detergent + Water Contain->Clean Disposal Dispose Debris as Solid Hazardous Waste Clean->Disposal

Caption: Step-by-step containment protocol to prevent laboratory contamination and exposure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 205992, 6-Acetoxy-5-hexadecanolide.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: 6-Acetoxy-5-hexadecanolide.[1][3] Retrieved from [Link][1]

  • El-Sayed, A.M. (2025). The Pherobase: Database of Pheromones and Semiochemicals - (5R,6S)-6-Acetoxy-5-hexadecanolide.[1][4][5] Retrieved from [Link]

  • Millar, J. G., et al. (1994). Interaction of the Culex quinquefasciatus egg raft pheromone with a natural chemical associated with oviposition sites.[6] Journal of the American Mosquito Control Association.[6][7] Retrieved from [Link]

Sources

Handling

Technical Guide: Safe Handling &amp; Logistics of 6-Acetoxy-5-hexadecanolide

[1] Executive Summary & Molecule Profile 6-Acetoxy-5-hexadecanolide (CAS: 85551-39-9), often referred to as the Mosquito Oviposition Pheromone (MOP), is a biologically potent lactone used to attract gravid Culex mosquito...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Molecule Profile

6-Acetoxy-5-hexadecanolide (CAS: 85551-39-9), often referred to as the Mosquito Oviposition Pheromone (MOP), is a biologically potent lactone used to attract gravid Culex mosquitoes.[1][2]

While its acute chemical toxicity to humans is moderate compared to industrial solvents, its biological activity at nanogram levels necessitates a handling protocol stricter than standard safety data sheets (SDS) suggest. A minor spill or cross-contamination event can not only compromise months of behavioral research by saturating the lab environment with "signal" but also render the handler a persistent attractant to vectors in the field.

Chemical Identity Table
PropertySpecification
IUPAC Name (5R,6S)-6-acetoxy-5-hexadecanolide
CAS Number 85551-39-9
Physical State Colorless to pale yellow oil/liquid
Solubility Insoluble in water; Soluble in Hexane, Ethanol, Methanol
Key Hazard Skin/Eye Irritant, Aquatic Toxicity, Biological Contamination
Storage -20°C (Desiccated); Hydrolysis prone

Phase 1: Risk Assessment & PPE Strategy

The "Dual-Threat" Model

When handling MOP, you are managing two distinct risks:

  • Chemical Risk: Irritation to mucous membranes and potential sensitization.[2][3]

  • Experimental Risk (Bio-contamination): Trace amounts on skin or clothing will skew behavioral assays and may persist for days.[2]

Personal Protective Equipment (PPE) Matrix
ComponentRecommendationTechnical Justification
Hand Protection Double-gloving required.[1][2] Inner: Nitrile (4 mil). Outer: Nitrile (extended cuff) or Laminate (Silver Shield) for spills.Esters can permeate thin latex/vinyl. Double gloving allows the outer pair to be stripped immediately upon contact, preserving the "clean" inner layer for safe doffing.
Respiratory Fume Hood (Class II) mandatory.[2] Respirator: Half-face w/ Organic Vapor (OV) cartridges if hood unavailable.[1]While volatility is low (high BP), aerosolization during pipetting can coat nasal passages, causing irritation and olfactory fatigue (anosmia).
Eye Protection Chemical Splash Goggles (Indirect Vent).[2]Prevent ocular exposure to micro-droplets; lactones can be severe eye irritants.
Body Defense Tyvek® Lab Coat (Disposable) + Sleeve Covers.[2]Cotton lab coats absorb oils and retain the pheromone, becoming a source of cross-contamination. Use disposables.
PPE Decision Logic (Visualization)[1][2]

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Quant Quantity? State->Quant Liquid/Oil Level1 LEVEL 1: Standard Nitrile Gloves (Double) Safety Glasses Fume Hood State->Level1 Solid/Waxy (Cold) Solvent Diluted in Solvent? Quant->Solvent < 10 mg Level2 LEVEL 2: High Risk Silver Shield Gloves Splash Goggles Tyvek Sleeves Quant->Level2 > 100 mg / Pure Solvent->Level1 No (Pure) Solvent->Level1 Yes (Pipetting) Level3 LEVEL 3: Aerosol Risk Full Face Respirator (OV) Chem Suit Solvent->Level3 Yes (Spraying)

Figure 1: Decision tree for selecting appropriate PPE based on physical state and handling activity.

Phase 2: Operational Handling Protocol

Core Principle: The "Clean-Dirty" Line

Establish a strict boundary.[2] Once MOP is opened, nothing leaves the hood without decontamination.

Step-by-Step Workflow
1. Preparation & Thawing
  • Context: MOP is often stored at -20°C. Opening a cold vial condenses atmospheric water, leading to hydrolysis (breaking the ester bond and releasing acetic acid).[2]

  • Protocol: Remove vial from freezer and place in a desiccator. Allow to warm to room temperature (~30 mins ) before breaking the seal.

2. Weighing & Dilution (The Critical Step)
  • Solvent Choice: Use Hexane or Ethanol .[2]

    • Why? Hexane is highly volatile, leaving pure pheromone after application. Ethanol is better if water miscibility (in assays) is required later, though MOP itself is hydrophobic.

  • Technique:

    • Tare a glass vial with a PTFE-lined cap.

    • Use a glass capillary or positive-displacement pipette. Avoid standard air-displacement pipettes as the oil viscosity causes inaccuracy and contamination of the pipette shaft.

    • Dissolve immediately to create a Stock Solution (e.g., 1 mg/mL). Handling the dilute solution is safer and more precise than the neat oil.

3. Application to Substrates (Traps/Paper)[1][2][4]
  • Dosing: Typical field rates are microgram quantities (e.g., 0.5 - 5 µg).[1][2]

  • Evaporation: Apply the solution to the target (filter paper/wick) inside the fume hood. Allow the solvent (Hexane) to evaporate completely inside the hood before moving the trap.

Operational Workflow Diagram

Handling_Workflow Stock Frozen Stock (-20°C) Desiccate Desiccator (Warm to RT) Stock->Desiccate Prevent Hydrolysis Hood Fume Hood (Class II) Desiccate->Hood Weigh Weighing (Glass Capillary) Hood->Weigh Inside Hood Dilute Dilution (Hexane/EtOH) Weigh->Dilute Aliquot Aliquot into Single-Use Vials Dilute->Aliquot Aliquot->Hood Immediate Use Refreeze Return to -20°C Aliquot->Refreeze Long-term Storage

Figure 2: Operational workflow emphasizing moisture control and containment.

Phase 3: Emergency Response & Disposal

Spill Management

Do NOT use water. Water will spread the hydrophobic oil and accelerate hydrolysis.

  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don Silver Shield/Laminate gloves.

  • Absorb: Use vermiculite, sand, or active carbon pads.

  • Clean: Wipe the surface with Ethanol (70%+) or Acetone .[2] This solubilizes the lipid-like pheromone effectively.

  • Deodorize: Wash the area with a mild detergent solution to remove residues that might attract vectors later.

Disposal Logistics
  • Aquatic Toxicity: MOP is toxic to aquatic life (H401).[2][5] Never pour down the sink.

  • Waste Stream:

    • Solids (Wipes/Gloves): Seal in a secondary bag (Ziploc) before placing in the hazardous waste bin to prevent odor leakage.[2]

    • Liquids: Collect in "Organic Non-Halogenated" waste containers (unless halogenated solvents were used).

  • Incineration: This is the preferred disposal method to fully destroy the biological activity of the molecule.

References

  • PubChem. (2025).[2] 6-Acetoxy-5-hexadecanolide | C18H32O4.[1][2] National Library of Medicine. [Link][1]

  • Otieno, W. A., et al. (1988). A field trial of the synthetic oviposition pheromone with Culex quinquefasciatus Say (Diptera: Culicidae) in Kenya. Bulletin of Entomological Research. [Link]

  • Ong, S. Q., & Jaal, Z. (2015). Investigation of mosquito oviposition pheromone as lethal lure for the control of Aedes aegypti. Parasites & Vectors. [Link]

  • US EPA. (2025). Personal Protective Equipment for Pesticide Handlers. [Link][1][2][6]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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